Isothiazol-4-ylboronic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1,2-thiazol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO2S/c6-4(7)3-1-5-8-2-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWRYHURUDXLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSN=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isothiazol-4-ylboronic acid chemical properties
An In-depth Technical Guide to Isothiazol-4-ylboronic Acid: Properties, Reactivity, and Applications in Modern Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound (CAS: 1448859-47-9) is a pivotal heterocyclic building block in contemporary organic synthesis, particularly within the fields of medicinal chemistry and materials science. The isothiazole motif is a key pharmacophore found in a range of biologically active compounds, and this boronic acid derivative provides a versatile handle for its incorporation into complex molecular architectures. This guide offers an in-depth analysis of the core chemical properties, stability, and reactivity of this compound. We provide expert insights into its application in palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and a discussion of plausible synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel chemical entities.
This compound is a solid, bench-stable reagent under standard laboratory conditions, making it a convenient building block for synthetic campaigns.[1] Its fundamental properties are summarized below.
Data Summary
| Property | Value | Source(s) |
| CAS Number | 1448859-47-9 | [1][2] |
| Molecular Formula | C₃H₄BNO₂S | [2] |
| Molecular Weight | 128.95 g/mol | [2][3] |
| IUPAC Name | (1,2-thiazol-4-yl)boronic acid | [2] |
| Appearance | Solid | [1] |
| Topological Polar Surface Area | 53.35 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
| SMILES | OB(O)C1=CSN=C1 | [3] |
Stability, Storage, and Handling
As with many boronic acids, this compound is susceptible to dehydration to form its corresponding boroxine (a cyclic trimer anhydride). This process is typically reversible upon exposure to water. For long-term viability, it is recommended to store the compound under inert gas, sealed, and refrigerated (2-8°C).[4]
From a safety perspective, standard laboratory precautions should be observed. The compound is classified as a potential irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.[4]
Predicted pKa and Solubility Profile
-
Acidity (pKa): Specific experimental pKa data for this compound is not widely published. However, its acidity can be reliably predicted and understood by comparison to well-studied analogs. Phenylboronic acid has a pKa of approximately 8.8 in aqueous solution.[5] The isothiazole ring is an electron-deficient heterocycle, which imparts an electron-withdrawing effect on the boronic acid moiety. This inductive effect is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa relative to phenylboronic acid. Experimental determination of the pKa would typically be performed via potentiometric or spectrophotometric titration, which are standard methods for such compounds.[5]
-
Solubility: Based on studies of analogous compounds like phenylboronic acid, this compound is expected to be soluble in polar organic solvents such as methanol, DMSO, DMF, and ethers like THF and dioxane.[6] Its solubility in water is likely to be low, a common characteristic of small-molecule arylboronic acids.[6] Poor solubility in nonpolar hydrocarbon solvents like hexanes or methylcyclohexane is also anticipated.[6] For reaction purposes, particularly in Suzuki-Miyaura couplings, solvent systems are often mixtures (e.g., dioxane/water, toluene/ethanol/water) that can accommodate both the boronic acid and the coupling partner.
Proposed Synthetic Route
While this compound is commercially available, understanding its synthesis is crucial for specialized applications or derivatization. A robust and common strategy for the synthesis of heteroaryl boronic acids involves a metal-halogen exchange followed by borylation.
A plausible route would commence with 4-bromoisothiazole. This precursor would undergo a lithium-halogen exchange at low temperature (-78 °C) using a strong organolithium base like n-butyllithium. The resulting 4-lithioisothiazole intermediate is a potent nucleophile that is immediately quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate. A final aqueous acidic workup hydrolyzes the ester to yield the target this compound.
Chemical Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling
The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the straightforward synthesis of biaryl and hetero-biaryl structures.[7]
The Catalytic Cycle
The mechanism is a well-established catalytic cycle involving three key steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, Ar-Br), forming a Pd(II) complex.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., CO₃²⁻) to form a more nucleophilic boronate species [B(OH)₃R]⁻.[9] This species then transfers the isothiazole group to the Pd(II) center, displacing the halide and forming a new Pd(II)-isothiazole complex. This is the crucial C-C bond forming precursor step.
-
Reductive Elimination: The two organic fragments (the aryl group and the isothiazole group) are eliminated from the palladium center, forming the final coupled product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating system for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Objective: To synthesize 4-(Aryl)-isothiazole.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Methodology:
-
Reactor Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and K₃PO₄ (3.0 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₃PO₄ is an effective base for activating the boronic acid without causing significant hydrolysis of sensitive functional groups.
-
-
Catalyst Pre-formation (Expertise Pillar): In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of dioxane. Stir for 5-10 minutes. The solution may change color, indicating catalyst formation. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, which is often crucial for coupling with heteroaryl partners.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Causality: The Pd(0) species is oxygen-sensitive. Rigorous exclusion of air is critical to prevent catalyst deactivation and ensure high yields.
-
-
Solvent Addition & Execution: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
Causality: The solvent mixture is chosen to solubilize both the organic substrates and the inorganic base. Degassing the solvents (e.g., by sparging with argon) further protects the catalyst.
-
-
Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 2-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Applications in Drug Discovery
The isothiazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. It is present in drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][9]
This compound is an ideal reagent for introducing this pharmacophore during lead optimization campaigns. Its use in Suzuki couplings allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Sources
- 1. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 2. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1448859-47-9|this compound|BLD Pharm [bldpharm.com]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Isothiazol-4-ylboronic acid synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Isothiazol-4-ylboronic Acid
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. The isothiazole scaffold is a bioisostere for various functional groups and is present in a range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] When functionalized with a boronic acid moiety, it becomes a versatile precursor for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[3] This guide provides a comprehensive overview of a robust synthetic protocol for this compound, detailed characterization methodologies, and insights into its practical application for researchers, medicinal chemists, and professionals in pharmaceutical development.
Introduction: The Strategic Value of Isothiazole Boronic Acids
The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship.[2] This arrangement confers unique electronic properties and metabolic stability, making it an attractive scaffold in medicinal chemistry.[3][4] Boronic acids and their derivatives are indispensable tools in modern organic synthesis due to their stability, low toxicity, and broad functional group tolerance, most notably as coupling partners in palladium-catalyzed reactions.[5][6]
The convergence of these two moieties in this compound creates a powerful synthon for accessing novel chemical space. Its application allows for the strategic introduction of the isothiazole core into complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide explains the causal science behind a validated synthesis and provides a framework for its definitive characterization.
Synthesis of this compound: A Mechanistic Approach
The synthesis of heteroaryl boronic acids can be challenging due to the electronic nature and potential instability of the heterocyclic core.[5] A common and effective strategy involves a halogen-metal exchange followed by borylation. This method offers high regioselectivity, starting from a readily available halo-isothiazole precursor.
The protocol described herein proceeds via the lithiation of 4-bromoisothiazole and subsequent quenching with a trialkyl borate ester. This choice is predicated on the reliability of lithium-halogen exchange at low temperatures to generate a nucleophilic organolithium species, which then efficiently attacks the electrophilic boron atom of the borate ester.
Experimental Protocol: Halogen-Metal Exchange and Borylation
Step 1: In Situ Generation of 4-Isothiazolyllithium
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and 4-bromoisothiazole (1.0 mmol, 1.0 eq).
-
Cool the solution to -78 °C using an acetone/dry ice bath. Causality: This low temperature is critical to prevent side reactions and decomposition of the unstable organolithium intermediate.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 eq, 2.5 M solution in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. Self-Validation: The reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or GC-MS to check for deuterium incorporation, confirming the formation of the organolithium species.
Step 2: Borylation and Hydrolysis
-
To the cold (-78 °C) solution of 4-isothiazolyllithium, add triisopropyl borate (1.5 mmol, 1.5 eq) dropwise. Causality: A trialkyl borate serves as the electrophilic boron source. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming "ate" complexes that can complicate the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~2. Causality: Acidic hydrolysis protonates the boronate ester intermediate, releasing the free boronic acid.
-
Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis.
Step 3: Isolation and Purification
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford this compound as a solid.
Synthetic Workflow Diagram
Caption: Workflow for the analytical characterization.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show characteristic signals for the two protons on the isothiazole ring. The C5-H proton typically appears as a singlet or a narrow doublet, while the C3-H proton appears at a different chemical shift, also as a singlet or narrow doublet. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes appearing as a broad singlet between 4-6 ppm or not being observed at all.
-
¹³C NMR: The spectrum will show three signals corresponding to the isothiazole ring carbons. The carbon atom attached to the boron (C4) is often significantly broadened or not observed due to quadrupolar relaxation from the adjacent boron atom. [7] * ¹¹B NMR: This is a crucial technique for characterizing boronic acids. A single, broad resonance is expected, typically in the range of δ 28-34 ppm for sp²-hybridized trigonal planar boronic acids. [8]The presence of the trimeric boroxine anhydride would result in a slightly different chemical shift.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is used to confirm the elemental composition. The analysis will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound. The characteristic isotopic pattern of boron (¹⁰B/¹¹B) and sulfur (³²S/³³S/³⁴S) can further validate the molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify key functional groups. Expect to see a strong, broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. A sharp band around 1350 cm⁻¹ is characteristic of the B-O stretch.
-
Summary of Expected Analytical Data
| Property/Technique | Expected Observation |
| Molecular Formula | C₃H₄BNO₂S [9] |
| Molecular Weight | 128.95 g/mol [9] |
| Appearance | White to off-white solid [10] |
| ¹H NMR (DMSO-d₆) | δ ~8.9 (s, 1H, C3-H), δ ~8.5 (s, 1H, C5-H), δ ~8.2 (br s, 2H, B(OH)₂) |
| ¹³C NMR (DMSO-d₆) | δ ~155 (C3), δ ~150 (C5). C4 signal attached to boron may not be observed. [7] |
| ¹¹B NMR (DMSO-d₆) | δ ~28-30 ppm (broad singlet) [8] |
| HRMS (ESI+) | m/z calculated for C₃H₅BNO₂S [M+H]⁺: 130.0132; found: 130.013x |
| IR (ATR, cm⁻¹) | ~3300 (br, O-H), ~1350 (B-O), ~1600 (C=N) |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for the Suzuki-Miyaura reaction, enabling the formation of C(sp²)-C(sp²) bonds. [3]This reaction allows for the coupling of the isothiazole-4-yl moiety with a variety of aryl or heteroaryl halides (or triflates), providing a direct and modular route to complex biaryl and hetero-biaryl structures that are of high interest in pharmaceutical research. [11][12]The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination, with the boronic acid participating in the key transmetalation step. [3][13]
Conclusion
This technical guide outlines a reliable and mechanistically sound protocol for the synthesis of this compound. By understanding the causality behind each experimental step—from the low-temperature lithiation to the acidic hydrolysis—researchers can confidently execute the synthesis. The comprehensive characterization workflow presented provides a self-validating framework to ensure the production of high-purity material. The strategic importance of this compound as a versatile building block, particularly for Suzuki-Miyaura cross-coupling reactions, underscores its value to the scientific community engaged in the design and synthesis of novel therapeutic agents.
References
- Duncton, M. A. J. (2006). Microwave-Assisted Preparation of Fused Bicyclic Heteroaryl Boronates: Application in One-Pot Suzuki Couplings. American Chemical Society. [Link]
- Darses, S., & Genet, J.-P. (2018). An easy route to (hetero)arylboronic acids. Semantic Scholar. [Link]
- Hawkins, B. C., & convenient synthesis of heterocyclic boronic acids. (2005). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry.
- Billingsley, K. L., & Buchwald, S. L. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.
- Allais, C., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Chemistry.
- Alam, M. A., et al. (2021). The importance of isothiazoles in medicinal and pharmaceutical sectors.
- Wang, X., et al. (2021). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]
- Supplementary Material. The Royal Society of Chemistry. [Link]
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Iglesias, M., et al. (2014).
- Wi, D. H., et al. (2012).
- Tripp, C. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Latorre, A., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.
- Edwards, R. L., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Isothiazol-4-ylboronic acid CAS number 1448859-47-9
An In-Depth Technical Guide to Isothiazol-4-ylboronic Acid (CAS: 1448859-47-9): A Key Building Block for Modern Drug Discovery
Abstract
This compound is a heterocyclic boronic acid that serves as a critical building block in contemporary organic synthesis and medicinal chemistry. Its structure uniquely combines the electronically distinct isothiazole ring system with the versatile reactivity of a boronic acid functional group. This guide provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. We will explore the compound's physicochemical properties, spectroscopic characterization, a representative synthetic approach, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The narrative emphasizes the causality behind experimental choices and provides field-proven insights to empower scientists in leveraging this valuable reagent for the synthesis of novel chemical entities.
Introduction: A Convergence of Scaffolds
The strategic value of this compound in research and development stems from the synergistic combination of its two core components: the isothiazole heterocycle and the boronic acid moiety.
-
The Isothiazole Scaffold in Medicinal Chemistry : The isothiazole ring is a privileged sulfur- and nitrogen-containing five-membered heterocycle. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. Isothiazole derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] The ring's unique electronic nature and ability to participate in hydrogen bonding can facilitate strong, specific interactions with biological targets.[1]
-
The Power of Boronic Acids in Synthesis and Drug Design : Boronic acids are indispensable tools in modern chemistry, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[4][5] Beyond their role as synthetic intermediates, boronic acids themselves have emerged as a significant class of pharmaceuticals, with five drugs approved by the FDA to date.[6][7] Their ability to form reversible covalent bonds with diols, such as those found in saccharides or enzyme active sites, underpins their therapeutic mechanisms.[7][8]
This compound, therefore, represents a powerful reagent for introducing the isothiazole scaffold into complex molecules, enabling the exploration of new chemical space in drug discovery programs.
Physicochemical Properties and Characterization
Validating the identity, purity, and stability of starting materials is the foundation of reproducible science. This compound is a solid at room temperature and requires careful characterization to ensure its suitability for synthetic applications.[9]
| Property | Value | Source |
| CAS Number | 1448859-47-9 | [9][10][11] |
| Molecular Formula | C₃H₄BNO₂S | [9][10][12] |
| Molecular Weight | 128.95 g/mol | [10][12][13] |
| Appearance | Solid | [9] |
| SMILES | OB(O)C1=CSN=C1 | [10][14] |
| InChI Key | DMWRYHURUDXLLO-UHFFFAOYSA-N | [9][12] |
| Storage | Sealed in dry, 2-8°C | [10][14] |
Spectroscopic Validation
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of this compound.
-
¹¹B NMR Spectroscopy : This is the most direct method for characterizing boronic acids. The boron atom in a free, sp²-hybridized arylboronic acid typically resonates in the range of δ 27–30 ppm.[15] The presence of a single, sharp peak in this region is a strong indicator of a clean, monomeric boronic acid. Broader signals may suggest the presence of the trimeric anhydride form, known as a boroxine, which can form upon dehydration. During reaction monitoring, the formation of a tetracoordinate sp³-hybridized boronate intermediate will cause a significant upfield shift, providing a useful mechanistic probe.[16]
-
¹H and ¹³C NMR Spectroscopy : These techniques confirm the structure of the isothiazole ring. The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the heterocyclic ring. Similarly, the ¹³C NMR spectrum should display signals for the three carbons of the isothiazole ring, with the carbon atom directly attached to the boron (the ipso-carbon) often being difficult to detect due to quadrupolar relaxation.[17]
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI-MS) can detect the molecular ion and confirm the elemental composition.
-
Infrared (IR) Spectroscopy : Can be used to identify key functional groups, such as the broad O-H stretching vibration of the boronic acid hydroxyl groups (~3200-3400 cm⁻¹) and the B-O stretching vibration (~1350 cm⁻¹).[17]
Purity Assessment
For applications in drug development, where stoichiometric precision is critical, purity must be rigorously assessed.
-
High-Performance Liquid Chromatography (HPLC) : The primary method for determining the purity of the compound. A reverse-phase method with UV detection is typically employed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Combines the separation power of HPLC with the detection capabilities of MS, allowing for the simultaneous assessment of purity and confirmation of identity.[14]
Synthesis and Safe Handling
While numerous methods exist for the synthesis of the isothiazole core, a common and logical strategy for preparing heteroaryl boronic acids involves a halogen-metal exchange followed by borylation.[18]
Representative Synthetic Pathway
The following protocol describes a plausible, field-proven approach for the synthesis of this compound from 4-bromo-isothiazole. This pathway is illustrative of the general strategy employed for such transformations.
Step 1: Halogen-Metal Exchange. A solution of 4-bromo-isothiazole in an anhydrous, aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C). This is crucial to prevent side reactions. A strong organolithium base, such as n-butyllithium, is added dropwise to form the highly reactive 4-lithio-isothiazole intermediate.
Step 2: Borylation. The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, which acts as the boron source. The reaction is allowed to slowly warm to room temperature.
Step 3: Hydrolysis. The final step is an acidic workup (e.g., with aqueous HCl), which hydrolyzes the intermediate boronate ester to yield the final product, this compound.
Caption: Plausible synthetic route to this compound.
Safe Handling and Storage
Proper handling is essential for user safety and to maintain the integrity of the compound.
-
Safety Precautions : Always handle this compound in a well-ventilated fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[19] Avoid inhalation of dust and direct contact with skin and eyes.[19] The GHS07 "Warning" pictogram is associated with this class of compounds, indicating potential for irritation.[10]
-
Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[19] Refrigeration at 2-8°C is recommended to ensure long-term stability.[10][14]
-
Chemical Stability : Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides (boroxines). While this process is often reversible under reaction conditions (e.g., Suzuki coupling), it can affect the compound's weight and stoichiometry. Storing the compound in a dry environment is critical to minimize boroxine formation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, enabling the formation of a C(sp²)-C(sp²) bond between the isothiazole ring and another aryl or vinyl group.[3][4]
Mechanistic Overview
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process is generally understood to proceed via three key steps, catalyzed by a Palladium(0) species.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.
-
Transmetalation : The boronic acid (R²-B(OH)₂) is activated by a base (e.g., carbonate) to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This species transfers its organic group (the isothiazole ring, R²) to the Pd(II) center, displacing the halide and forming a new Pd(II) complex with both organic partners.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating System
The following is a representative, robust protocol for the coupling of this compound with a generic aryl bromide.
Objective : To synthesize 4-(Aryl)-isothiazole.
Materials :
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure :
-
Reaction Setup : To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and the base. The use of a slight excess of the boronic acid (1.2 eq) helps drive the reaction to completion.
-
Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is a critical, self-validating step; the reaction is sensitive to oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition : Add the degassed solvent mixture, followed by the palladium catalyst. The choice of a phosphine-ligated catalyst like Pd(PPh₃)₄ is common for aryl-aryl couplings.[4] The aqueous portion of the solvent is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction Execution : Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(Aryl)-isothiazole.
Experimental Workflow Visualization
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Broader Implications in Drug Discovery
The use of this compound extends beyond a simple synthetic transformation. Incorporating the isothiazole-4-yl moiety can be a strategic decision in a drug discovery campaign. It can serve as a bioisostere for other aromatic systems, potentially improving metabolic stability, altering solubility, or introducing new vector interactions with a protein target. Furthermore, the growing pipeline of boronic acid-based drugs highlights the increasing acceptance and importance of the boronic acid functional group itself as a pharmacophore.[6][20] This reagent, therefore, sits at the intersection of two highly relevant areas of modern medicinal chemistry.
Conclusion
This compound (CAS: 1448859-47-9) is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its robust performance in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the introduction of the biologically relevant isothiazole scaffold. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is paramount for its effective and safe utilization. As the demand for novel, structurally diverse small molecules continues to grow, the importance of specialized building blocks like this compound will only increase.
References
- Isothiazole-4-boronic acid | CymitQuimica. URL: https://www.cymitquimica.com/base/files/spec/IN-DA00HX8O_Isothiazole-4-boronic_acid_EN.pdf[9]
- 1448859-47-9 | this compound - ChemScene. URL: https://www.chemscene.com/products/Isothiazol-4-ylboronic-acid-cas-1448859-47-9.html[10]
- This compound | C3H4BNO2S | CID 72213707 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/72213707[12]
- CAS NO. 1448859-47-9 | this compound - 95% | Catalog PBTC353 - Arctom. URL: https://www.arctomsci.com/product/PBTC353.html[11]
- 1448859-47-9|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/1448859-47-9.html[14]
- CAS No : 1448859-47-9| Chemical Name : Isothiazole-4-boronic acid | Pharmaffiliates. URL: https://www.pharmaffiliates.com/en/isothiazole-4-boronic-acid-13988[13]
- Accela ChemBio Inc. (Page 118) @ ChemBuyersGuide.com, Inc. URL: https://www.chembuyersguide.com/company_product_list-118-Accela_ChemBio_Inc..html
- CAS 1448859-47-9: Isothazole-4-boronic acid | CymitQuimica. URL: https://www.cymitquimica.com/isothazole-4-boronic-acid-1448859-47-9
- SAFETY DATA SHEET. URL: https://www.tcichemicals.com/assets/sds/T1914_US_EN.pdf[19]
- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11467204/[1]
- Synthesis & Reactions of thiazole and Isothiazole and preparation or synthesis of Coumarin By Dr H - YouTube. URL: https://www.youtube.
- Suzuki Coupling - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[4]
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00280
- Suzuki reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction[3]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5030219/
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Suzuki-Miyaura_Coupling[5]
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0036-1588828.pdf[15]
- Safety data sheet - CPAChem. URL: https://www.cpachem.com/msds/SB27870.pdf
- Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22497341/[17]
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. URL: http://www.orgsyn.org/orgsyn/prep.asp?prep=v87p0275
- Isothiazole synthesis - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/isothiazoles.shtm[18]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8535189/[8]
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs[20]
- 17O NMR studies of boronic acids and their derivatives - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00889j
- Design and discovery of boronic acid drugs - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32247209/[6]
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01991[16]
- Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8167332/[7]
- (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. URL: https://www.researchgate.
Sources
- 1. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 10. chemscene.com [chemscene.com]
- 11. arctomsci.com [arctomsci.com]
- 12. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 1448859-47-9|this compound|BLD Pharm [bldpharm.com]
- 15. rsc.org [rsc.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isothiazole synthesis [organic-chemistry.org]
- 19. fishersci.com [fishersci.com]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
An In-depth Technical Guide to Isothiazol-4-ylboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of Isothiazol-4-ylboronic Acid in Synthetic Chemistry
Isothiazole, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The incorporation of a boronic acid functional group at the 4-position of the isothiazole ring gives rise to this compound, a versatile synthetic building block. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its characterization and application, to empower researchers in its effective utilization. The strategic placement of the boronic acid moiety allows for its participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex molecules with potential therapeutic applications.[3][4]
Visualizing the Core Structure
Caption: 2D structure of this compound.
Part 1: Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, storage, and successful application in chemical synthesis.
Physical Properties
This compound is typically a solid at room temperature.[5] While a specific experimental melting point is not widely reported, analogous heterocyclic boronic acids often exhibit melting points in the range of 100-200 °C. The exact melting point can be influenced by the purity of the sample and the presence of any residual solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄BNO₂S | [6] |
| Molecular Weight | 128.95 g/mol | [6] |
| Appearance | Solid | [5] |
| CAS Number | 1448859-47-9 | [7] |
Solubility Profile:
Qualitative solubility tests indicate that this compound is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[8][9] Its solubility in water is expected to be limited, a common characteristic of many small molecule boronic acids. For quantitative applications, it is recommended to determine the solubility in the specific solvent system to be used.
| Solvent | Qualitative Solubility |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Slightly Soluble |
Chemical Properties and Stability
Boronic acids are known to be sensitive to air and moisture, and this compound is no exception.[10] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, and in a cool, dry place to prevent degradation.[2] The primary degradation pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved. Isothiazole derivatives, in general, are stable in acidic media but can undergo degradation in alkaline solutions.[11] The thermal stability of this compound has not been extensively reported, but thermogravimetric analysis (TGA) could be employed to determine its decomposition temperature.[12]
Part 2: Experimental Protocols
The following protocols provide a framework for the characterization and application of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure and purity of this compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: The expected ¹H NMR spectrum will show signals corresponding to the two protons on the isothiazole ring and the hydroxyl protons of the boronic acid group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the isothiazole ring and the boronic acid group. The hydroxyl protons will appear as a broad singlet, and their chemical shift is highly dependent on the solvent and concentration.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Isothiazole H | δ 8.0-9.0 | Singlet |
| Isothiazole H | δ 7.5-8.5 | Singlet |
| B(OH)₂ | δ 5.0-7.0 | Broad Singlet |
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Data Processing and Analysis: The spectrum should display three signals corresponding to the carbon atoms of the isothiazole ring. The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.[13]
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) |
| Isothiazole C | δ 150-160 |
| Isothiazole C | δ 120-130 |
| Isothiazole C-B | δ 130-140 (may be broad) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-200).
-
Data Analysis: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 129. The fragmentation pattern will likely involve the loss of water and other small neutral molecules from the molecular ion.[14][15]
Visualizing the Fragmentation Process:
Caption: Plausible EI-MS fragmentation of this compound.
Suzuki-Miyaura Coupling: A Key Application
The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that highlights the synthetic utility of this compound.[3][4]
Protocol for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-methoxyphenyl)isothiazole.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Applications in Drug Discovery
The isothiazole nucleus is a key component in a variety of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2][16] The introduction of a boronic acid group provides a handle for further molecular elaboration, making this compound a valuable starting material for the synthesis of novel drug candidates. Boronic acid derivatives themselves have shown promise as enzyme inhibitors and therapeutic agents.[17] The combination of the isothiazole scaffold and the boronic acid functionality presents exciting opportunities for the development of new therapeutics targeting a range of diseases.[18][19]
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20][21]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2] Keep away from strong oxidizing agents and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of complex molecules with potential applications in drug discovery. A thorough understanding of its physical and chemical properties, coupled with the use of robust experimental protocols, will enable researchers to fully exploit its synthetic potential. This guide serves as a comprehensive resource to facilitate the effective and safe use of this compound in the laboratory.
References
- Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Cheminform. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
- Fu, G. C. (2008). Cross-Coupling Reactions of Organoboron Compounds.
- Hall, D. G. (Ed.). (2011).
- Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews, 71(8), 673.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: an anniversary celebrating 35 years of innovation.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (2020). Supplementary Material for Efficiently Self-Healing Boronic Ester Crystals.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691).
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubMed. (2013). Synthesis of isothiazole derivatives with potential biological activity.
- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID.
- Rowe Scientific. (n.d.). Boric Acid (Solid) Safety Data Sheet.
- Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid?.
- Lab Alley. (n.d.). How to Store Boric Acid.
- ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?.
- MDPI. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds.
- ResearchGate. (2025). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate.
- Slideshare. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview.
- A review on thiazole based compounds & it's pharmacological activities. (2024).
- PubMed Central (PMC). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Semantic Scholar. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- PubMed Central (PMC). (n.d.). Modulating Thermal Stability and Flexibility in Chitosan Films with Neutral Polyol-Boric Acid Complexes.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. wilsonsalt.com [wilsonsalt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 6. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. laballey.com [laballey.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulating Thermal Stability and Flexibility in Chitosan Films with Neutral Polyol-Boric Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. uab.edu [uab.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 20. rowe.com.au [rowe.com.au]
- 21. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Stability and Storage of Isothiazol-4-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Isothiazol-4-ylboronic Acid in Medicinal Chemistry
This compound is emerging as a critical building block in contemporary drug discovery and development. The isothiazole motif is a bioisostere for various functional groups and is present in a range of biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The boronic acid moiety, a versatile functional group, primarily serves as a key partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[1][3][4][5][6]
However, the utility of this compound, like many heteroaromatic boronic acids, is intrinsically linked to its stability. Degradation not only leads to a loss of reactive material but can also introduce impurities that complicate reaction outcomes and purification processes. A thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols are therefore paramount to ensure reproducible and successful synthetic campaigns. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its integrity.
Part 1: The Chemical Stability of this compound: A Multifaceted Challenge
The stability of this compound is not absolute; it is susceptible to several degradation pathways that are common to boronic acids, particularly those bearing heteroaromatic rings. The primary routes of decomposition are protodeboronation, oxidation, and the formation of cyclic anhydrides known as boroxines.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent heterocycle, isothiazole.[7] This is a well-documented and often problematic side reaction in processes utilizing boronic acids, especially in Suzuki-Miyaura coupling reactions.[7] The propensity for protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the aromatic ring.[7]
For heteroaromatic boronic acids, the position of the boronic acid group relative to the heteroatoms is a critical determinant of stability. While specific studies on this compound are not extensively documented, research on analogous compounds like pyridinyl and thiazolyl boronic acids indicates that 2-substituted heteroaromatic boronic acids are particularly prone to rapid protodeboronation.[8] Although this compound is expected to be more stable than its 2- or 5-substituted counterparts, the potential for this degradation pathway, especially under basic conditions typical of Suzuki-Miyaura couplings, should not be underestimated.[8]
Oxidative Degradation: An Irreversible Pathway
Boronic acids are susceptible to oxidation, which converts the boronic acid to a hydroxyl group, yielding the corresponding phenol (in this case, 4-hydroxyisothiazole) and boric acid.[9] This process is often mediated by reactive oxygen species and can be a significant issue, particularly when handling boronic acids in solution under ambient conditions.[10][11][12] The oxidation of boronic acids is an irreversible process, leading to a permanent loss of the desired starting material.[12] The rate of oxidative degradation can be influenced by the presence of metal catalysts and the reaction environment.[13][14]
Boroxine Formation: A Reversible Dehydration
Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimers called boroxines.[15][16] This is a reversible equilibrium process, and the presence of water will shift the equilibrium back towards the monomeric boronic acid.[16] While boroxine formation does not represent an irreversible loss of material, it can complicate reaction stoichiometry and lead to issues with solubility and characterization, as the NMR spectra of boroxines differ from their corresponding boronic acids.[17] The equilibrium between the boronic acid and its boroxine is influenced by temperature and the presence of moisture.[16] Storing the solid boronic acid under dry conditions can favor the formation of the boroxine.[16]
Caption: Major degradation pathways of this compound.
Part 2: Recommended Storage and Handling of this compound
Given its susceptibility to moisture, oxygen, and potentially light and heat, the proper storage and handling of this compound are critical for maintaining its purity and reactivity.
Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on general best practices for air- and moisture-sensitive boronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or below (refrigerated/frozen) | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby preventing oxidative degradation and hydrolysis-mediated protodeboronation.[18][19][20] |
| Light | Amber vial or stored in the dark | Protects against potential light-induced degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents ingress of atmospheric moisture and oxygen. Avoids potential reactions with container materials.[21] |
| Form | Solid | Storing as a solid is generally preferred over solutions, as degradation pathways are often accelerated in solution. |
Handling Procedures
Due to its air- and moisture-sensitive nature, this compound should be handled using appropriate techniques to minimize exposure to the atmosphere.
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere of argon or nitrogen.
-
Rapid Weighing: If a glove box is not available, weigh the required amount of the solid quickly in a fume hood and minimize its exposure time to the air.
-
Inert Gas Blanket: For reactions, flush the reaction vessel with an inert gas before and after adding the boronic acid. Maintain a positive pressure of inert gas throughout the reaction.[18][20]
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, for example, by oven-drying and cooling under a stream of inert gas.[18][19][20]
-
Anhydrous Solvents: Use anhydrous solvents for reactions to prevent hydrolysis and subsequent degradation.
Part 3: Experimental Protocols for Stability Assessment
Regularly assessing the purity and stability of this compound is crucial, especially for long-term storage or before use in sensitive applications. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
HPLC Method for Stability Monitoring
Reverse-phase HPLC (RP-HPLC) is a common method for assessing the purity of boronic acids and detecting degradation products. However, care must be taken as the aqueous mobile phases used in RP-HPLC can sometimes promote on-column hydrolysis.[22][23]
Objective: To develop a stability-indicating HPLC method to separate this compound from its potential degradation products (isothiazole and 4-hydroxyisothiazole).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point.[24]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
To assess stability, store aliquots of this solution under various conditions (e.g., room temperature, elevated temperature, exposure to light) and in different formulations.
-
At specified time points, dilute the samples to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition and inject them into the HPLC system.
Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks corresponding to degradation products. The retention time of potential degradation products like isothiazole can be confirmed by injecting a standard of the pure compound.
Caption: Experimental workflow for HPLC-based stability testing.
¹H and ¹¹B NMR Spectroscopy for Structural Verification
NMR spectroscopy is an invaluable tool for confirming the structure of this compound and detecting the formation of boroxines.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the isothiazole ring protons. The presence of broad signals or multiple sets of aromatic signals may indicate the presence of a mixture of the boronic acid and its boroxine trimer.[17] Running the NMR in a solvent like d4-methanol can sometimes help to break up the boroxine and sharpen the signals.[17]
-
¹¹B NMR: Boron-11 NMR is particularly useful for distinguishing between the sp²-hybridized boron of the trigonal planar boronic acid and the sp³-hybridized boron of a tetrahedral boronate species.[25][26] The chemical shift in ¹¹B NMR is sensitive to the coordination state of the boron atom.[26] A typical ¹¹B NMR spectrum of a boronic acid will show a broad peak, and changes in this peak or the appearance of new peaks can indicate degradation or complexation.[26]
Protocol for NMR Sample Preparation and Analysis:
-
Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). Note that solubility may vary, and the choice of solvent can influence the boronic acid/boroxine equilibrium.
-
Acquire a ¹H NMR spectrum to assess the proton environment and look for signs of impurities or boroxine formation.
-
If available, acquire an ¹¹B NMR spectrum to directly probe the boron environment.
-
For stability studies, samples can be prepared and stored under different conditions, and their NMR spectra can be periodically acquired to monitor for any changes.
Conclusion
This compound is a valuable reagent in modern organic synthesis and medicinal chemistry. However, its inherent instability necessitates a proactive approach to its storage, handling, and quality control. The primary degradation pathways of protodeboronation, oxidation, and boroxine formation can be effectively mitigated by storing the compound as a solid at low temperatures under an inert atmosphere and by employing careful handling techniques to minimize exposure to air and moisture. Regular analytical assessment using methods such as HPLC and NMR spectroscopy is essential to ensure the integrity of the material, leading to more reliable and reproducible experimental outcomes. By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this compound to its full potential in their synthetic endeavors.
References
- Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. ResearchGate. (n.d.).
- Formation of Hetero-Boroxines: Dynamic Combinatorial Libraries Generated through Trimerization of Pairs of Arylboronic Acids. ElectronicsAndBooks. (n.d.).
- How to Store Boric Acid. Lab Alley. (n.d.).
- Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. (2013).
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. (n.d.). Retrieved from [https://application.wiley-vch.de/books/sample/352731391 boronicacids_c01.pdf]([Link] boronicacids_c01.pdf)
- Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar. (n.d.).
- Improving the oxidative stability of boronic acids through stereoelectronic effects. ChemRxiv. (n.d.).
- Protodeboronation. Wikipedia. (n.d.).
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. (n.d.).
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. (n.d.).
- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.).
- Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed. (2021).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. (n.d.).
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. (n.d.).
- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. PMC - NIH. (n.d.).
- Handling air-sensitive reagents AL-134. MIT. (n.d.).
- Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. (2017).
- Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Comp. The Royal Society of Chemistry. (n.d.).
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. (2012).
- Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. (n.d.).
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. (2025).
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).
- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Chemistry Portal. (n.d.).
- Protodeboronation. Organic Chemistry Portal. (n.d.).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. (n.d.).
- This compound. PubChem. (n.d.).
- Suzuki Coupling. Organic Chemistry Portal. (n.d.).
- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.).
- Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. (2010).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. reddit.com [reddit.com]
- 18. ehs.umich.edu [ehs.umich.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. web.mit.edu [web.mit.edu]
- 21. laballey.com [laballey.com]
- 22. researchgate.net [researchgate.net]
- 23. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Characterization of Isothiazol-4-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiazol-4-ylboronic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily owing to its utility as a building block in cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This guide provides a detailed exploration of the expected spectroscopic data for this compound, based on theoretical principles and analysis of related molecular structures. While experimental data for this specific compound is not widely published, this document serves as an expert-level predictive guide for researchers.
Introduction: The Significance of this compound
The isothiazole motif is a key component in a variety of biologically active compounds. When functionalized with a boronic acid group, as in this compound, the molecule becomes a versatile reagent, particularly for Suzuki-Miyaura cross-coupling reactions. This enables the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry for the development of novel pharmaceuticals and functional materials.
The precise knowledge of the molecular structure, confirmed through spectroscopic analysis, is a critical prerequisite for its use in synthesis. Spectroscopic data not only confirms the identity and purity of the compound but also provides insights into its electronic environment, which can influence its reactivity.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound, with the IUPAC name 1,2-thiazol-4-ylboronic acid, is foundational to predicting its spectroscopic characteristics. The key features are the five-membered aromatic isothiazole ring and the attached boronic acid moiety (-B(OH)₂).
Molecular Diagram
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
Principles and Experimental Causality
¹H and ¹³C NMR spectroscopy provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift (δ) is influenced by the electron density around the nucleus. Electronegative atoms or electron-withdrawing groups deshield the nucleus, causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, resulting in an upfield shift.
For boronic acids, the boron atom can influence the electronic environment of the attached aromatic ring. Furthermore, the hydroxyl protons of the boronic acid group are typically broad and may exchange with residual water in the NMR solvent.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would feature signals for the two protons on the isothiazole ring and the two hydroxyl protons of the boronic acid.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H3 | 8.8 - 9.2 |
| H5 | 8.0 - 8.4 |
| B(OH)₂ | 5.0 - 7.0 |
Rationale for Predictions:
-
H3 and H5: The protons on the isothiazole ring are in an aromatic environment and are expected to appear at high chemical shifts. Based on data for unsubstituted isothiazole, H3 is typically downfield from H5 due to the influence of the adjacent nitrogen atom. The boronic acid group at position 4 will further influence these shifts.
-
B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and will appear as a broad signal that can exchange with water. Their chemical shift is highly dependent on concentration, temperature, and solvent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show three signals for the carbon atoms of the isothiazole ring.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 150 - 155 |
| C4 | 125 - 135 (potentially broad) |
| C5 | 120 - 125 |
Rationale for Predictions:
-
C3: This carbon is adjacent to the electronegative nitrogen atom and is expected to be the most deshielded.
-
C4: The carbon atom directly attached to the boron atom (ipso-carbon) often exhibits a broader signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boronic acid substituent.
-
C5: This carbon is expected to be the most shielded of the ring carbons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Predicted IR Data | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H | 3200 - 3600 (broad) |
| C-H (aromatic) | 3000 - 3100 |
| C=N, C=C (aromatic) | 1450 - 1600 |
| B-O | 1300 - 1400 |
| C-H (aromatic) | 800 - 900 |
Rationale for Predictions:
-
O-H Stretching: The hydroxyl groups of the boronic acid will give rise to a characteristic broad absorption band in the high-frequency region due to hydrogen bonding.
-
Aromatic C-H and Ring Stretching: These absorptions are characteristic of the isothiazole ring.
-
B-O Stretching: A strong absorption band is expected for the boron-oxygen single bond.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Predicted Mass Spectrum
The molecular formula of this compound is C₃H₄BNO₂S, with a monoisotopic mass of approximately 129.006 amu.
| Predicted MS Data | |
| Ion | Predicted m/z |
| [M]⁺ | ~129 |
| [M-H₂O]⁺ | ~111 |
| [M-B(OH)₂]⁺ | ~85 |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%), the molecular ion region will show a characteristic pattern.
-
Fragmentation: Common fragmentation pathways for boronic acids include the loss of water and the cleavage of the carbon-boron bond.
Illustrative Experimental Workflow
Caption: A generalized workflow for spectroscopic analysis.
Conclusion: A Predictive Framework for Characterization
This technical guide provides a comprehensive, albeit theoretical, overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers and scientists working with this compound. As experimental data becomes more readily available, these predictions can be validated and refined. The principles and interpretations discussed herein are grounded in established spectroscopic theory and provide a solid foundation for the structural characterization of this and related heterocyclic boronic acids.
References
- PubChem. This compound.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
An In-Depth Technical Guide to the Commercial Availability and Application of Isothiazol-4-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Isothiazol-4-ylboronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its strategic importance lies in its utility as a versatile coupling partner, primarily in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the commercial landscape for this compound, details established and plausible synthetic routes, and explores its application in the development of pharmacologically active agents, with a focus on kinase inhibitors. This document serves as a technical resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and actionable experimental insights.
The Isothiazole Scaffold: A Privileged Motif in Drug Discovery
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a recurring structural motif in a variety of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it an attractive scaffold for the design of therapeutic agents. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of a boronic acid moiety at the 4-position of the isothiazole ring creates a powerful synthetic intermediate, this compound, that unlocks access to a diverse range of novel chemical entities.
Boronic acids and their corresponding esters have become indispensable tools in medicinal chemistry, largely due to their stability, low toxicity, and remarkable versatility in reactions such as the Suzuki-Miyaura coupling.[5] The introduction of a boronic acid group can significantly enhance the potency and pharmacokinetic profiles of drug candidates.[5]
Commercial Availability of this compound
This compound (CAS Number: 1448859-47-9) is commercially available from a number of specialized chemical suppliers.[6][7][8] This accessibility is a critical factor for research and development, as it allows for its direct use in screening libraries and initial synthetic campaigns without the need for in-house synthesis. The table below provides a summary of representative commercial suppliers and key product specifications.
| Supplier | Product Number | Purity | CAS Number |
| ChemScene | CS-0175037 | ≥95% | 1448859-47-9 |
| BLD Pharm | BD226063 | ≥97% | 1448859-47-9 |
| CymitQuimica | IN-DA00HX8O | Not Specified | 1448859-47-9 |
| Synblock | AB74094 | ≥98% | 1448859-47-9 |
Note: Availability and purity levels are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound: A Technical Overview
While commercially available, an understanding of the synthetic routes to this compound is crucial for process development and the synthesis of novel analogs. Direct synthesis of this compound is not widely reported in peer-reviewed literature; however, its preparation can be logically deduced from established methodologies for the synthesis of other heteroaryl boronic acids. Two primary strategies are considered here: Lithiation-Borylation of a Halogenated Isothiazole and Direct C-H Borylation .
Proposed Synthetic Pathway: Lithiation-Borylation
A plausible and widely applicable method for the synthesis of aryl and heteroaryl boronic acids is the lithiation of a halogenated precursor followed by quenching with a borate ester. This process is illustrated in the workflow diagram below.
Caption: Proposed Lithiation-Borylation Synthesis Workflow.
Representative Experimental Protocol for Lithiation-Borylation
The following protocol is a representative, self-validating system based on analogous transformations.
Step 1: Synthesis of 4-Bromoisothiazole
-
To a solution of isothiazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromoisothiazole.
Step 2: Synthesis of this compound Pinacol Ester
-
Dissolve 4-bromoisothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude boronic acid, add an equimolar amount of pinacol and stir in a suitable solvent like diethyl ether with magnesium sulfate to facilitate the ester formation.
-
Filter and concentrate to yield the crude this compound pinacol ester, which can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the this compound pinacol ester in a mixture of acetone and 1 M hydrochloric acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound in drug discovery is as a key building block in the synthesis of complex molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a highly efficient method for constructing biaryl and hetero-biaryl scaffolds.
Role in Kinase Inhibitor Synthesis
The isothiazole moiety has been identified as a valuable component in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the enzyme. The ability to readily synthesize a diverse library of substituted isothiazoles via Suzuki-Miyaura coupling with this compound is therefore of significant interest to medicinal chemists.
The following diagram illustrates the central role of this compound in a Suzuki-Miyaura coupling to generate a bi-heterocyclic core, a common motif in kinase inhibitors.
Caption: Suzuki-Miyaura Coupling with this compound.
Representative Suzuki-Miyaura Coupling Protocol
-
To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water, 4:1), add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), and a base such as sodium carbonate (2.0 eq).
-
To this mixture, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired coupled product.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a robust and versatile method for the construction of biaryl and hetero-biaryl scaffolds, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors. This guide has provided an in-depth overview of its commercial availability, plausible synthetic routes with a representative experimental protocol, and its key applications. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, the importance of intermediates like this compound is set to increase, making a thorough understanding of its properties and reactivity essential for researchers in the field.
References
- Silva, F., et al. (2020).
- Zaręba, P., et al. (2018). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. European Journal of Medicinal Chemistry, 157, 1039-1051. [Link]
- Panico, A., et al. (2004). Isothiazole derivatives as antiviral agents. Antiviral Chemistry and Chemotherapy, 15(3), 147-151. [Link]
- Potkin, V. I., & Kletskov, A. V. (2020). The importance of isothiazoles in medicinal and pharmaceutical sectors.
- PubChem. (n.d.). This compound. PubChem. [Link]
- Wikipedia. (2023). Isothiazole. Wikipedia. [Link]
Sources
- 1. Isothiazole - Wikipedia [en.wikipedia.org]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 8. chemscene.com [chemscene.com]
Foreword: The Unassuming Heterocycle with Profound Impact
An In-depth Technical Guide to the Discovery and History of Isothiazole-Containing Compounds
Authored by a Senior Application Scientist
In the vast landscape of heterocyclic chemistry, certain scaffolds emerge as privileged structures, demonstrating remarkable versatility across disparate scientific disciplines. The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a quintessential example. First isolated in 1956, its journey from a chemical curiosity to a cornerstone of modern pharmaceuticals, agrochemicals, and industrial biocides is a compelling narrative of scientific inquiry and innovation.[1][2][3][4] This guide provides an in-depth exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will dissect the foundational discoveries, trace the evolution of synthetic strategies, and examine the mechanistic underpinnings of isothiazole's diverse biological activities, offering not just a historical account, but a practical, field-proven perspective on why this humble ring system has become so indispensable.
The Genesis of a Scaffold: Discovery and Early Synthesis
The story of isothiazole as an isolated parent heterocycle begins in 1956 with the work of Adams and Slack.[1][3][4] While fused-ring systems containing the isothiazole moiety, such as the intensely sweet compound saccharin (a benzisothiazole derivative), were known much earlier, the synthesis of the standalone isothiazole ring was a significant milestone.[1]
The initial synthesis was a multi-step process, historically significant though not synthetically efficient by modern standards. It involved the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate (KMnO₄), which cleaved the benzene ring, followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid to yield the parent isothiazole.[3][5] This foundational work opened the door to exploring the fundamental chemistry and physical properties of this new aromatic system. Isothiazole itself is a colorless liquid with a pyridine-like odor, a boiling point of 114.1°C, and is sparingly soluble in water.[5]
The first naturally occurring isothiazole derivative to be identified was brassilexin, a phytoalexin isolated from the plant Brassica juncea.[1][6] This discovery hinted at the biological relevance of the isothiazole core, a potential that would be extensively realized in the decades to follow.
Caption: Foundational synthesis of the isothiazole ring system.
The Synthetic Chemist's Toolkit: Evolution of Isothiazole Ring Construction
The initial synthetic route, while groundbreaking, was limited in scope and practicality. The demand for substituted isothiazoles, driven by the burgeoning interest in their biological activities, spurred the development of more versatile and efficient synthetic methodologies. The modern chemist's approach is not monolithic; the choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
Foundational Synthetic Strategies
Early and still relevant methods often rely on the cyclization of precursors that already contain the requisite C-C-C-N-S atom chain. A classic example is the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides, which provides a reliable route to a variety of isothiazole derivatives.[5]
Modern and Versatile Methodologies
Recent decades have witnessed a surge in innovative synthetic protocols, leveraging advances in catalysis and multi-component reactions to afford isothiazoles with high efficiency and functional group tolerance.
-
Rhodium-Catalyzed Transannulation: This powerful method utilizes 1,2,3-thiadiazoles and nitriles to construct a wide array of isothiazoles. The reaction proceeds via an α-thiavinyl Rh-carbenoid intermediate, offering a unique entry point to the isothiazole core.[7]
-
Three-Component Reactions: These reactions exemplify synthetic efficiency by combining multiple simple starting materials in a single pot. For instance, the reaction of enaminoesters, fluorodibromoiamides/esters, and elemental sulfur can selectively produce isothiazoles through the cleavage of C-F bonds and the formation of new C-S, C-N, and N-S bonds.[7][8]
-
[4+1] Annulation: This convergent strategy involves the reaction of a four-atom component with a one-atom component. A notable example is the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate. This metal-free process proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to furnish 3,5-disubstituted isothiazoles.[7]
Synthesis of Industrially Crucial Derivatives: 1,2-Benzisothiazolin-3-one (BIT)
BIT is a widely used industrial biocide and preservative.[9][10] Its synthesis is a critical industrial process. A common and efficient route is the oxidative cyclization of 2-mercaptobenzamide or its corresponding salt, often using hydrogen peroxide as the oxidant.[9][11] This method is advantageous for its relatively clean reaction profile and the availability of the starting materials.[11]
Caption: A generalized workflow for modern isothiazole synthesis.
Summary of Key Synthetic Routes
| Synthetic Strategy | Key Reagents/Starting Materials | Key Features |
| Oxidative Cyclization | α,β-Unsaturated thiocarboxylic acid amides, Oxidant | Classic, reliable method |
| Rh-Catalyzed Transannulation | 1,2,3-Thiadiazoles, Nitriles, Rh catalyst | Access to diverse substitution patterns |
| Three-Component Reaction | Enaminoesters, Fluorodibromoiamides, Sulfur | High atom economy, one-pot synthesis |
| [4+1] Annulation | β-Ketodithioesters/thioamides, Ammonium Acetate | Metal-free, convergent approach |
| BIT Synthesis | 2-Mercaptobenzamide, Hydrogen Peroxide | Important industrial process |
From Bench to Bedside: Isothiazoles in Drug Discovery
The isothiazole scaffold is a cornerstone of medicinal chemistry, embedded in drugs treating a wide range of conditions.[3][12] Its unique electronic properties, arising from the electronegative sulfur and nitrogen atoms, allow it to participate in crucial binding interactions with biological targets.[12] This has led to the development of antibacterial, anti-inflammatory, anticonvulsive, anticancer, and antiviral agents.[1][5]
Case Study 1: Ziprasidone (Geodon®) - An Atypical Antipsychotic
The discovery of Ziprasidone represents a landmark in the application of isothiazole chemistry to CNS disorders.
-
Discovery and Development: First synthesized in 1987 at Pfizer Central Research, Ziprasidone (initially CP-88,059) was developed as a second-generation (atypical) antipsychotic with a potentially improved side-effect profile over older drugs.[13] After extensive preclinical and clinical trials, it received FDA approval in 2001 for the treatment of schizophrenia and bipolar disorder.[13][14]
-
Mechanism of Action: Ziprasidone's efficacy stems from its unique and complex receptor binding profile. It acts as a potent antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors, a common feature of atypical antipsychotics.[15] Crucially, it is also a 5-HT₁ₐ receptor agonist and an inhibitor of serotonin and norepinephrine reuptake, properties that may contribute to its antidepressant and anxiolytic effects.[13][15] This multi-target engagement is believed to be responsible for its effectiveness against both the positive and negative symptoms of schizophrenia.[15]
Caption: Receptor binding profile of the atypical antipsychotic Ziprasidone.
Case Study 2: Perospirone (Lullan®)
Developed by the Japanese company Dainippon Sumitomo Pharma and launched in 2001, Perospirone is another important isothiazole-containing atypical antipsychotic.[16][17][18]
-
Pharmacological Profile: Similar to Ziprasidone, Perospirone is a serotonin-dopamine antagonist, acting on D₂ and 5-HT₂ₐ receptors.[16][17] It also has partial agonist activity at 5-HT₁ₐ receptors, which is thought to contribute to its efficacy in treating the negative symptoms of schizophrenia and its anxiolytic properties.[16][19][20] It is prescribed for schizophrenia and acute bipolar mania.[17]
Protecting Crops and Materials: Agrochemical and Industrial Applications
The biological activity of isothiazoles is not limited to human medicine. Their derivatives are potent agents for crop protection and the preservation of industrial materials, where they function as fungicides, herbicides, and broad-spectrum biocides.[21][22][23]
Isothiazoles in Agriculture
Isothiazole derivatives have been developed into effective pesticides due to their strong biological activity and potential for diverse structural modifications.[21][23]
-
Case Study: Isotianil - A Plant Defense Inducer: Unlike traditional fungicides that directly attack the pathogen, Isotianil works by inducing Systemic Acquired Resistance (SAR) in plants.[24] It does not possess direct antifungal activity but primes the plant's own defense mechanisms.[24] Upon subsequent pathogen attack, a plant treated with Isotianil mounts a faster and more robust defense response, which involves the activation of pathogenesis-related (PR) genes.[24][25] This innovative mode of action makes it a valuable tool in managing fungicide resistance.
Caption: Simplified signaling pathway of plant defense induction by Isotianil.
Industrial Biocides: The Isothiazolinones
Isothiazolinones, such as 1,2-benzisothiazolin-3-one (BIT) and the components of Kathon™, are among the most widely used biocides for microbial control in industrial settings.[2][26] They are found in paints, coatings, adhesives, metalworking fluids, and water treatment applications, where they prevent spoilage and degradation caused by bacteria and fungi.[9][27]
-
Mechanism of Biocidal Action: The efficacy of isothiazolinones lies in a unique, two-step mechanism.[26][28][29]
-
Rapid Inhibition: Within minutes of contact, the isothiazolinone molecule rapidly inhibits microbial growth and metabolism. It achieves this by disrupting key metabolic pathways, particularly those involving dehydrogenase enzymes essential for respiration and energy (ATP) generation.[28][29][30]
-
Irreversible Damage: This initial inhibition is followed by a slower phase of irreversible cell damage, leading to cell death over several hours.[26][29] This damage is caused by the electrophilic nature of the biocide, which reacts with and destroys critical protein thiols (e.g., in cysteine) and generates damaging free radicals within the cell.[29][31]
-
This dual-action mechanism provides a broad spectrum of activity at low concentrations and makes it difficult for microbes to develop resistance.[26][29]
Conclusion and Future Outlook
From its formal discovery in the mid-20th century, the isothiazole ring has evolved into a scaffold of immense scientific and commercial importance. Its journey highlights a virtuous cycle of discovery: the development of novel synthetic methods enabled the creation of diverse derivatives, which in turn led to the discovery of profound biological activities. These discoveries then fueled further synthetic innovation, a process that continues today.
The future of isothiazole chemistry remains bright. In medicine, new derivatives are being investigated as next-generation anticancer, antiviral, and neuroprotective agents.[12] In agriculture, the focus is on developing more potent and environmentally benign pesticides.[23] Furthermore, the unique electronic properties of the isothiazole ring are being explored in the field of materials science for applications in organic electronics.[12] The rich history and proven versatility of isothiazole-containing compounds ensure that they will remain a focal point of research and development for years to come.
References
- Isothiazole synthesis. [Link]
- The Mechanism of Action of Isothiazolone Biocides.
- The Mechanism of Action of Isothiazolone Biocides. Semantic Scholar. [Link]
- The mechanism of action of isothiazolone biocides. OSTI.GOV. [Link]
- Ziprasidone. Wikipedia. [Link]
- Thiazole and Isothiazole Chemistry in Crop Protection.
- Development of the novel formulations of perospirone for the treatment of schizophrenia. europepmc.org. [Link]
- [Biological activity of the isothiazole deriv
- Understanding 1,2-Benzisothiazol-3-one (BIT): Synthesis, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]
- Product Class 15: Isothiazoles. Thieme. [Link]
- What is Perospirone used for?
- The Mechanism of Action of Isothiazolone Biocides. Scribd. [Link]
- The Mechanism of Action of Isothiazolone Biocide.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. De Gruyter. [Link]
- Synthesis of isothiazole derivatives with potential biological activity. PubMed. [Link]
- Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides.
- Perospirone. PubChem. [Link]
- Ziprasidone Hydrochloride.
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. National Institutes of Health (NIH). [Link]
- Isothiazole derivatives and their uses.
- Thiazole and Isothiazole Chemistry in Crop Protection. PubMed. [Link]
- Development of antipsychotics in Japan. jstage.jst.go.jp. [Link]
- Process for preparing 1,2-benzisothiazolin-3-one.
- (PDF) Development of the Novel Formulations of Perospirone for the Treatment of Schizophrenia.
- (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- The Potential and Clinical Applications of Ziprasidone.
- Thiazole synthesis. Organic Chemistry Portal. [Link]
- Isothiazole. Wikipedia. [Link]
- Ziprasidone: A Novel Antipsychotic Agent With a Unique Human Receptor Binding Profile. PubMed. [Link]
- A Review on Thiazole Scaffolds and its Biological Activity. ijrpr.com. [Link]
- Selected examples of isothiazoles with pharmacological activity.
- (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
- Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Royal Society of Chemistry. [Link]
- Mechanism for the synthesis of thiazoles and isothiazoles.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. National Institutes of Health (NIH). [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (NIH). [Link]
Sources
- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Isothiazole synthesis [organic-chemistry.org]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2013060766A1 - Process for preparing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ziprasidone - Wikipedia [en.wikipedia.org]
- 15. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is Perospirone used for? [synapse.patsnap.com]
- 17. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. aino.repo.nii.ac.jp [aino.repo.nii.ac.jp]
- 19. Development of the novel formulations of perospirone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US5578622A - Isothiazole derivatives and their uses - Google Patents [patents.google.com]
- 23. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] The Mechanism of Action of Isothiazolone Biocides | Semantic Scholar [semanticscholar.org]
- 27. 1,2-Benzisothiazol-3(2H)-one, BIT 2634-33-5 - IRO Biocide [irobiocide.com]
- 28. researchgate.net [researchgate.net]
- 29. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]
- 30. researchgate.net [researchgate.net]
- 31. scribd.com [scribd.com]
The Isothiazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, has emerged as a cornerstone in contemporary drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth exploration of the isothiazole core, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental principles that underpin its utility, from synthetic strategies and structure-activity relationships to its role as a versatile bioisostere. This document aims to be a comprehensive resource, blending theoretical knowledge with practical insights to empower the rational design of next-generation therapeutics.
The Isothiazole Core: Physicochemical Properties and Strategic Value
The isothiazole ring, or 1,2-thiazole, is a planar aromatic system.[2] The presence of two electronegative heteroatoms (nitrogen and sulfur) in a 1,2-relationship creates a unique electronic landscape, influencing its reactivity and interactions with biological macromolecules.[1] Isothiazole is a colorless liquid with a pyridine-like odor, and while the parent compound exhibits some toxicity, its substituted derivatives are generally less toxic.[1]
From a medicinal chemistry perspective, the isothiazole ring offers several strategic advantages:
-
Metabolic Stability: The isothiazole nucleus can enhance the metabolic stability of a molecule, protecting it from enzymatic degradation and prolonging its duration of action.[3]
-
Diverse Interaction Potential: The ring system can participate in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for molecular recognition at the target site.
-
Scaffold for Diverse Functionalities: The isothiazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity.
-
Bioisosteric Replacement: Isothiazole serves as an effective bioisostere for other aromatic and heteroaromatic rings, as well as functional groups like carboxamides, enabling the modulation of physicochemical and pharmacokinetic properties.[4]
Quantum Chemical Insights
Quantum chemical calculations provide valuable insights into the electronic nature of the isothiazole ring, aiding in the prediction of its behavior in biological systems.[5][6] The distribution of electron density, with the nitrogen atom being more electronegative than sulfur, influences the ring's ability to act as a hydrogen bond acceptor. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key descriptors that correlate with the molecule's reactivity and potential for charge-transfer interactions with biological targets.[5] These computational studies are instrumental in rationalizing structure-activity relationships and in the de novo design of novel isothiazole-based inhibitors.[5][6]
Synthetic Strategies for Accessing the Isothiazole Core
A diverse array of synthetic methodologies has been developed for the construction of the isothiazole ring, catering to different substitution patterns and functional group tolerances. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired regioselectivity, and scalability.
The Singh Synthesis: A Versatile Approach to 3,5-Disubstituted Isothiazoles
The Singh synthesis is a robust and operationally simple method for preparing 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate.[7] This one-pot, metal-free approach proceeds via a sequential imine formation, intramolecular cyclization, and aerial oxidation cascade.[3][7]
Experimental Protocol: Synthesis of 3,5-Diphenylisothiazole via the Singh Synthesis
This protocol provides a representative example of the Singh synthesis.
Materials:
-
1,3-Diphenyl-3-thioxopropan-1-one (β-ketothioamide)
-
Ammonium acetate (NH₄OAc)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Developing solvent (e.g., hexane/ethyl acetate mixture)
-
UV lamp
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 1,3-diphenyl-3-thioxopropan-1-one (1.0 mmol) and ammonium acetate (5.0 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots of the reaction mixture periodically and spot them on a TLC plate. Develop the plate in a suitable solvent system and visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared.
-
Work-up: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
-
Isolation: Pour the reaction mixture into a beaker containing 50 mL of cold water. A precipitate of the crude product should form.
-
Filtration: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3,5-diphenylisothiazole.[8]
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.
Other Notable Synthetic Routes
-
Rees Synthesis: This method involves the reaction of enamines with 4,5-dichloro-1,2,3-dithiazolium chloride to yield substituted isothiazoles under mild conditions.
-
Solvent-Free Synthesis: An environmentally friendly approach that involves the reaction of β-enaminones with ammonium thiocyanate at elevated temperatures.
The Isothiazole Ring in Action: Therapeutic Applications and Mechanisms of Action
The isothiazole scaffold is present in a wide range of clinically used drugs and investigational agents, targeting a diverse array of biological pathways implicated in various diseases.
Antipsychotic Agents: The Case of Ziprasidone
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[9] Its mechanism of action involves a combination of dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonism.[7] The isothiazole-piperazine moiety is crucial for its high-affinity binding to these receptors.
Anticancer Agents: Targeting Key Signaling Pathways
Isothiazole derivatives have shown significant promise as anticancer agents by targeting various components of cancer cell signaling.[1][10]
-
Kinase Inhibition: Many isothiazole-containing compounds act as potent inhibitors of various kinases that are often dysregulated in cancer, such as Src-family kinases, Akt kinases, and c-Met.[11][12][13][14] The isothiazole ring can serve as a scaffold to present key pharmacophoric features that interact with the ATP-binding pocket of these enzymes.
-
Histone Deacetylase (HDAC) Inhibition: Some isothiazole derivatives have been identified as HDAC inhibitors, which can induce tumor cell death.[1]
-
Induction of Apoptosis: Certain isothiazole compounds have been shown to induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and mitochondrial depolarization.[15]
Anti-inflammatory and Antiviral Activity
Isothiazole derivatives have also demonstrated significant anti-inflammatory and antiviral properties.[16] For instance, Denotivir is an antiviral drug with an isothiazole core.[5] In the realm of anti-inflammatory agents, isothiazole-based compounds have been shown to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes.[17][18]
Structure-Activity Relationships (SAR) and Pharmacokinetics
The therapeutic efficacy of isothiazole-containing drugs is intricately linked to their structure-activity relationships and pharmacokinetic profiles.
Quantitative SAR of Isothiazole-Based Kinase Inhibitors
Systematic modification of the substituents on the isothiazole ring and appended functionalities has led to the development of highly potent and selective kinase inhibitors. The following table illustrates the SAR of a series of thiazole carboxamides as Akt kinase inhibitors.[13]
| Compound | R | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) |
| 5a | H | 1800 | >10000 | 1100 |
| 5d | 4-F-Ph | 126 | 540 | 79 |
| 5m | 4-CF₃-Ph | 25 | 196 | 24 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1034-1039.[13]
The data clearly indicates that substitution at the 2-position of the thiazole ring with an electron-withdrawing group, such as a trifluoromethylphenyl group, significantly enhances the inhibitory potency against all three Akt isoforms.
Pharmacokinetic Profile of Isothiazole-Containing Drugs
The isothiazole moiety can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[19][20][21]
Table of Pharmacokinetic Parameters for Ziprasidone:
| Parameter | Value |
| Bioavailability (oral, with food) | ~60% |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 6-8 hours (oral) |
| Plasma Protein Binding | >99% |
| Metabolism | Extensively metabolized, primarily via three metabolic routes.[11] |
| Major Metabolites | Benzisothiazole (BITP) sulphoxide, BITP-sulphone, ziprasidone sulphoxide, and S-methyldihydroziprasidone.[11] |
| Elimination Half-life (t₁/₂) | ~7 hours (oral) |
| Excretion | ~20% in urine, ~66% in feces.[11] |
Data compiled from multiple sources.[11]
It is crucial to consider potential metabolic liabilities associated with the isothiazole ring. In some cases, P450-mediated bioactivation can occur, leading to the formation of reactive intermediates that can covalently bind to proteins or form glutathione conjugates, potentially causing toxicity.[22] Careful structural modifications and bioisosteric replacements can mitigate these risks.[22]
Future Perspectives and Conclusion
The isothiazole ring continues to be a highly valuable scaffold in medicinal chemistry, with ongoing research exploring its potential in new therapeutic areas. Recent advances focus on the development of green and sustainable synthetic methods for isothiazole derivatives.[12] Furthermore, the application of computational and in silico ADME prediction tools is accelerating the design and optimization of isothiazole-based drug candidates with improved efficacy and safety profiles.[23][24]
References
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(22), 4149-4176.
- ResearchGate. (n.d.). Synthesis of 3,5‐disubstituted isothiazoles from β‐keto dithioesters under aqueous conditions by Singh.12.
- PubMed. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-2767.
- Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles.
- Taylor & Francis Online. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1946-1963.
- Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry.
- ResearchGate. (n.d.). The importance of isothiazoles in medicinal and pharmaceutical sectors.
- ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
- ACS Publications. (2002). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 45(14), 2994-3008.
- ResearchGate. (n.d.). Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line.
- PubMed. (1991). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 34(4), 1377-1380.
- ResearchGate. (n.d.). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck.
- PubMed. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(24), 6061-6066.
- OUCI. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29, 4958-5009.
- PubMed. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(12), 1849-1857.
- PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
- PubMed Central. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLoS ONE, 18(8), e0289753.
- PubMed. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1034-1039.
- ResearchGate. (n.d.). 1,2,4‐Oxadiazoles as thiazole bioisostere.
- PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 874-886.
- ScienceDirect. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Results in Chemistry, 5, 100828.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.
- PubMed. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry, 121, 105691.
- Wikipedia. (n.d.). Isothiazole.
- Chula Digital Collections. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Thai Journal of Pharmaceutical Sciences, 45(1), 58-63.
- MDPI. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(9), 2709.
- ResearchGate. (n.d.). A novel and facile synthesis of 3,5-Disubstituted isothiozoles under metal free conditions using acetophenones and dithioesters.
- MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5821.
- ResearchGate. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives.
- CNKI. (2010). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry, 30(10), 1551-1554.
- European Journal of Modern Medicine and Practice. (2023). QUANTUM CHEMICAL CALCULATIONS AND ELECTRON NATURE OF DRUG SUBSTANCES. European Journal of Modern Medicine and Practice, 3(3), 1-4.
- PubMed Central. (2019). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 24(16), 2919.
- MDPI. (2024). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 29(1), 22.
- Research Report. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.
- NIH. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(19), 6271.
- PubMed. (2013). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Drug Targets, 14(12), 1435-1447.
- OUCI. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Farmatsevtychnyi Zhurnal, 78(4), 48-61.
- Taylor & Francis Online. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 405-415.
- PubMed Central. (2021). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][3][7][25]triazole and Imidazo[2,1-b][3][7][17]thiadiazole Derivatives. Molecules, 26(11), 3321.
- PubMed. (2018). New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies. European Journal of Medicinal Chemistry, 157, 109-122.
- ResearchGate. (n.d.). ADME properties of benzothiazole substituted 4-thiazolidinones.
- YouTube. (2022, March 22). #10 Synthesis of 3,5-diphenylisoxazoline.
- YouTube. (2022, March 22). #5 Synthesis of 3,5-diphenylisoxazoline.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencepub.net [sciencepub.net]
- 7. Isothiazole synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Boronic Acids: Versatile Building Blocks in the Modern Synthetic Chemist's Toolbox
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Reagent
First synthesized in 1860 by Edward Frankland, boronic acids have transitioned from a chemical curiosity to indispensable tools in modern organic synthesis.[1][2] These organoboron compounds, with the general structure R-B(OH)₂, possess a unique combination of stability, versatile reactivity, and generally low toxicity, making them ideal building blocks for constructing complex molecular architectures.[3][4] Their prominence surged with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which has revolutionized the formation of carbon-carbon bonds.[3][5] This guide provides an in-depth exploration of the core principles of boronic acids, their key applications, and practical insights for their effective use in research and development.
Core Principles: Understanding the Boronic Acid Functional Group
Structurally, boronic acids feature a carbon-boron bond and two hydroxyl groups attached to a central boron atom.[2] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers its characteristic Lewis acidity.[2] This electronic feature is central to their reactivity.
Physicochemical Properties and Stability
Boronic acids are typically crystalline solids with high melting points.[1] While many are stable to air and moisture, they are prone to dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium is often reversible in the presence of water. For enhanced stability and easier handling, boronic acids are frequently converted to boronate esters, such as the popular pinacol esters.[6] These esters are generally more robust, tolerate a wider range of reaction conditions, and are often compatible with chromatographic purification.[6]
Lewis Acidity and Reversible Covalent Interactions
A key feature of boronic acids is their ability to act as Lewis acids, readily accepting a pair of electrons into their vacant p-orbital.[1][3] This allows them to form reversible covalent complexes with Lewis bases, particularly with molecules containing 1,2- or 1,3-diol functionalities like sugars, amino acids, and glycoproteins.[1][7] This unique binding property is the foundation for their use in chemical sensors and drug delivery systems.[7][8] The pKa of a typical boronic acid is around 9, but upon forming a tetrahedral boronate complex with a diol, the pKa is lowered to approximately 7, making these interactions highly relevant under physiological conditions.[1][9]
Synthetic Accessibility of Boronic Acids
A major advantage of boronic acids is their accessibility through several reliable synthetic routes. The choice of method often depends on the desired substituent and the functional groups present in the starting material.
Classical Synthesis via Organometallic Reagents
The traditional and still widely used method involves the reaction of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, with a trialkyl borate ester, typically trimethyl or triisopropyl borate, followed by acidic hydrolysis.[4][9] This approach is versatile but can be limited by the functional group tolerance of the highly reactive organometallic precursors.
Modern Palladium-Catalyzed Borylation Reactions
The development of palladium-catalyzed borylation reactions has significantly expanded the scope of boronic acid synthesis. The Miyaura borylation reaction is a powerful method that couples aryl, heteroaryl, or vinyl halides and triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1] This reaction offers excellent functional group tolerance and provides direct access to boronate esters.
Another key advancement is the direct C-H borylation, which allows for the conversion of a C-H bond to a C-B bond, often catalyzed by iridium or palladium complexes. This atom-economical approach bypasses the need for pre-functionalized starting materials.[6]
The general workflow for preparing and utilizing boronic acids is depicted below.
Caption: General workflow for the synthesis and application of boronic acids.
Cornerstone Applications in Organic Synthesis
Boronic acids are workhorses in synthetic chemistry, primarily due to their participation in a variety of powerful cross-coupling reactions.
The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most important application of boronic acids, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide or triflate using a palladium catalyst and a base.[3][5] Its significance lies in its mild reaction conditions, broad functional group tolerance, commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[10]
3.1.1. The Catalytic Cycle: A Mechanistic Dissection
Understanding the catalytic cycle is crucial for troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps:[11][12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of the organohalide, forming a Pd(II) complex.[12][14] This is often the rate-determining step of the cycle.[12]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base.[5][12]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[5][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
3.1.2. The Critical Role of the Base
The base is not a mere spectator; it plays a multifaceted and essential role in the catalytic cycle.[10][15] Its primary function is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[10][15] There are two main proposed pathways for this activation:
-
Pathway A: The base coordinates to the boron atom to form a more nucleophilic boronate species, such as [R-B(OH)₃]⁻.[16][17]
-
Pathway B: The base (e.g., hydroxide or alkoxide) first displaces the halide on the palladium complex, forming a Pd-OR species, which then reacts with the neutral boronic acid.[5][16]
Computational and experimental studies suggest that the operative pathway can depend on the specific base, substrates, and reaction conditions.[16][17] The choice of base—commonly carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or hydroxides (NaOH)—can dramatically influence reaction rates and yields.[15]
| Base | Strength | Common Use Case | Rationale / Causality |
| Na₂CO₃ | Moderate | General purpose, robust couplings | Cost-effective and effective for many standard aryl-aryl couplings. Often used in aqueous solvent mixtures. |
| K₃PO₄ | Strong | Couplings with sterically hindered substrates, electron-rich aryl chlorides | Stronger base can facilitate the activation of less reactive boronic acids and promote oxidative addition with challenging electrophiles. |
| Cs₂CO₃ | Strong | Highly challenging couplings, sensitive substrates | High solubility in organic solvents and strong basicity can accelerate slow reactions. Its mildness despite its strength can be beneficial for sensitive functional groups. |
| KF | Weak | Substrates with base-labile groups (e.g., esters) | Fluoride is believed to form a highly nucleophilic trifluoroborate species in situ without promoting hydrolysis of sensitive functional groups.[10] |
3.1.3. Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 4-methylbiphenyl.
Self-Validation: The protocol includes an inert atmosphere to protect the Pd(0) catalyst from oxidation. The use of a phosphine ligand stabilizes the catalyst. The biphasic solvent system (toluene/water) aids in dissolving both the organic substrates and the inorganic base. Monitoring the reaction confirms its progression and endpoint.
The Chan-Lam Coupling: Forging C-Heteroatom Bonds
While the Suzuki-Miyaura reaction forms C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for constructing carbon-heteroatom bonds, specifically C-N and C-O bonds.[1] This reaction couples a boronic acid with an amine or an alcohol using a copper catalyst, typically Cu(OAc)₂, often in the presence of a base like pyridine and an oxidant (air or oxygen).[1]
The proposed mechanism involves the coordination of the amine or alcohol to the Cu(II) center, followed by transmetalation with the boronic acid. Reductive elimination then forms the C-N or C-O bond and a Cu(0) species, which is re-oxidized to Cu(II) by oxygen to complete the catalytic cycle.[1]
Boronic Acids in Drug Discovery and Medicinal Chemistry
The unique properties of boronic acids have made them increasingly valuable in medicinal chemistry.[18][19] The boron atom can act as a key pharmacophore, forming reversible covalent bonds with serine, threonine, or other nucleophilic residues in enzyme active sites.[1][20]
This strategy has led to the development of several FDA-approved drugs:[4][21]
-
Bortezomib (Velcade®): A dipeptidyl boronic acid that acts as a proteasome inhibitor for the treatment of multiple myeloma.[4][21]
-
Ixazomib (Ninlaro®): A second-generation oral proteasome inhibitor, also used for multiple myeloma.[4][21]
-
Vaborbactam (Vabomere®): A boronic acid β-lactamase inhibitor used to combat antibiotic resistance.[4]
The incorporation of a boronic acid moiety can enhance drug potency and improve pharmacokinetic profiles.[18] Furthermore, their ability to interact with sugars has been exploited in developing glucose sensors and targeted drug delivery systems.[22][23]
Advanced Topics: Protecting Groups and Emerging Applications
The Strategic Use of Protecting Groups
While many boronic acids are stable, certain synthetic transformations require the temporary masking of the boronic acid group to prevent undesired side reactions.[24] This has led to the development of robust protecting groups.
-
Pinacol Esters: The most common protecting group, offering a good balance of stability and reactivity.[6]
-
MIDA (N-methyliminodiacetic acid) Boronates: Exceptionally stable protecting groups that render the boron atom inert to cross-coupling conditions.[24] They can be deprotected under mild basic conditions, allowing for iterative cross-coupling strategies.[6][24]
-
DAN (1,8-diaminonaphthalene) Group: Another stable protecting group that deactivates the boron center. It is removed under acidic conditions, providing orthogonal deprotection relative to MIDA esters.[24][25]
The ability to interconvert these protecting groups, often via an intermediate trifluoroborate salt, provides synthetic chemists with remarkable flexibility in complex molecule synthesis.[25]
Boronic Acids as Chemical Sensors
The reversible binding of boronic acids to diols is the basis for their widespread use in chemical and biological sensing.[7][26] Fluorescent dyes appended with boronic acid receptors can signal the presence of saccharides through changes in their emission properties upon binding.[7][23] This has driven extensive research into developing continuous glucose monitors for diabetes management and sensors for detecting other biologically important diol-containing molecules.[22][23]
Conclusion
From their foundational role in the Suzuki-Miyaura coupling to their sophisticated applications in drug design and chemical sensing, boronic acids have firmly established themselves as indispensable building blocks in organic synthesis. Their predictable reactivity, synthetic accessibility, and unique electronic properties provide a powerful platform for innovation. As research continues to uncover new catalytic systems and applications, the utility of boronic acids in addressing challenges across the chemical and biomedical sciences is set to expand even further.
References
- Introduction, Interconversion and Removal of Boron Protecting Groups.American Chemical Society.URL
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic acid - Wikipedia.Wikipedia.URL
- Suzuki reaction - Wikipedia.Wikipedia.URL
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.URL
- Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.Synthetix.URL
- Recent development of boronic acid-based fluorescent sensors.RSC Publishing.URL
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.URL
- Protecting Groups for Boronic Acids.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.MDPI.URL
- Design and discovery of boronic acid drugs.PubMed.URL
- A Brief Overview of Recent Advances in the Applications of Boronic Acids Relevant to Glycomics.Longdom Publishing.URL
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.Benchchem.URL
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.Journal of the American Chemical Society.URL
- Recent development of boronic acid-based fluorescent sensors.PMC - PubMed Central.URL
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.MDPI.URL
- Boronic acids protecting groups with standard deprotecting conditions.
- Electrochemical sensing using boronic acids.
- Boronic acid sensors with double recognition sites: a review.Analyst (RSC Publishing).URL
- Recent advances in boronic acid-based optical chemosensors.Analyst (RSC Publishing).URL
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- A Comprehensive Overview of Boronic Acids & Deriv
- Suzuki Coupling.Organic Chemistry Portal.URL
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Boronic Acids & Deriv
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Recent developments in the medicinal chemistry of single boron
- Protecting groups for boronic acids.
- A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates.
- Boronic acid based dynamic click chemistry: recent advances and emergent applic
- Merits of the Suzuki Coupling Reaction.BYJU'S.URL
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- The catalytic mechanism of the Suzuki-Miyaura reaction.ChemRxiv.URL
- Boron in Medicinal and Organic Chemistry.Bentham Science Publisher.URL
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- Applications of boronic acids in organic synthesis.Semantic Scholar.URL
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. boronmolecular.com [boronmolecular.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scilit.com [scilit.com]
- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. longdom.org [longdom.org]
- 23. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
A Technical Guide to the Lewis Acidity of Heteroaryl Boronic Acids: Principles, Quantification, and Application
Abstract
Heteroaryl boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility in cross-coupling reactions and their unique interactions with biological targets.[1] A fundamental, yet often nuanced, property governing their reactivity and function is the Lewis acidity of the boron center. This guide provides an in-depth exploration of this critical parameter. We will dissect the structural and electronic factors inherent to heteroaromatic systems that modulate Lewis acidity, detail the principal experimental and computational methods for its quantification, and connect these fundamental principles to their practical implications in catalysis and rational drug design. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of how to harness and predict the behavior of this vital class of molecules.
The Foundational Principle: Boron's Lewis Acidity
A boronic acid, with the general structure R-B(OH)₂, is characterized by a boron atom with a vacant p-orbital, rendering it electron-deficient and a classic Lewis acid.[2] This acidity is most readily observed in its equilibrium with a Lewis base, such as a hydroxide ion, to form a tetrahedral boronate species.[3] In this transformation, the boron center's hybridization shifts from sp² (trigonal planar) in the boronic acid form to sp³ (tetrahedral) in the boronate complex.[3] The favorability of this equilibrium is the direct measure of the boronic acid's Lewis acidity; a stronger Lewis acid will more readily accept an electron pair to form the stable tetrahedral adduct.
The pKa of a boronic acid, typically around 9 for phenylboronic acid, is a common proxy for its Lewis acidity in aqueous media, reflecting the equilibrium of R-B(OH)₂ with water to form R-B(OH)₃⁻ and H⁺.[4]
Caption: The fundamental equilibrium of a boronic acid.
The Heteroaryl Influence: Modulating Lewis Acidity
When the 'R' group is a heteroaryl ring (e.g., pyridine, furan, thiophene), the electronic properties of the boron center are significantly perturbed. The nature and position of the heteroatom(s) dictate the degree of this modulation through a combination of inductive and resonance effects.
-
Inductive Effects: Electronegative heteroatoms, such as nitrogen and oxygen, exert a strong electron-withdrawing effect through the sigma bond framework (–I effect). This effect depletes electron density from the ring and, consequently, from the boron atom. This increased partial positive charge on the boron enhances its electrophilicity, making it a stronger Lewis acid.
-
Resonance Effects: Heteroatoms with lone pairs (e.g., oxygen, sulfur, and nitrogen) can donate electron density into the π-system of the ring (+M effect). This can counteract the inductive withdrawal. However, the position of the heteroatom relative to the boronic acid group is critical. For instance, in 3-pyridinylboronic acid, the nitrogen atom's primary influence is inductive withdrawal, significantly increasing Lewis acidity compared to phenylboronic acid. In contrast, for a 2-furylboronic acid, the oxygen's ability to donate a lone pair via resonance can partially mitigate its inductive pull.
The interplay of these effects means that the Lewis acidity of a heteroaryl boronic acid is highly tunable. Generally, electron-deficient heteroaromatic systems (like pyridine or pyrimidine) lead to more Lewis acidic boronic acids, while electron-rich systems (like furan or pyrrole) result in weaker Lewis acids.[5][6]
Caption: Opposing electronic effects of heteroatoms on Lewis acidity.
Quantifying Lewis Acidity: A Toolkit for the Scientist
Precisely measuring Lewis acidity is crucial for predicting reactivity and understanding structure-activity relationships. Several robust methods are employed, ranging from straightforward solution-based measurements to sophisticated computational analyses.
Experimental Quantification
Aqueous pKa Determination: As the most direct measure of Brønsted acidity in water, pKa serves as an excellent and widely used proxy for Lewis acidity.[7] Lower pKa values indicate a greater propensity to form the boronate anion, signifying stronger Lewis acidity.
The Gutmann-Beckett Method: For non-aqueous systems and for a more direct probe of Lewis acidity, the Gutmann-Beckett method is a powerful tool.[8][9] It utilizes a Lewis base probe, typically triethylphosphine oxide (TEPO), and measures the change in its ³¹P NMR chemical shift upon complexation with the boronic acid. A larger downfield shift (Δδ) of the ³¹P signal indicates a stronger interaction and thus a higher Lewis acidity. The resulting value is termed the Acceptor Number (AN).
| Compound | pKa (Aqueous) | Acceptor Number (AN) |
| Phenylboronic Acid | 8.8-9.2 | ~25-30 |
| 3-Pyridinylboronic Acid | ~8.0 | Higher than Phenyl-B(OH)₂ |
| 4-Pyridinylboronic Acid | ~8.2 | Higher than Phenyl-B(OH)₂ |
| 2-Thienylboronic Acid | ~8.5 | Similar to Phenyl-B(OH)₂ |
| 2-Furylboronic Acid | ~8.9 | Lower than Phenyl-B(OH)₂ |
| Note: Exact values can vary based on experimental conditions. This table illustrates general trends. |
Protocol: Determination of Acceptor Number (AN) via the Gutmann-Beckett Method
-
Reagent Preparation:
-
Prepare a stock solution of the Lewis base probe, triethylphosphine oxide (TEPO), in a dry, deuterated solvent (e.g., CD₂Cl₂, C₆D₆). A typical concentration is 0.05 M.
-
Prepare a solution of the heteroaryl boronic acid to be tested in the same solvent at a concentration of 0.1 M. Ensure all glassware is oven-dried to prevent moisture contamination.
-
-
Sample Preparation:
-
In an NMR tube, combine 0.5 mL of the boronic acid solution with 0.5 mL of the TEPO stock solution. This creates a 1:1 molar ratio of acid to base probe.
-
Cap the NMR tube securely under an inert atmosphere (e.g., Nitrogen or Argon) if the boronic acid is sensitive to air or moisture.
-
-
NMR Acquisition:
-
Acquire a quantitative ³¹P NMR spectrum of the mixture. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to obtain accurate integration and chemical shift values.
-
Acquire a reference ³¹P NMR spectrum of the TEPO stock solution alone under identical conditions.
-
-
Data Analysis & Calculation:
-
Determine the chemical shift (δ) of the TEPO-boronic acid adduct (δₐₐ) and the free TEPO (δ₀).
-
Calculate the change in chemical shift: Δδ = δₐₐ - δ₀.
-
Calculate the Acceptor Number (AN) using the established linear relationship: AN = 2.21 × Δδ . This equation is specific to TEPO as the probe.[8]
-
Computational Quantification
Computational chemistry offers powerful tools for predicting and rationalizing Lewis acidity trends without the need for synthesis and experimentation.
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the boronic acid can be an indicator of its ability to accept electrons. A lower LUMO energy generally corresponds to greater Lewis acidity.[10]
-
Affinity Scales: More rigorous methods involve calculating the enthalpy change for the reaction of the boronic acid with a reference Lewis base in the gas phase.
-
Fluoride Ion Affinity (FIA): Calculates the energy released upon binding a fluoride ion. A higher FIA value indicates stronger Lewis acidity.[11]
-
Ammonia Affinity (AA): Uses ammonia as the reference base. Recent studies have shown that AA provides a unified and highly predictive measure of Lewis acidity across different classes of organoboron compounds, including boronates and boronamides.[10][12]
-
Caption: Experimental and computational workflows for quantifying Lewis acidity.
Applications in Catalysis and Drug Development
A quantitative understanding of heteroaryl boronic acid Lewis acidity is not merely an academic exercise; it is a predictive tool for applied science.
Catalysis
The Suzuki-Miyaura cross-coupling is a preeminent application of boronic acids.[5] The rate-determining transmetalation step involves the interaction of the boronic acid (or its boronate form) with the palladium catalyst. The Lewis acidity of the boron center directly influences this step. More Lewis acidic boronic acids can facilitate the formation of the boronate, which is often the active species in the catalytic cycle, potentially leading to faster reaction rates. However, excessively strong Lewis acids can also lead to undesired side reactions or catalyst inhibition. Therefore, tuning the Lewis acidity of the heteroaryl boronic acid is a key strategy for optimizing catalytic efficiency.[13]
Drug Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs like bortezomib (Velcade®) leveraging the boron atom's unique properties.[14][15] The boron center often acts as a "warhead" that forms a reversible covalent bond with a nucleophilic residue (like serine or threonine) in an enzyme's active site.[4]
The Lewis acidity of the boron is paramount to this interaction. A higher Lewis acidity facilitates the initial interaction and formation of the tetrahedral enzyme-inhibitor complex. For heteroaryl boronic acids, medicinal chemists can strategically select a specific heterocycle to fine-tune the Lewis acidity, thereby optimizing the inhibitor's potency and residence time on the target protein while minimizing off-target effects. For example, incorporating an electron-withdrawing pyridinyl group can enhance binding affinity to a target serine protease compared to a simple phenyl group.[16]
Conclusion
The Lewis acidity of heteroaryl boronic acids is a critical, tunable parameter that governs their chemical and biological behavior. By understanding the interplay of inductive and resonance effects imparted by the heteroaromatic ring, scientists can rationally design these molecules for specific purposes. The robust toolkit of experimental and computational methods allows for the precise quantification of this property, transforming it from a qualitative concept into a powerful predictive tool. For professionals in catalysis and drug discovery, mastering the principles of Lewis acidity is essential for accelerating innovation, optimizing reaction outcomes, and designing the next generation of highly effective therapeutics.
References
- Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
- Lirias, S., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. PubMed Central.
- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- Combs, A. P., et al. (2006). Microwave-Assisted Preparation of Fused Bicyclic Heteroaryl Boronates: Application in One-Pot Suzuki Couplings. The Journal of Organic Chemistry.
- Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry.
- Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
- Yoshida, H., et al. (2023). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. PubMed Central.
- Wikipedia. (n.d.). Boronic acid.
- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
- Yoshida, H., et al. (2023). Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides. RSC Publishing.
- D'hooghe, M., et al. (2011). An easy route to (hetero)arylboronic acids. Semantic Scholar.
- Yoshida, H., et al. (2024). Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes. ACS Publications.
- Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI.
- Zhdankin, V. V., & Stang, P. J. (2002). The Synthesis and Applications of Heterocyclic Boronic Acids. Tetrahedron.
- Jakubczyk, M., et al. (2014). Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie.
- Le, C. M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Sporzyński, A., et al. (2011). Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes. ResearchGate.
- Beckwith, K. M., et al. (2009). Periodic Trends and Index of Boron Lewis Acidity. The Journal of Physical Chemistry A.
- Bisai, A., et al. (2020). Importance of heteroaryl boronic acids and esters. ResearchGate.
- Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PubMed Central.
- Shmakov, S. V., et al. (2021). The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online.
- AA Blocks. (2019). Chemistry Of Boronic Esters.
- Yoshida, H., et al. (2023). Various methods for evaluating Lewis acidity of organoboronic acid derivatives. ResearchGate.
- TeBoco. (n.d.). Understanding Boronic Acids: Properties and Synthesis Uses.
- Ellern, J. B., & Vedejs, E. (2017). Quantification of Lewis acid induced Brønsted acidity of protogenic Lewis bases. Dalton Transactions.
- Lee, S., et al. (2019). Neighboring Protonation Unveils Lewis Acidity in the B3NO2 Heterocycle. Figshare.
- Beckwith, K. M., et al. (2009). Periodic Trends and Index of Boron Lewis Acidity. Researcher.Life.
- TeBoco. (n.d.). The Versatility of Boronic Acids in Catalysis and Synthesis.
- Ingleson, M. J., & Erker, G. (2017). Recent developments and applications of Lewis acidic boron reagents. Organometallic Chemistry.
- Karna, N., et al. (2015). Emergent Organoboron Acid Catalysts. PubMed Central.
- Zhdankin, V. V., & Stang, P. J. (2002). The Synthesis and Applications of Heterocyclic Boronic Acids. ResearchGate.
- Hall, D. G. (2025). Organic Chemistry - Application of Boron Heterocycles. Beilstein-Institut.
- Yoshida, H., et al. (2023). Various methods for evaluating Lewis acidity of organoboronic acid derivatives. Semantic Scholar.
- Colell, J. F., et al. (2014). Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles. ResearchGate.
- Klajner, M., et al. (2015). Brønsted versus Lewis Acid Type Anion Recognition by Arylboronic Acids. The Journal of Organic Chemistry.
- Farrell, C. M., et al. (2021). The synthesis, properties, and reactivity of Lewis acidic aminoboranes. Organic & Biomolecular Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. aablocks.com [aablocks.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]
- 11. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Isothiazole Core: A Technical Guide to its Structure and Profound Biological Significance
Abstract
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone scaffold in modern chemical biology and drug discovery. Though structurally unassuming, its unique electronic properties, arising from the 1,2-relationship of its constituent heteroatoms, imbue it with remarkable versatility. This guide provides an in-depth exploration of the isothiazole core, moving from its fundamental physicochemical properties and synthesis to its multifaceted roles in pharmacology and industrial applications. We will dissect the mechanisms of action for key isothiazole-based pharmaceuticals, such as the antipsychotic ziprasidone and the antifungal isavuconazole, and elucidate the potent antimicrobial activity of isothiazolinone biocides. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualized molecular pathways to empower and accelerate future innovation built upon this pivotal heterocyclic core.
Part 1: The Isothiazole Heterocycle: Fundamental Properties and Synthesis
Core Structure and Physicochemical Profile
Isothiazole, or 1,2-thiazole, is a planar, aromatic heterocyclic compound with the molecular formula C₃H₃NS.[1][2] Its aromaticity, a result of the delocalization of six π-electrons across the five-membered ring, confers significant stability. The presence of the electronegative nitrogen and sulfur atoms creates a unique electronic landscape, influencing the ring's reactivity and its ability to engage in hydrogen bonding and other non-covalent interactions critical for biological activity.
Key physicochemical properties include:
-
Boiling Point: 114 °C[1]
-
Acidity (pKa of conjugate acid): -0.5, indicating it is a very weak base.[1]
-
Reactivity: The ring is susceptible to both electrophilic and nucleophilic attack, with the position of substitution influenced by the specific reagents and reaction conditions. Halogenated isothiazoles, in particular, serve as versatile building blocks for further functionalization through cross-coupling reactions.
Foundational Synthesis Strategies
The construction of the isothiazole ring is a mature field of synthetic chemistry, with several robust methods available. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
A. The Gewald Reaction: A powerful, multi-component reaction, the Gewald synthesis is primarily used for preparing 2-aminothiophenes but its principles are foundational in heterocyclic chemistry. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3][4] The mechanism initiates with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[5][6] This one-pot nature makes it highly efficient for generating diverse molecular libraries.
B. The Hurd-Mori Synthesis: This classical method provides access to 1,2,3-thiadiazoles through the cyclization of α-acylhydrazones with thionyl chloride (SOCl₂).[7][8][9] While it produces a related heterocycle, the thermal or photochemical fragmentation of 1,2,3-thiadiazoles can serve as a route to generate reactive intermediates that can be trapped to form other structures, including isothiazoles under specific conditions. The reaction proceeds through a proposed 1,2,3-thiadiazolin-1-one intermediate.[10][11]
Part 2: The Biological Significance of the Isothiazole Scaffold
The isothiazole core is a privileged scaffold, appearing in a wide array of biologically active molecules, from life-saving pharmaceuticals to essential industrial biocides.
Isothiazoles in Medicinal Chemistry
The rigid, aromatic nature of the isothiazole ring makes it an excellent bioisostere for other aromatic systems like benzene or pyridine, while its unique electronic and hydrogen-bonding capabilities allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.
Case Study 1: Ziprasidone (Antipsychotic)
Ziprasidone is a second-generation (atypical) antipsychotic used in the treatment of schizophrenia and bipolar disorder.[12] Its therapeutic effect stems from a multi-receptor antagonism profile, primarily targeting dopamine D₂ and serotonin 5-HT₂A receptors.[4][13]
-
Mechanism of Action: Psychosis, particularly the "positive" symptoms like hallucinations, is linked to hyperactivity in the mesolimbic dopamine pathway. Ziprasidone acts as a potent antagonist at D₂ receptors, blocking dopamine from binding and thereby dampening this excessive signaling.[12][14] Simultaneously, its high-affinity antagonism of 5-HT₂A receptors in the frontal cortex is believed to alleviate the "negative" symptoms (e.g., apathy, social withdrawal) and reduce the likelihood of motor side effects (extrapyramidal symptoms) often seen with older antipsychotics.[15][16]
Case Study 2: Isavuconazole (Antifungal)
Isavuconazole is a broad-spectrum triazole antifungal agent used to treat invasive aspergillosis and mucormycosis.[6][14] Although its core is a triazole, understanding its mechanism is crucial for appreciating the broader field of heterocyclic antifungals.
-
Mechanism of Action: Isavuconazole targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, a key component of the cytochrome P450 system.[3][5] This enzyme is essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking this step, isavuconazole leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors.[14][17] This disruption compromises the structural integrity and fluidity of the fungal membrane, leading to cell growth arrest and death.[3]
Isothiazolinones as Industrial Biocides
Derivatives such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) are widely used as preservatives and antimicrobials in industrial water systems, paints, and cosmetic products.
-
Mechanism of Action: The antimicrobial activity of isothiazolinones is a two-step process.[14] Initially, they cause rapid inhibition of microbial growth and metabolism within minutes. This is followed by irreversible cell damage and loss of viability over hours.[14] The core mechanism is the electrophilic nature of the isothiazolinone ring. The sulfur atom is susceptible to nucleophilic attack by thiol groups (-SH) found in critical microbial enzymes, such as dehydrogenases involved in respiration.[14] This reaction forms a disulfide bond, inactivating the enzyme and disrupting vital metabolic pathways like the Krebs cycle, ultimately leading to cell death.
Part 3: Experimental Protocols & Data Analysis
A core tenet of scientific integrity is reproducibility. This section provides detailed, self-validating methodologies for the synthesis and biological evaluation of isothiazole derivatives.
Protocol: Synthesis of a 5-Amino-3-methylisothiazole Derivative
This protocol is a representative example adapted from established literature for the synthesis of the 5-amino-3-methylisothiazole core, a common precursor in medicinal chemistry.[18][19]
Objective: To synthesize 5-amino-3-methylisothiazole via oxidative cyclization of β-iminothio-n-butyramide.
Materials:
-
β-iminothio-n-butyramide
-
Chloramine-T trihydrate
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Dry Hydrogen Chloride (HCl) gas
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and fume hood.
Methodology:
-
Reagent Preparation: Prepare a solution of aqueous sodium hydroxide (0.8 g in 100 mL water).
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve β-iminothio-n-butyramide (2.3 g) in the prepared NaOH solution.
-
Oxidant Addition: To this stirring solution, add Chloramine-T trihydrate (5.6 g) portion-wise over 15 minutes, ensuring the temperature does not exceed 25 °C.
-
Causality Insight: Chloramine-T acts as a mild oxidizing agent that facilitates the intramolecular S-N bond formation required for cyclization. The basic conditions are necessary to deprotonate the starting material, making it more amenable to oxidation.
-
-
Reaction: Stir the mixture vigorously at room temperature for four hours. The solution will typically remain clear.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Trustworthiness Check: The multiple extractions ensure maximum recovery of the organic product from the aqueous phase.
-
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and bubble dry HCl gas through the filtrate. The hydrochloride salt of the product will precipitate.
-
Purification: Collect the crude 5-amino-3-methylisothiazole hydrochloride salt by filtration. To obtain the free base, dissolve the salt in a minimal amount of water, make the solution alkaline with 50% NaOH, and re-extract with diethyl ether. Evaporation of the ether will yield the final product as an oil.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Evaluation of Antimicrobial Activity (MIC Assay)
This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an isothiazolinone biocide against a bacterial strain (e.g., E. coli).[7][18][20]
Objective: To determine the lowest concentration of an isothiazolinone biocide that inhibits visible bacterial growth.
Materials:
-
Isothiazolinone biocide stock solution (e.g., 1000 µg/mL in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture of E. coli in logarithmic growth phase
-
Sterile saline solution (0.85%)
-
Spectrophotometer or plate reader
Methodology:
-
Inoculum Preparation: Aseptically prepare a suspension of E. coli in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12 in a given row. Add 200 µL of the biocide stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This results in a final volume of 200 µL in each well and halves the biocide concentration in each well.
-
Controls (Self-Validation):
-
Growth Control (Well 11): Contains 100 µL MHB + 100 µL inoculum (no biocide). This well must show turbidity for the assay to be valid.
-
Sterility Control (Well 12): Contains 200 µL of MHB only (no inoculum, no biocide). This well must remain clear for the assay to be valid.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the biocide at which there is no visible turbidity (i.e., the first clear well in the series). Results can be read visually or with a plate reader measuring optical density at 600 nm.
Data Presentation: Structure-Activity Relationships
The biological activity of isothiazole derivatives can be dramatically altered by modifying the substituents on the core ring. The following tables summarize quantitative data from the literature, highlighting these structure-activity relationships (SAR).
Table 1: Antimicrobial Activity of Isothiazolinone Biocides [21]
| Compound | Structure | Organism | MIC (µg/mL) | Key SAR Insight |
| Methylisothiazolinone (MIT) | R=H, R'=CH₃ | E. coli | 41 | Baseline activity. |
| Chloromethylisothiazolinone (CMIT) | R=Cl, R'=CH₃ | E. coli | 0.5 | Addition of a chlorine atom at the 5-position drastically increases potency, likely by enhancing the electrophilicity of the ring. |
| Octylisothiazolinone (OIT) | R=H, R'=(CH₂)₇CH₃ | A. niger | <1 | A long alkyl chain on the nitrogen increases lipophilicity, which can improve cell membrane penetration, particularly in fungi. |
Table 2: Isothiazole-Based Kinase Inhibitory Activity [21][22][23]
| Compound Class | Target Kinase | Representative IC₅₀ | Key SAR Insight |
| 4-Aryl-thiazole-2-amines | Rho-kinase (ROCK II) | 20 nM | A 4-pyridyl substitution on the core is more potent than a 3-pyridyl substitution, suggesting a specific hydrogen bond acceptor is required in the kinase active site.[21] |
| Substituted Isothiazoles | TrkA Kinase | ~50 nM | Bicyclic substituents on the C3 thioether group were found to be extremely potent, indicating a large hydrophobic pocket can be exploited for binding.[23] |
| Pyrimidine-Thiazoles | Cyclin-dependent kinase 9 (CDK9) | 0.64 µM | The thiazole ring acts as a critical scaffold, with modifications on the linked pyrimidine ring being the primary driver of potency and selectivity.[22] |
Part 4: Future Directions and Conclusion
The isothiazole core continues to be a fertile ground for chemical and biological innovation. Current research is focused on developing novel derivatives with enhanced selectivity for specific biological targets, thereby reducing off-target effects and improving therapeutic indices. The use of isothiazoles in targeted covalent inhibitors, where the electrophilic nature of the ring can be precisely tuned to react with specific amino acid residues in a protein active site, is a particularly promising avenue. Furthermore, the development of "greener" synthetic routes that minimize hazardous reagents and solvents remains a priority.
References
- Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance. (2020).
- What is the mechanism of Ziprasidone Hydrochloride? (2024).
- What is the mechanism of Isavuconazonium Sulfate? (2024).
- Isavuconazole: A New Broad-Spectrum Triazole Antifungal Agent. (n.d.). Oxford Academic. [Link]
- Spotlight on isavuconazole in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy. (n.d.). PubMed Central. [Link]
- Structure and mechanism of action of isavuconazole. (n.d.).
- Ziprasidone. (2024).
- ziprasidone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Ziprasidone: A Potent Drug as an Antipsychotic. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
- The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychi
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
- [Biological activity of the isothiazole deriv
- Synthesis of some new 5- substituted of. (n.d.). JOCPR. [Link]
- Minimal inhibitory concentration determination of the isothiazolinone‐based biocide. (n.d.).
- Isothiazole. (n.d.). Wikipedia. [Link]
- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. [Link]
- Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (n.d.). PubMed Central. [Link]
- Broth Microdilution assay - How to determine the MIC. (2021). YouTube. [Link]
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). SpringerLink. [Link]
- Progress in the Synthesis of 5-Aminothiazole Derivatives. (n.d.).
- Isothiazole | C3H3NS. (n.d.). PubChem. [Link]
- 5-amino-3-methyl-isothiazole and process. (1959).
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.).
- 174 Thiadiazoles and Their Properties. (n.d.). ISRES. [Link]
- Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists. (2006). PubMed. [Link]
- ISOLATION OF A3-1,2,3-THIADIAZOLIN-1-ONES,. (n.d.). HETEROCYCLES. [Link]
- IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.).
- Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
- A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. (n.d.). Indian Academy of Sciences. [Link]
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. In Vitro Activity of Isavuconazole against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. isres.org [isres.org]
- 10. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. In Vitro Activities of Isavuconazole and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 15. mdpi.com [mdpi.com]
- 16. jmilabs.com [jmilabs.com]
- 17. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 19. ias.ac.in [ias.ac.in]
- 20. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Isothiazol-4-ylboronic Acid Suzuki-Miyaura Coupling
Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isothiazole Moiety
The isothiazole ring system is a privileged scaffold in modern medicinal chemistry, appearing in a range of pharmacologically active agents, from antipsychotics like Ziprasidone to various enzyme inhibitors. Its unique electronic properties, stemming from the juxtaposition of electronegative nitrogen and sulfur atoms, impart distinct metabolic stability and binding characteristics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the modular construction of complex biaryl and heteroaryl structures.[1][2]
This document provides a detailed technical guide for the successful execution of the Suzuki-Miyaura coupling using isothiazol-4-ylboronic acid. We will delve into the mechanistic underpinnings, critical reaction parameters, and field-tested protocols. Special attention is given to overcoming the inherent challenges associated with electron-deficient heteroarylboronic acids, such as catalyst inhibition and protodeboronation, to ensure reproducible and high-yielding results.[3][4]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with the insertion of an active Pd(0) species into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl bromide), forming a Pd(II) complex.[1][5] This is often the rate-determining step of the reaction.[6]
-
Transmetalation: This crucial step involves the transfer of the organic group (the isothiazole ring) from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the isothiazole moiety to the Pd(II) center, displacing a halide.[7][8]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond in the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Critical Parameters for Coupling with this compound
The success of coupling an electron-deficient and potentially coordinating heterocycle like isothiazole hinges on the careful selection of several key parameters. The goal is to promote the desired catalytic cycle while suppressing side reactions.
-
Catalyst & Ligand System: The nitrogen and sulfur atoms in the isothiazole ring can coordinate to the palladium center, leading to catalyst deactivation.[9] To mitigate this, bulky, electron-rich phosphine ligands are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[9][10] They accelerate the rate-limiting oxidative addition and the crucial reductive elimination steps, preventing the catalyst from being sequestered by the substrate or product.[10] Using a pre-formed palladacycle precatalyst can also ensure the efficient generation of the active Pd(0) species.[10]
-
Choice of Base: The base is critical for activating the boronic acid, but its strength and nucleophilicity must be carefully considered.
-
Effective Bases: Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior for challenging heteroaryl couplings.[9][10] K₃PO₄ is particularly effective as it is strong enough to promote boronate formation without being overly nucleophilic.
-
Bases to Avoid: Strong, nucleophilic bases such as hydroxides (NaOH, KOH) or alkoxides at high temperatures can attack the electron-deficient isothiazole ring, leading to decomposition or ring-opening.[9]
-
-
Solvent System: A mixture of an aprotic organic solvent and water is standard.
-
Organic Phase: Dioxane, DMF, or a Toluene/THF mixture are common choices that effectively solubilize the organic components and tolerate the required high temperatures.[9][11]
-
Aqueous Phase: Water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boronic acid/ester to the active boronate species.
-
Degassing: It is absolutely critical to thoroughly degas the solvent and the entire reaction setup. Oxygen can lead to oxidative degradation of the phosphine ligands and promote the undesirable homocoupling of the boronic acid.[9][10]
-
-
Boronic Acid Stability: this compound, like many electron-deficient heteroarylboronic acids, is susceptible to protodeboronation—the cleavage of the C-B bond, replacing it with a C-H bond.[3][12] This is often accelerated by base and high temperatures.
-
Mitigation: Use fresh, high-purity boronic acid. To circumvent stability issues entirely, consider using more stable derivatives like the corresponding pinacol boronate ester or a potassium isothiazol-4-yltrifluoroborate salt.[1][9][13] These reagents often release the boronic acid slowly in situ, minimizing its decomposition over the course of the reaction.
-
Recommended Reaction Conditions: A Comparative Overview
The following table provides starting points for the optimization of the Suzuki-Miyaura coupling of this compound (or its derivatives).
| Parameter | Recommended Starting Condition | Alternative for Optimization | Rationale |
| Electrophile | Aryl/Heteroaryl Bromide (1.0 eq) | Aryl/Heteroaryl Iodide or Triflate | Reactivity order is I > Br > OTf >> Cl.[6] Chlorides require more active catalyst systems. |
| Boronic Reagent | This compound (1.2-1.5 eq) | Isothiazole-4-pinacol boronate (1.2 eq) | Excess boronic acid compensates for potential protodeboronation.[3] Esters offer enhanced stability.[1] |
| Pd Precatalyst | Pd₂(dba)₃ (2 mol %) | Pd(OAc)₂ (2 mol %), XPhos-Pd-G3 (2-4 mol %) | dba complexes are good sources of Pd(0). Pre-formed palladacycles offer reliability. |
| Ligand | XPhos (4-5 mol %) | SPhos, RuPhos, cataCXium A | Bulky, electron-rich ligands are crucial to prevent catalyst inhibition and speed up the cycle.[9][10][14] |
| Base | K₃PO₄ (2.0-3.0 eq) | Cs₂CO₃ (2.0-3.0 eq) | Strong, non-nucleophilic bases are ideal for activating the electron-deficient boronic acid.[9][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1 v/v) | Toluene / H₂O, DMF / H₂O | Aprotic/aqueous mixtures are standard. The choice can influence solubility and reaction rates.[9][11] |
| Temperature | 90-110 °C | 80-120 °C | Elevated temperatures are typically required to overcome activation barriers.[9] |
| Concentration | 0.1 - 0.2 M (relative to electrophile) | 0.05 - 0.5 M | Higher concentrations can increase reaction rates but may also promote side reactions. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (193 mg, 1.5 mmol, 1.5 equiv)[15]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol, 2 mol % Pd)
-
XPhos (19.1 mg, 0.04 mmol, 4 mol %)
-
Potassium phosphate (K₃PO₄), finely ground (637 mg, 3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Oven-dried reaction vial with a PTFE-lined cap and a magnetic stir bar
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 15. chemscene.com [chemscene.com]
Palladium-Catalyzed Cross-Coupling with Isothiazol-4-ylboronic Acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of isothiazol-4-ylboronic acid with aryl and heteroaryl halides. The isothiazole ring is a privileged heterocyclic motif, frequently incorporated into pharmacologically active molecules due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The Suzuki-Miyaura reaction stands as a premier method for constructing carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[4][5] This document offers field-proven insights into reaction optimization, explains the causal relationships behind the selection of catalysts, ligands, and reagents, and provides robust, step-by-step protocols for successful synthesis, tailored for researchers in medicinal chemistry and drug development.
Introduction: The Significance of the Isothiazole Scaffold
The isothiazole nucleus is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This structural feature imparts unique electronic properties and metabolic stability, making it a cornerstone in the design of modern therapeutic agents.[3][6] Molecules containing the isothiazole fragment have demonstrated a wide spectrum of biological activities, targeting key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][7] For example, certain aryl-isothiazoles act as potent inhibitors of protein kinases involved in cell proliferation.[1] The functionalization of the isothiazole core is therefore a critical step in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of new drug candidates. The palladium-catalyzed Suzuki-Miyaura coupling is an exceptionally powerful tool for this purpose, enabling the precise installation of diverse aryl and heteroaryl substituents.[1][8]
Mechanistic Considerations and Component Selection
A successful Suzuki-Miyaura coupling hinges on the careful selection of its components. The reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding the function of each reagent is critical for troubleshooting and optimization.
The Catalytic Cycle Workflow
The general workflow for the Suzuki-Miyaura coupling is a well-established, multi-step process that transforms the starting materials into the desired biaryl product.
Figure 1: The Suzuki-Miyaura catalytic cycle, including the initial base-mediated activation of the boronic acid.
The Palladium Precatalyst
The active catalyst in the cycle is a Palladium(0) species. Common laboratory practice involves using air-stable Palladium(II) precatalysts, such as Palladium(II) acetate (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), which are reduced in situ to Pd(0).[9] The choice of precatalyst can influence the rate of formation of the active catalytic species.
The Ligand: A Key to Success with Heterocycles
The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like heteroaryl boronic acids, bulky and electron-rich monophosphine ligands are often essential.[8][10]
-
Causality: These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. Their steric bulk can prevent the formation of inactive palladium clusters and catalyst deactivation, which can be an issue with Lewis-basic heterocycles like isothiazole.[8][11] Highly effective ligands for this purpose include dialkylbiaryl phosphines such as SPhos and XPhos.[8]
The Base: Activating the Boronic Acid
The base plays a multifaceted and critical role. Its primary function is to react with the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻).[12][13] This activated species is much more competent for the transmetalation step than the neutral boronic acid.[12][14]
-
Experimental Choice: The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. Weaker bases like K₂CO₃ are often sufficient, while stronger, more oxophilic bases like K₃PO₄ can be beneficial for less reactive boronic acids or aryl chlorides. The presence of water is typically required to dissolve the base and facilitate boronate formation.[15][16]
The Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).
-
Common Systems: A mixture of an organic solvent and water is standard. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are often paired with an aqueous base solution.[9][17] The choice of solvent can impact reaction rates and side reactions, such as protodeboronation (the undesired cleavage of the C-B bond). Anhydrous conditions have also been explored to mitigate this side reaction with sensitive heteroaryl boronic acids.[11]
Optimized Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound
This section provides a detailed, step-by-step methodology for a representative coupling reaction.
Disclaimer: The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1]
Materials and Reagents
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Experimental Workflow
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling of halo-isothiazoles.[1]
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 129 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.
-
Solvent Addition: Through the septum, add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (this compound) is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-methoxyphenyl)isothiazole.[1]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes representative data from the optimization of the model reaction. The goal is to demonstrate how systematic variation of parameters can maximize product yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (2) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 12 | <10 |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 12 | 68 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 6 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Na₂CO₃ (3) | Dioxane/H₂O | 100 | 6 | 85 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 6 | 94 |
| 7 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 6 | 89 |
| 8 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 12 | 75 |
Analysis:
-
Entry 2 vs. 4: Demonstrates the critical need for a ligand. The "ligandless" reaction is inefficient.[16]
-
Entry 3 vs. 4: Shows the superiority of a bulky, electron-rich biarylphosphine ligand (SPhos) over a traditional ligand (PPh₃) for this class of coupling, resulting in higher yield and shorter reaction time.[8]
-
Entry 4 vs. 6: Illustrates that a stronger base like K₃PO₄ can offer a marginal improvement in yield for this substrate combination.[9][18]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently degassed solvents/reagents.3. Poor quality boronic acid. | 1. Use a different precatalyst or ligand system (e.g., a pre-formed Pd(0) complex).2. Ensure rigorous degassing of all solvents. Purge reaction vessel thoroughly with inert gas.[19]3. Check the purity of the boronic acid; consider using a more stable boronic ester derivative (e.g., a pinacol ester).[11][19] |
| Protodeboronation | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Base is too strong or reaction is too aqueous. | 1. Lower the reaction temperature and monitor carefully.2. Stop the reaction as soon as the starting material is consumed.3. Try a milder base (e.g., NaHCO₃) or consider anhydrous conditions with a base like TMSOK.[11] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Rigorously degas all reagents and maintain a positive pressure of inert gas throughout the reaction.[19] |
References
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. RSC Publishing. [Link]
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
- The importance of isothiazoles in medicinal and pharmaceutical sectors.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Wiley Online Library. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Selected examples of isothiazoles with pharmacological activity.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
- Role of a base in Suzuki-Miyaura reaction.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- A review on thiazole based compounds & it's pharmacological activities. A review on thiazole based compounds & it's pharmacological activities. [Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
- An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry (RSC Publishing). [Link]
- This compound. PubChem. [Link]
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
- Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Application Note & Protocol: Strategic Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling of Isothiazol-4-ylboronic Acid
Abstract & Introduction: The Isothiazole Scaffold in Kinase Inhibitor Design
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for diverse, vectorially-oriented substitutions make it an ideal building block for crafting highly specific and potent therapeutic agents.[2][3][4][5] Isothiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4][5]
A significant application of this scaffold is in the development of protein kinase inhibitors.[6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[7] The isothiazole core can be strategically functionalized to target the ATP-binding pocket of specific kinases, leading to the inhibition of aberrant signaling pathways.[1]
This application note provides a comprehensive guide to synthesizing novel kinase inhibitors using Isothiazol-4-ylboronic acid as a key synthetic precursor. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction—the cornerstone of this synthetic strategy—and provide a detailed, field-proven protocol for its execution.
The Core Chemistry: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate.[8][9] Its widespread adoption in both academic and industrial settings is due to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents.[8][10]
Causality of the Catalytic Cycle
Understanding the mechanism is paramount for troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X). This is often the rate-limiting step and results in a square-planar Pd(II) complex.[9][11]
-
Transmetalation: The boronic acid (Isothiazole-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species [R²-B(OH)₃]⁻.[12][13] This boronate then transfers its organic group (the isothiazole ring) to the Pd(II) center, displacing the halide. The precise mechanism of this transfer can be complex, but it is the crucial step where the new C-C bond components are brought together on the palladium atom.[8][10]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Visualization: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key transformations of the palladium catalyst and the organic coupling partners.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Synthesis of an Aryl-Isothiazole Kinase Inhibitor Scaffold
This protocol describes a generalized, robust procedure for the Suzuki-Miyaura coupling of this compound with a representative heteroaryl bromide. This method is a self-validating system; successful coupling confirms the activity of the catalyst, the integrity of the reagents, and the appropriateness of the conditions.
Materials & Reagents
The following table outlines the necessary components for the reaction. It is critical to use anhydrous solvents and to maintain an inert atmosphere, as both the Pd(0) catalyst and the organometallic intermediates are sensitive to oxygen and moisture.
| Reagent/Material | Role | Mol. Wt. ( g/mol ) | Equiv. | Example Amount |
| Heteroaryl Bromide | Electrophile | Varies | 1.0 | 200 mg |
| This compound[14][15][16] | Nucleophile | 128.95 | 1.3 | 200 mg |
| Pd(PPh₃)₄ | Catalyst | 1155.56 | 0.05 | 70 mg |
| K₂CO₃ (anhydrous) | Base | 138.21 | 2.5 | 420 mg |
| 1,4-Dioxane | Solvent | 88.11 | - | 8 mL |
| Water (degassed) | Co-solvent | 18.02 | - | 2 mL |
| Argon or Nitrogen | Inert Gas | - | - | - |
Experimental Workflow Visualization
The overall process, from setup to final product characterization, is depicted in the workflow diagram below.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), this compound (1.3 equiv), and anhydrous potassium carbonate (2.5 equiv).[17]
-
Inerting: Seal the vial with a septum cap and purge with argon or nitrogen gas for 15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water in a 4:1 ratio. The mixture should be stirred to ensure homogeneity.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) under a positive pressure of argon.[18] Reseal the vial and purge with argon for an additional 5 minutes.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating mantle set to 90-100 °C. Allow the reaction to stir vigorously overnight (or until completion as determined by monitoring).
-
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture. The disappearance of the limiting reagent (typically the heteroaryl bromide) indicates completion.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl-isothiazole product.[1] Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and mass spectrometry.
Application: Targeting Specific Kinases
The versatility of the Suzuki coupling allows for the synthesis of a vast library of isothiazole derivatives by varying the coupling partner.[1] This enables detailed structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.[1]
Examples of Isothiazole-Based Kinase Inhibitors
Several classes of kinases have been successfully targeted by isothiazole-containing molecules, demonstrating the broad applicability of this scaffold.
| Target Kinase(s) | Scaffold Example | Biological Significance | Ref. |
| PIM Kinase | Isothiazole derivatives | PIM kinases are involved in cell survival and proliferation in various cancers, including leukemia and prostate cancer. | [19] |
| TrkA | Aryl-isothiazoles | Tropomyosin receptor kinase A (TrkA) is a target in neurotrophic signaling, implicated in cancer and pain pathways. | [17] |
| GAK | Isothiazolo[4,5-b]pyridines | Cyclin G-associated kinase (GAK) is a host factor for viral entry and is also implicated in Parkinson's disease. | [18] |
| CK2 / GSK3β | Tetrahydrobenzo[d]thiazoles | Casein kinase 2 (CK2) and Glycogen synthase kinase-3β (GSK3β) are involved in tumor suppressor protein regulation. | [20] |
| BRAF | Thiazole/Thieno-thiazole | BRAF kinase is a key component of the MAPK/ERK pathway, and its mutations (e.g., V600E) drive many melanomas. | [21][22] |
Conceptual Signaling Pathway and Point of Inhibition
Many kinase inhibitors function by blocking the signaling cascade that leads to cell proliferation. A common example is the Receptor Tyrosine Kinase (RTK) pathway. The diagram below shows a simplified representation of this pathway and illustrates the strategic point of inhibition.
Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling provides a reliable and highly adaptable method for its incorporation into diverse molecular scaffolds. By understanding the underlying reaction mechanism and following a robust experimental protocol, researchers can efficiently generate libraries of compounds for screening and optimization, accelerating the discovery of next-generation targeted therapies.
References
- D. G. Thomas, S. A. Scott, and M. S. Sigman. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- D. G. Thomas, S. A. Scott, and M. S. Sigman. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- J. Dunne, L. Kling, and P. Evans. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- M. S. Alam, S. S. Alam, and M. S. Zaman. (2019). The importance of isothiazoles in medicinal and pharmaceutical sectors.
- ResearchGate. (n.d.). Selected examples of isothiazoles with pharmacological activity.
- Google Patents. (n.d.). US9458151B2 - Isothiazole derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof.
- M. S. Alam, S. S. Alam, and M. S. Zaman. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- S. Kulkarni, H. Akolkar, V. M. Khedkar, and A. K. Haghi. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]
- M. M. Al-Sanea et al. (n.d.). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. PubMed Central. [Link]
- I. M. M. Othman et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
- I. M. M. Othman et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PubMed Central. [Link]
- S. De Jonghe et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- A. M. El-Adl et al. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. [Link]
- A. V. Kletskov et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Google Patents. (n.d.). WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors.
- M. S. Ebaida et al. (2024).
- S. S. Jamdar et al. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing. [Link]
- R. Morigi, A. Locatelli, A. Leoni, and M. Rambaldi. (2015). Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity.
- AOBChem. (n.d.). Thiazol-4-ylboronic acid. AOBChem. [Link]
- Google Patents. (n.d.). CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors.
- A. Sugiyama et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Keio University. [Link]
- S. De Jonghe et al. (2024).
- S. W. Kwok et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- M. E. El-Zahab and M. S. El-Gazzar. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
- M. A. Saleh et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chemscene.com [chemscene.com]
- 15. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 16. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 19. US9458151B2 - Isothiazole derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof - Google Patents [patents.google.com]
- 20. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Isothiazol-4-ylboronic acid reaction conditions for optimal yield
Application Notes & Protocols
Topic: Isothiazol-4-ylboronic Acid: Reaction Conditions for Optimal Yield in Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Isothiazole Moiety
The isothiazole ring is a privileged heterocyclic motif in modern medicinal chemistry, integral to a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the C-C bond functionalization of this core, enabling the synthesis of diverse biaryl and hetero-biaryl structures essential for drug discovery programs.[1][2]
This compound is a key building block in this context. However, like many heteroarylboronic acids, it presents unique challenges that can lead to diminished yields if not properly addressed. This guide, grounded in established principles and field-proven experience, provides a deep dive into the critical parameters governing the successful coupling of this compound, offering detailed protocols and troubleshooting advice to empower researchers to achieve optimal, reproducible yields.
The Core Challenge: Understanding and Mitigating Protodeboronation
The primary side reaction that plagues the Suzuki-Miyaura coupling of many heteroarylboronic acids is protodeboronation . This is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of unsubstituted isothiazole and a direct loss of potential product.[3][4]
This reaction is typically accelerated by elevated temperatures and the presence of strong bases and water.[3][4] The electron-deficient nature of the isothiazole ring can make the C-B bond more susceptible to this cleavage. Therefore, the entire optimization strategy revolves around creating conditions that favor the productive cross-coupling pathway over this decomposition route.
Visualizing the Competing Pathways
// Nodes start [label="this compound\n+ Aryl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling_path [label="Suzuki-Miyaura\nCatalytic Cycle", fillcolor="#E6F4EA", fontcolor="#202124"]; product [label="Desired Biaryl Product", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; side_reaction [label="Protodeboronation\n(Side Reaction)", fillcolor="#FCE8E6", fontcolor="#202124"]; byproduct [label="Isothiazole\n(Yield Loss)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> coupling_path [label=" Pd Catalyst, Base\n Solvent, Heat", color="#34A853"]; coupling_path -> product [label=" Reductive\n Elimination", color="#34A853"]; start -> side_reaction [label=" Excess Base\n High Temp.\n Water", color="#EA4335"]; side_reaction -> byproduct [color="#EA4335"]; } ends Caption: Competing reaction pathways for this compound.
Optimizing Key Reaction Parameters
Achieving high yields requires a systematic approach to optimizing the interplay between the catalyst, base, solvent, and temperature. Each component must be selected to maximize the rate of the catalytic cycle while minimizing the rate of protodeboronation.
The Palladium Catalyst System: Ligand Selection is Critical
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[2] For heteroaromatic substrates, this step can be challenging. The choice of ligand is paramount.
-
Rationale for Ligand Choice: Modern, electron-rich, and sterically bulky phosphine ligands are the gold standard for heteroaryl couplings. They promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which accelerates both the rate-limiting oxidative addition and the final reductive elimination step.[5]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: SPhos and XPhos are excellent starting points. They have proven effective for a broad range of challenging heteroaryl couplings.[5]
-
Ferrocenyl phosphines: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective in many cases, though sometimes less active than Buchwald-type systems for particularly difficult couplings.[6]
-
-
Palladium Source: While Pd(PPh₃)₄ can be used, it is often less effective for heteroaryl couplings than systems generated from a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ combined with a phosphine ligand.[5][6] Using a Pd(II) source requires an initial reduction to Pd(0), which can sometimes be facilitated by the phosphine ligand or by homocoupling of the boronic acid.[7][8]
The Base: A Delicate Balancing Act
The base plays a crucial role in activating the boronic acid for transmetalation by forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[9][10] However, as noted, excessive basicity promotes protodeboronation.
-
Rationale for Base Choice: The ideal base is strong enough to facilitate transmetalation but not so strong that it rapidly degrades the boronic acid.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for sensitive heteroarylboronic acids. It provides sufficient basicity for the reaction while being milder than hydroxides.[1][5][11]
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective.[6][12] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be particularly effective for less reactive coupling partners, such as aryl chlorides.[13]
-
Fluorides (KF): Can be very effective, especially when base-sensitive functional groups are present, but may require the free boronic acid (not an ester) to be reliable.[6][8]
-
Solvent System: Ensuring Solubility and Promoting Reactivity
The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base-boronate complex.
-
Rationale for Solvent Choice: Aprotic polar solvents are generally preferred. The addition of water is often essential.
-
Recommended Solvents:
-
1,4-Dioxane / Water or THF / Water: Classic solvent systems for Suzuki couplings.[3][11] The water is critical for dissolving the inorganic base (like K₃PO₄) and participating in the equilibrium that forms the active boronate species. A typical ratio is 4:1 to 5:1 organic solvent to water.
-
Toluene / Water: Another common system, particularly for reactions run at higher temperatures.[1]
-
DMF or Acetonitrile: Can be used for substrates with poor solubility in ethers, but require careful degassing.[3][12]
-
Temperature and Reaction Time
-
Rationale: The reaction must be heated to overcome the activation energy for the catalytic cycle, but excessive heat accelerates decomposition. Monitoring the reaction is crucial.
-
Recommendations:
-
Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS.[3]
-
If the reaction is sluggish, the temperature can be increased to 100-110 °C.[3]
-
Microwave irradiation can be highly effective, often allowing for shorter reaction times (e.g., 30 minutes) at elevated temperatures (e.g., 120 °C), which can sometimes minimize the overall time the sensitive boronic acid is exposed to harsh conditions.[1][14]
-
Data Summary: Starting Points for Optimization
The following table outlines recommended starting conditions for screening the Suzuki-Miyaura coupling of this compound with a typical aryl bromide.
| Parameter | Condition A (General Purpose) | Condition B (For Sensitive Substrates) | Condition C (Microwave) |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl Bromide (1.0 equiv) | Aryl Iodide (1.0 equiv) |
| Boronic Acid | This compound (1.2-1.5 equiv) | This compound (1.2 equiv) | This compound (1.2 equiv) |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2.5 mol%) | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF / H₂O (5:1) | 1,4-Dioxane / H₂O (5:1) |
| Temperature | 90 °C | 80 °C | 120 °C |
| Time | 4-12 h (Monitor by TLC/LCMS) | 8-16 h (Monitor by TLC/LCMS) | 20-40 min |
Detailed Experimental Protocols
This section provides a trusted, step-by-step protocol for a general Suzuki-Miyaura coupling reaction.
Protocol 1: General Conditions for Coupling with an Aryl Bromide
// Nodes prep [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="3. Degassing & Solvent Add", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="4. Reaction Execution\n(Heating & Stirring)", fillcolor="#E6F4EA", fontcolor="#202124"]; monitor [label="5. Monitoring\n(TLC / LC-MS)", fillcolor="#FEF7E0", fontcolor="#202124", shape=diamond]; workup [label="6. Aqueous Workup", fillcolor="#E8F0FE", fontcolor="#202124"]; purify [label="7. Purification\n(Column Chromatography)", fillcolor="#E8F0FE", fontcolor="#202124"]; char [label="8. Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges prep -> setup; setup -> degas; degas -> react; react -> monitor; monitor -> workup [label=" Reaction\n Complete"]; workup -> purify; purify -> char; monitor -> react [label=" Incomplete", style=dashed, color="#5F6368"]; } ends Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling Argon or Nitrogen through it for 15-20 minutes. Add the degassed solvent (10 mL total) to the Schlenk flask via syringe under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: After 2 hours, and then every 2 hours, take a small aliquot of the reaction mixture via syringe. Quench with water, extract with ethyl acetate, and spot on a TLC plate or analyze by LC-MS to monitor the consumption of the limiting aryl bromide.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic layers.
-
Washing & Drying: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality boronic acid. | 1. Use a fresh bottle of palladium catalyst/ligand or a pre-catalyst like XPhos Pd G3. 2. Ensure proper degassing of solvents and flask. 3. Use freshly purchased boronic acid; store under inert gas. |
| Significant Protodeboronation | 1. Reaction temperature is too high. 2. Base is too strong or concentration is too high. 3. Prolonged reaction time. | 1. Lower the reaction temperature to 70-80 °C. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF). 3. Monitor the reaction closely and work up as soon as the starting material is consumed. |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen, which can re-oxidize Pd(0) to Pd(II). 2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Improve degassing technique. 2. Use a Pd(0) source like Pd₂(dba)₃ or ensure the ligand-to-palladium ratio is sufficient to promote reduction. |
| Poor Solubility of Reagents | 1. Inappropriate solvent system. | 1. Try a different solvent system like DMF/water or THF/water.[3] Ensure the base is finely powdered for better suspension. |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a highly achievable goal that hinges on a rational understanding of the underlying reaction mechanisms and potential side reactions. By carefully selecting a modern, bulky phosphine ligand, a moderately strong base such as K₃PO₄, and an appropriate solvent system, researchers can effectively steer the reaction towards the desired C-C bond formation. The key to maximizing yield is to establish conditions that outpace the competing protodeboronation pathway. The protocols and optimization strategies outlined in this guide provide a robust framework for developing efficient and reproducible syntheses, thereby accelerating discovery programs that rely on the valuable isothiazole scaffold.
References
- Why can't I achieve good yields for this Suzuki reaction?.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. PubMed. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
- Tips on increasing yield of Miyaura coupling reaction?. Reddit. [Link]
- Simple thiazole-based ligands for palladium(II)
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]
- Which conditions are favorable for the efficient Suzuki coupling?.
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
- This compound | C3H4BNO2S. PubChem. [Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
- Isothiazole synthesis. Organic Chemistry Portal. [Link]
- Recent advances in the synthesis of isothiazoles.
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Topic: Ligand and Base Selection for Suzuki-Miyaura Couplings of Isothiazol-4-ylboronic Acid
An Application Guide for Medicinal Chemists
Abstract
The isothiazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the C-C bond functionalization of this ring system, enabling the synthesis of diverse compound libraries for drug discovery.[1][3] However, the coupling of heteroaryl boronic acids, such as isothiazol-4-ylboronic acid, presents unique challenges, primarily the propensity for competitive protodeboronation and potential catalyst inhibition. This application note provides a comprehensive guide for researchers, offering a deep dive into the rationale behind ligand and base selection, a robust experimental protocol, and a systematic troubleshooting guide to overcome common hurdles in the coupling of this compound.
The Challenge: Understanding the Reactivity of this compound
The successful Suzuki-Miyaura coupling of heteroaryl boronic acids is governed by a delicate balance between the desired C-C bond formation and undesired side reactions. For this compound, two primary challenges must be addressed:
-
Protodeboronation: This is the most common failure mode, where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[4] This process is often catalyzed by the base required for the coupling itself, especially in aqueous media.[5][6][7] Electron-deficient heteroaryl systems like isothiazole can be particularly susceptible to this pathway.[6][8]
-
Catalyst Deactivation: The Lewis basic nitrogen and sulfur atoms within the isothiazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[9]
The key to a successful coupling lies in selecting a catalytic system where the rate of the productive catalytic cycle significantly outpaces these decomposition pathways. This is achieved through the judicious selection of both the phosphine ligand and the base.
Rationale for Ligand and Base Selection
The Critical Role of the Phosphine Ligand
The phosphine ligand is arguably the most critical component for modulating the reactivity and stability of the palladium catalyst.[10][11] While traditional ligands like triphenylphosphine (PPh₃) are effective for simple aryl-aryl couplings, they often fail with challenging heteroaryl substrates. For isothiazole couplings, modern dialkylbiaryl phosphine ligands are vastly superior.[3]
Key Ligand Properties:
-
Steric Bulk: Bulky ligands, such as SPhos , XPhos , and RuPhos , promote the formation of highly active, monoligated L₁Pd(0) species.[3] This active catalyst readily undergoes oxidative addition with the aryl halide coupling partner.
-
Electron-Donating Ability: These ligands are electron-rich, which increases the electron density on the palladium center. This facilitates the oxidative addition step (often the rate-limiting step for aryl chlorides) and promotes the final, crucial reductive elimination step to release the product.[10][12]
The combination of these properties accelerates the overall catalytic cycle, minimizing the time the sensitive this compound is exposed to basic conditions that promote protodeboronation.[13]
The Function and Selection of the Base
The base plays a crucial, albeit dual, role in the Suzuki-Miyaura reaction.[14] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate anion [R-B(OH)₃]⁻.[15][16] This "ate" complex is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
Choosing the Right Base:
The choice of base is a trade-off between reactivity and stability of the boronic acid.
-
Strong Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃): These are highly effective at promoting boronate formation and can lead to fast reaction times. However, their high basicity can also accelerate protodeboronation. Cesium carbonate (Cs₂CO₃) is often a good choice for difficult couplings due to its high solubility in organic solvents.[17]
-
Moderate Inorganic Bases (e.g., K₃PO₄): Tripotassium phosphate is often the base of choice for sensitive heteroaryl boronic acids. It is sufficiently basic to facilitate the catalytic cycle but is generally less harsh than carbonates, providing a better balance and minimizing protodeboronation.[18]
-
Anhydrous Conditions: For extremely sensitive substrates, employing strictly anhydrous conditions with a soluble organic base like potassium trimethylsilanolate (TMSOK) can be a powerful strategy to completely avoid water-mediated protodeboronation.[9][7]
The Suzuki-Miyaura Catalytic Cycle
The interplay between the palladium catalyst, ligand, and base is visualized in the catalytic cycle below. The efficiency of each step is critical for achieving a high yield.
Caption: The Suzuki-Miyaura catalytic cycle for Isothiazole-4-ylboronic acid coupling.
Data Presentation: Ligand & Base Screening
To guide experimental design, the following table summarizes typical conditions and expected outcomes for the coupling of an aryl bromide with this compound. Conditions are adapted from established protocols for similar challenging heteroaryl couplings.[1][19]
| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Remarks |
| 1 | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | < 20% | Significant protodeboronation and starting material recovery. |
| 2 | SPhos (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 4 | 75% | Good conversion, some protodeboronation observed. |
| 3 | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 4 | > 90% | Optimal conditions; clean conversion with minimal side products. |
| 4 | XPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 2 | 88% | Fast reaction, effective for sterically hindered partners. |
| 5 | RuPhos (3) | K₃PO₄ (3) | THF/H₂O | 80 | 6 | 85% | Effective at lower temperatures. |
This data is representative and serves as a guideline. Actual yields may vary based on the specific coupling partners.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, based on the optimal conditions identified in Entry 3 of the table.
Materials:
-
Aryl Bromide (1.0 equiv, 0.5 mmol)
-
This compound (1.2 equiv, 0.6 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (1 mol%, 0.005 mmol, 1.1 mg)
-
SPhos (2 mol%, 0.01 mmol, 4.1 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv, 1.0 mmol, 212 mg)
-
1,4-Dioxane, anhydrous (3 mL)
-
Deionized Water, degassed (0.5 mL)
-
Oven-dried microwave vial or Schlenk tube with a magnetic stir bar
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or on a Schlenk line, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄ to the reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum or cap. If not in a glovebox, evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[20]
-
Solvent Addition: Using syringes, add the anhydrous 1,4-dioxane followed by the degassed water.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete upon consumption of the limiting reagent (typically the aryl bromide).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.
Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: A systematic workflow for troubleshooting failed Isothiazole-4-ylboronic acid couplings.
Detailed Troubleshooting Steps:
-
Oxygen Contamination: The Pd(0) active catalyst is highly oxygen-sensitive. Ensure solvents are thoroughly degassed and the reaction vessel is purged properly with an inert gas. Catalyst turning black immediately can be a sign of decomposition.[20]
-
Reagent Integrity:
-
Catalyst/Ligand: Palladium sources and phosphine ligands can degrade over time. Use fresh, high-purity reagents.
-
Boronic Acid: this compound can be unstable upon storage. Consider converting it to a more stable pinacol boronic ester (Bpin) or MIDA boronate, which are more resistant to protodeboronation and can be used directly in the coupling reaction.[7][8]
-
-
Sub-optimal Conditions:
-
Base: If K₃PO₄ fails, a stronger base like Cs₂CO₃ may be required, especially for less reactive aryl halides.[20] Conversely, if protodeboronation is the major issue, a milder base like KF might be beneficial.
-
Ligand: For sterically hindered coupling partners, a bulkier ligand like XPhos may offer improved results.[10]
-
Solvent: While dioxane is a good general solvent, toluene or THF may offer better solubility or reactivity for specific substrates.
-
By systematically evaluating these parameters, researchers can effectively optimize the Suzuki-Miyaura coupling for the synthesis of valuable isothiazole-containing molecules.
References
- Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Elsevier B.V. [Link not available]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
- PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
- ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)
- Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- ResearchGate. (2020). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]
- ResearchGate. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. [Link]
- Wikipedia.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
- MDPI. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
- Molander, G. A., & Trice, S. L. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(3), 866-869. [Link]
- CovaSyn. (2018). Optimizing Suzuki Coupling Reactions. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [Link]
- ResearchGate.
- Crudden, C. M., et al. (2011). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society, 133(42), 16811-16814. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- Royal Society of Chemistry. (2013). Simple thiazole-based ligands for palladium(II)
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
- CORE. (2017).
- National Institutes of Health. (2015).
- PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
- ResearchGate. (2020).
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
- Royal Society of Chemistry. (2005). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Purification of Suzuki Coupling Products of Isothiazole Derivatives
Introduction: The Challenge of Purifying Privileged Scaffolds
The isothiazole nucleus is a five-membered heterocyclic motif that is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them cornerstones in modern drug discovery programs.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the C-C bond formation required to synthesize functionalized aryl- and heteroaryl-isothiazoles.[1][3][4]
However, the successful synthesis of the target molecule is only half the battle. The subsequent purification is a critical, often challenging, step that dictates the quality and reliability of downstream biological data. The crude product of a Suzuki coupling is a complex mixture containing not only the desired product but also unreacted starting materials, catalyst residues, and various side-products.[5] The presence of the isothiazole ring, with its unique electronic properties and potential for coordination with residual palladium, can introduce specific purification challenges.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a detailed examination of common impurities encountered in the Suzuki coupling of isothiazole derivatives and outlines robust, field-proven protocols for their removal, ensuring the isolation of products with the high degree of purity required for subsequent applications.
Deconstructing the Crude Reaction: A Guide to the Impurity Profile
A logical purification strategy begins with a thorough understanding of what needs to be removed. The impurities in a Suzuki reaction are predictable byproducts of the catalytic cycle and the reagents used.[6] Anticipating these species allows for the rational design of an efficient purification workflow.
| Impurity Class | Specific Examples | Origin | Primary Removal Strategy |
| Starting Materials | Unreacted halo-isothiazole; Unreacted boronic acid or boronate ester | Incomplete reaction | Column Chromatography; Acid/Base Extraction for boronic acid |
| Homocoupling Products | Biaryl/bi-heteroaryl byproduct from the boronic acid/ester | Oxidative coupling of the organoboron reagent | Column Chromatography; Crystallization |
| Protodeboronation | Arene or heteroarene corresponding to the boronic acid/ester | Hydrolytic cleavage of the C-B bond, often under basic conditions | Column Chromatography (if polarity differs); Volatile byproducts may be removed under vacuum |
| Catalyst Residues | Palladium black (Pd(0)); Soluble Pd complexes; Phosphine ligands (e.g., PPh₃) and their oxides (e.g., OPPh₃) | The palladium catalyst and its supporting ligands | Filtration through Celite® or silica gel; Palladium scavengers; Column Chromatography |
| Inorganic Salts | K₂CO₃, K₃PO₄, Na₂SO₄, etc. | The base used in the reaction and drying agents | Aqueous Work-up (Liquid-Liquid Extraction) |
A Multi-Modal Purification Workflow
No single technique is universally effective. The most efficient approach involves a sequence of methods, each targeting a different class of impurity. The workflow below illustrates a logical progression from the crude reaction mixture to the final, highly pure isothiazole product.
Caption: General purification workflow for Suzuki coupling products.
Phase 1: Initial Work-up and Bulk Impurity Removal
The initial work-up is designed to remove the bulk of non-organic impurities and the catalyst.
Protocol 3.1.1: Standard Aqueous Work-up and Filtration
This protocol is the first step after the reaction is deemed complete.
-
Cooling & Quenching: Cool the reaction vessel to room temperature. If the reaction was conducted in an anhydrous solvent like dioxane or toluene, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).[1]
-
Aqueous Extraction: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Water (2x): To remove the majority of inorganic salts (e.g., K₂CO₃, K₃PO₄).[7]
-
Brine (1x): To break any emulsions and remove residual water from the organic layer.[1]
-
Causality: This liquid-liquid extraction (LLE) partitions impurities based on their solubility.[8] The highly polar inorganic salts preferentially dissolve in the aqueous phase, while the desired organic product remains in the organic phase.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration: Prepare a small plug of Celite® or silica gel in a Hirsch or Büchner funnel. Filter the dried organic solution through this plug, washing with a small amount of the extraction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 3.1.2: Acid/Base Wash for Boronic Acid Removal
If excess boronic acid is a suspected impurity, an acid-base extraction can be highly effective.
-
Perform Protocol 3.1.1, Steps 1-2 (Water Wash).
-
Basic Wash: Add a 1M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel and shake gently. Separate the layers. Repeat once more.
-
Causality: Boronic acids are weakly acidic and are deprotonated by a strong base to form water-soluble boronate salts (Ar-B(OH)₃⁻ Na⁺), which are then extracted into the aqueous layer.[11]
-
-
Neutralization and Final Washes: Wash the organic layer with water and then brine to remove any residual base.
-
Proceed with Protocol 3.1.1, Steps 3-5.
Caption: Matching key impurities to their primary removal technique.
Phase 2: High-Resolution Purification
After preliminary cleanup, chromatography is typically employed to separate the target compound from closely related organic impurities.
Protocol 3.2.1: Flash Column Chromatography (FCC)
This is the most common method for purifying Suzuki coupling products on a laboratory scale.
-
Stationary Phase Selection: Use standard-grade silica gel (e.g., 40-63 µm particle size) for most applications.
-
Mobile Phase (Eluent) Selection: The key to a good separation is choosing the right solvent system. Determine the optimal eluent using Thin Layer Chromatography (TLC) first, aiming for an Rf value of ~0.2-0.3 for the product.
-
Causality: Separation on silica gel is based on polarity. Polar compounds adsorb more strongly to the silica and elute later, while nonpolar compounds travel faster with the mobile phase. The goal is to find a solvent system where the polarity difference between the product and impurities is maximized.
-
-
Column Packing: Pack the column using the chosen eluent system (slurry packing is recommended for consistency).
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or EtOAc). For less soluble compounds or for optimal resolution, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions. Monitor the fraction collection by TLC to identify and combine the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Recommended Starting Eluent Systems for FCC
| Product Characteristics | Recommended Eluent System | Notes |
| Nonpolar to Moderately Polar | Hexanes / Ethyl Acetate (EtOAc) gradient | A versatile system. Start with low % EtOAc and gradually increase.[3][7] |
| Moderately Polar to Polar | Dichloromethane (DCM) / Methanol (MeOH) gradient | For more polar products containing, for example, free amine or hydroxyl groups. Start with 1-2% MeOH. |
| Basic (e.g., pyridine containing) | Hexanes / EtOAc with 1% Triethylamine (TEA) | The TEA deactivates acidic sites on the silica, preventing peak tailing of basic compounds. |
Phase 3: Final Polishing for High-Purity Solids
For solid products, crystallization is an excellent final step to achieve high analytical purity and obtain material with superior morphology.
Protocol 3.3.1: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures thereof).
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Confirmation of Purity
Post-purification analysis is mandatory to confirm the identity and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity. A single, sharp peak is indicative of a pure compound.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information (from the UV chromatogram) and mass confirmation (from the mass spectrometer), confirming the product's molecular weight.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized isothiazole derivative. The absence of impurity peaks is a strong indicator of purity.
References
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Doubleday, W. et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. [Link]
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?
- Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- Vickerstaffe, E. et al. (2007). Chromatography-Free Suzuki Reactions Using a Polymer-Assisted Solution-Phase (PASP) Approach. Synlett. [Link]
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. [Link]
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Science of Synthesis. (2004). Product Class 15: Isothiazoles. Thieme. [Link]
- Dicks, A. P. (2015). Don't Forget the Workup.
- ResearchGate. (N.D.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Al-Masum, M. et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]
- Vedejs, E. et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
- Common Organic Chemistry. (N.D.).
- Denmark, S. E. & Smith, R. C. (2010).
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Wang, L. et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
- Rose-Hulman Institute of Technology. (N.D.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
- IJARESM. (2018). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of Advanced Research in Engineering, Science & Management. [Link]
- SciSpace. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]
- Organic Chemistry Portal. (N.D.). Suzuki Coupling. [Link]
- Yoneda Labs. (N.D.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Almansour, A. I. et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Real-Time Reaction Monitoring of Isothiazol-4-ylboronic Acid Couplings via HPLC and UPLC-MS
An Application Guide for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for monitoring the progress of chemical reactions involving Isothiazol-4-ylboronic acid, a key building block in modern medicinal chemistry. We present detailed, field-tested protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The methodologies are designed for rapid, robust, and accurate assessment of reaction kinetics, enabling researchers to determine consumption of starting materials, formation of the desired product, and identification of potential byproducts. The UPLC-MS method, with a cycle time under two minutes, is highlighted for its superior speed, resolution, and specificity, making it an invaluable tool for high-throughput synthesis and process optimization in drug discovery and development.
Introduction: The Analytical Challenge of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups[1]. This compound (MW: 128.95 g/mol [2][3]) is an important heterocyclic building block used in the synthesis of complex molecules and potential drug candidates. Efficiently developing and scaling up reactions like these requires a deep understanding of the reaction kinetics, which can only be achieved through precise and timely monitoring.
Traditional methods like Thin-Layer Chromatography (TLC) are often qualitative and lack the resolution and sensitivity needed for complex reaction mixtures[4]. Modern analytical techniques, particularly HPLC and UPLC-MS, have replaced TLC as the gold standard for reaction monitoring. These methods provide quantitative data on the relative amounts of starting materials, intermediates, products, and impurities, offering critical insights for process optimization[5][6].
However, boronic acids present unique analytical challenges. They are prone to dehydration, forming cyclic boroxine anhydrides, and can exhibit poor chromatographic peak shape due to interactions with column hardware[7][8][9]. This guide addresses these challenges directly, providing robust protocols that ensure data integrity and reproducibility. The transition from HPLC to UPLC technology is emphasized, as UPLC significantly enhances separation speed and sensitivity, which is critical for high-throughput reaction analysis[10][11].
Foundational Principles and Strategic Approach
The core objective of reaction monitoring is to track the concentration of key species over time. In a typical Suzuki-Miyaura coupling involving this compound and an aryl halide (Ar-X), the primary species of interest are:
-
This compound (Reactant 1)
-
Aryl Halide (Reactant 2)
-
Cross-Coupled Product
-
Potential Byproducts (e.g., homocoupling products)
Our analytical strategy is built on reversed-phase chromatography, which separates compounds based on their hydrophobicity. Mass spectrometry provides unambiguous identification through molecular weight determination.
Diagram: Generalized Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the key components of the reaction that require monitoring.
Caption: Key species in a Suzuki-Miyaura coupling reaction monitored by HPLC/UPLC-MS.
Experimental Protocols
These protocols are designed as a starting point and may require optimization based on the specific aryl halide and reaction conditions used.
Reaction Sample Preparation Protocol
Accurate reaction monitoring begins with proper sample quenching and preparation. This step is critical to halt the reaction at a specific time point and prepare a sample suitable for injection.
Objective: To quench the reaction and prepare a diluted, filtered sample for analysis.
Materials:
-
Reaction mixture aliquot (e.g., 10 µL)
-
Quenching solution (e.g., 1% formic acid in acetonitrile/water 1:1)
-
Dilution solvent (typically the mobile phase starting condition, e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)
-
Syringe filters (0.22 µm PTFE or PVDF)
-
HPLC or UPLC vials
Procedure:
-
At a designated time point, withdraw a small, representative aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the aliquot in a pre-filled vial containing a larger volume (e.g., 200 µL) of the quenching solution. This stops the catalytic cycle.
-
Vortex the quenched sample thoroughly.
-
Perform a serial dilution. Transfer 10 µL of the quenched mixture into 990 µL of the dilution solvent in a clean vial. This high dilution factor (e.g., ~2000x total) is often necessary to avoid detector saturation and column overload.
-
Filter the final diluted sample through a 0.22 µm syringe filter directly into a labeled HPLC or UPLC vial.
-
The sample is now ready for analysis. Sample preparation should be as minimal as filtering and dilution before injection to allow for rapid result turnaround.
Protocol 1: HPLC with UV Detection (Screening & Routine Monitoring)
This method is suitable for routine monitoring where the primary goal is to assess the relative ratios of major components and when a mass spectrometer is not available.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| System | Arc™ HPLC System or equivalent | Standard HPLC systems are widely available and suitable for this analysis[9]. |
| Column | XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm | A C18 stationary phase provides good retention for the aromatic reactants and products. The HSS T3 ligand is compatible with 100% aqueous mobile phases. MaxPeak™ Premier column technology mitigates analyte-metal interactions, improving peak shape for challenging compounds like boronic acids[9]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier used to control peak shape and ensure compatibility with mass spectrometry if the method is transferred[12]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography, providing good separation efficiency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Vol. | 5 µL | A small injection volume helps prevent peak distortion and column overload. |
| UV Detection | Photodiode Array (PDA) at 254 nm | 254 nm is a common wavelength for detecting aromatic and heterocyclic compounds. A PDA detector allows for the collection of full UV spectra to aid in peak purity assessment. |
| Gradient | 5% to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min | A generic gradient suitable for separating compounds with a range of polarities. Total run time is 15 minutes. |
Protocol 2: UPLC-MS (High-Throughput & Confirmatory Analysis)
UPLC-MS is the preferred method for rapid, sensitive, and specific reaction monitoring. The short run time allows for near real-time analysis, while the mass detector provides definitive identification of all components[7].
| Parameter | Recommended Setting | Rationale & Expert Insights |
| System | ACQUITY UPLC® System with ACQUITY SQD Mass Detector or equivalent | UPLC systems are holistically designed for the high pressures and low dispersion required for sub-2 µm particle columns, providing superior speed and resolution[10]. |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm | The 1.7 µm particle size offers maximum efficiency and speed. The BEH particle technology provides excellent stability across a wide pH range[7]. |
| Mobile Phase A | 0.1% Formic Acid in Water | As with HPLC, formic acid is an ideal MS-compatible modifier. Alternatively, 10 mM ammonium acetate can be used[7]. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is preferred for MS due to its low viscosity and efficient ESI spray formation. |
| Flow Rate | 0.6 mL/min | A typical flow rate for a 2.1 mm ID UPLC column. |
| Column Temp. | 45 °C | Higher temperatures are often used in UPLC to reduce backpressure and improve efficiency. |
| Injection Vol. | 1 µL | Smaller injection volumes are necessary for the narrower UPLC column format to prevent overload. |
| Gradient | 5% to 95% B over 1.0 minute, hold for 0.2 min, re-equilibrate for 0.3 min | This rapid gradient enables a total cycle time of approximately 1.5 minutes, facilitating high-throughput analysis. |
| MS Detector | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for the non-volatile compounds in the reaction mixture. |
| Ionization Mode | ESI Positive & Negative Switching | Fast polarity switching allows for the detection of compounds that ionize preferentially in either mode within a single run. Boronic acids can often be detected with high sensitivity in negative mode[8][13]. |
| Scan Range | 100 – 600 m/z | A typical range that will cover the molecular weights of the reactants, product, and common byproducts. |
| Capillary Voltage | 3.0 kV (Pos), 2.5 kV (Neg) | Standard starting voltages; may require optimization. |
| Cone Voltage | 30 V | This voltage can be tuned to optimize sensitivity and control in-source fragmentation. |
Data Analysis and Interpretation
Successful reaction monitoring relies on correctly interpreting the chromatographic and mass spectral data.
Diagram: Analytical Workflow & Data Interpretation
Caption: Workflow from reaction sampling to data-driven decision making.
Expected Mass Spectra Data
The key to UPLC-MS analysis is extracting the ion chromatograms (EIC) for the expected mass-to-charge ratios (m/z) of the key species.
| Compound | Formula | MW | Expected [M+H]⁺ (Pos Mode) | Expected [M-H]⁻ (Neg Mode) |
| This compound | C₃H₄BNO₂S | 128.95 | 129.96 | 127.94 |
| Example Aryl Halide:4-Bromoanisole | C₇H₇BrO | 187.03 | 186.97 / 188.97 (Br isotope) | N/A |
| Example Product:4-(4-methoxyphenyl)isothiazole | C₁₀H₉NOS | 191.25 | 192.26 | 190.24 |
Note: Boronic acids can also form adducts. In negative mode with formic acid, an [M+HCOO]⁻ adduct at m/z 173.95 may be observed.
By plotting the integrated peak area of each species from its EIC against reaction time, a clear kinetic profile emerges. The reaction is considered complete when the peak area for one of the starting materials (typically the limiting reagent) has diminished to a stable baseline and the product peak area has reached a plateau.
Conclusion
The HPLC and UPLC-MS protocols detailed in this application note provide a robust framework for the real-time monitoring of reactions involving this compound. The UPLC-MS method, in particular, offers unparalleled speed and confidence in results, empowering chemists to make informed decisions quickly. By leveraging these techniques, researchers can accelerate reaction optimization, improve yield and purity, and gain deeper mechanistic insights, ultimately streamlining the drug development pipeline. The ability to rapidly obtain high-quality, comprehensive data is essential for advancing from a chemical hit to a lead candidate.
References
- Analytical Methods (RSC Publishing).
- Vapourtec (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Waters Corporation. Synthetic Reaction Monitoring Using UPLC-MS.
- ResearchGate.
- PubMed (2012).
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Waters Corporation. High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
- Waters Corporation. Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC.
- Journal of the American Society for Mass Spectrometry.
- SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
- SCIEX.
- AxisPharm (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
- Advion. SUZUKI REACTION MONITORING.
- PubChem. This compound.
- ChemScene. 1448859-47-9 | this compound.
- ProQuest (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
Sources
- 1. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 2. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 12. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. sciex.com [sciex.com]
Application Note: Modern Strategies for the Synthesis of Substituted Isothiazoles in Drug Discovery
Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique electronic properties, stemming from the 1,2-arrangement of sulfur and nitrogen atoms, allow it to serve as a versatile pharmacophore capable of engaging in a wide range of biological interactions.[1] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of substituted isothiazoles. It moves beyond a simple recitation of methods to explain the causality behind strategic and tactical decisions in synthesis. We present a comparative analysis of key synthetic routes, detailed experimental protocols for high-utility transformations, and strategic insights into how these methodologies can be leveraged to accelerate drug discovery programs.
Introduction: The Strategic Importance of the Isothiazole Scaffold
The isothiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in pharmaceutical development.[1][3] Its derivatives exhibit a broad spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5][6] A landmark example is Ziprasidone , an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, which features a bicyclic benzo[d]isothiazole moiety.[7][8] The synthesis of Ziprasidone itself highlights several strategies for assembling and functionalizing the isothiazole core, underscoring the importance of robust synthetic methodologies.[9][10][11][12]
The value of the isothiazole scaffold lies in its:
-
Metabolic Stability: The aromatic nature of the ring often imparts resistance to metabolic degradation.
-
Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.
-
Tunable Electronics: The substitution pattern on the three carbon atoms (C3, C4, and C5) allows for fine-tuning of the molecule's electronic and lipophilic character, enabling systematic structure-activity relationship (SAR) studies.
This guide focuses on practical and efficient methods for constructing and elaborating on this critical heterocyclic system.
Foundational Synthetic Strategies: Building the Isothiazole Core
The construction of the isothiazole ring can be approached from several retrosynthetic viewpoints. Here, we discuss the most reliable and versatile methods that form the bedrock of isothiazole chemistry.
(4+1) Annulation: Synthesis from β-Ketodithioesters and Enaminones
One of the most powerful and operationally simple strategies involves the [4+1] annulation of a four-carbon precursor with a nitrogen source. This approach is prized for its convergence and efficiency.
A leading example is the Singh Synthesis, which utilizes β-ketodithioesters or β-ketothioamides and ammonium acetate.[13] This one-pot procedure proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to furnish 3,5-disubstituted isothiazoles in good to excellent yields.[13] The driving force is the formation of the stable aromatic ring.
-
Causality: The choice of ammonium acetate is critical; it serves as a mild and efficient source of ammonia for the initial imine formation, which is the rate-determining step for the subsequent intramolecular cyclization and S-N bond formation. The reaction is often performed under reflux in ethanol, which provides sufficient thermal energy to overcome activation barriers without promoting significant side reactions.[14]
(3+2) Heterocyclization: The Rees Synthesis from Primary Enamines
An alternative and highly effective strategy is the (3+2) heterocyclization, where a three-atom component (C-C-N) reacts with a two-atom sulfur-containing fragment. The Rees Synthesis is a classic illustration of this pathway.[14]
In this method, a primary enamine, such as methyl 3-aminocrotonate, reacts with a sulfur electrophile like 4,5-dichloro-1,2,3-dithiazolium chloride at room temperature.[14][15][16] This reaction proceeds in high yield under mild conditions and provides a direct route to highly functionalized isothiazoles.[14][16]
-
Causality: The 1,2,3-dithiazolium salt is a potent electrophile that readily reacts with the nucleophilic enamine. The subsequent ring-opening and recyclization cascade is thermodynamically driven by the expulsion of elemental sulfur and the formation of the aromatic isothiazole ring. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both the enamine and the dithiazolium salt.[14]
Oxidative Cyclization of α,β-Unsaturated Thioamides
A straightforward method for preparing 5-aminoisothiazole derivatives involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides.[2] This approach builds the S-N bond in the final step.
-
Causality: Common oxidants such as iodine or bromine are used. The reaction proceeds via an initial electrophilic attack of the oxidant on the sulfur atom of the thioamide, forming a sulfenyl halide intermediate. This is followed by an intramolecular nucleophilic attack from the nitrogen atom of the enamine tautomer, leading to cyclization and subsequent elimination to yield the aromatic isothiazole.
Comparative Analysis of Core Synthetic Routes
The choice of synthetic route is a critical decision based on factors like desired substitution pattern, availability of starting materials, scalability, and reaction conditions.
| Synthesis Route | Key Reactants | Typical Conditions | Yield Range (%) | Key Advantages & Considerations |
| Singh Synthesis | β-Ketodithioester, Ammonium Acetate | Reflux in Ethanol | 72–92 | Excellent for 3,5-disubstitution. Operationally simple, one-pot procedure.[14] |
| Rees Synthesis | Primary Enamine, Dithiazolium Chloride | Room Temperature, DCM | 78–85 | High yields under very mild conditions. Access to cyano-substituted isothiazoles.[14][15][16] |
| Solvent-Free Synthesis | β-Enaminone, Ammonium Thiocyanate | Neat, 120 °C | 82–95 | Green chemistry approach. Rapid reaction times and high yields.[14][17] |
| Gewald-Type Reaction | α-Substituted Nitrile, Sulfur Source | Base-mediated | Variable | Access to diverse substitution patterns, though optimization may be required.[18][19][20] |
Experimental Protocols
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key transformations.
Protocol 4.1: One-Pot Synthesis of a 3,5-Disubstituted Isothiazole (Singh Synthesis)
This protocol describes the synthesis of 3-methyl-5-phenylisothiazole from a β-ketodithioester.
Materials:
-
Ethyl 3-oxo-3-phenylpropane-1-dithioate (1 equiv.)
-
Ammonium acetate (5 equiv.)
-
Ethanol (Absolute)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the β-ketodithioester (e.g., 10 mmol, 2.24 g) and ammonium acetate (50 mmol, 3.85 g).
-
Add absolute ethanol (40 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-methyl-5-phenylisothiazole.
Expected Outcome: This procedure typically yields the desired product in the 75-90% range. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 4.2: Synthesis of a Functionalized Isothiazole via Enamine Cyclization (Rees Synthesis)
This protocol details the synthesis of methyl 5-cyano-3-methylisothiazole-4-carboxylate.[14]
Materials:
-
Methyl 3-aminocrotonate (1 equiv.)
-
4,5-Dichloro-1,2,3-dithiazolium chloride (1 equiv.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In an oven-dried, nitrogen-flushed flask, dissolve methyl 3-aminocrotonate (10 mmol, 1.15 g) in anhydrous DCM (20 mL).
-
With continuous stirring at room temperature, add 4,5-dichloro-1,2,3-dithiazolium chloride (10 mmol, 2.08 g) portion-wise over 10 minutes. Caution: The reagent is moisture-sensitive.
-
Stir the reaction mixture at room temperature for 2 hours. A precipitate may form.
-
Monitor the reaction by TLC until the starting enamine is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or flash chromatography to yield the target isothiazole.[14]
Expected Outcome: This reaction is known to be high-yielding, often providing the product in >78% yield.[14][16] The structure should be confirmed by spectroscopic methods.
Visualization of Synthetic Workflows
Diagrams are essential for visualizing the logical flow of synthetic strategies and the relationships between different chemical entities.
Caption: High-level overview of major synthetic pathways to the isothiazole core.
Caption: Mechanistic workflow for the one-pot Singh isothiazole synthesis.
Conclusion
The synthesis of substituted isothiazoles is a dynamic field, with both classic and modern methods providing powerful tools for drug discovery.[1][21] By understanding the underlying principles of the key synthetic transformations—such as the (4+1) annulation and (3+2) heterocyclization strategies—medicinal chemists can make informed decisions to efficiently construct molecular libraries for biological screening. The protocols and comparative data provided herein serve as a practical resource for researchers aiming to harness the full potential of the isothiazole scaffold in the development of next-generation therapeutics.
References
- Urban, F.J., Breitenbach, R., & Gonyaw, D. (n.d.). A Novel Synthesis of the Antipsychotic Agent Ziprasidone. Synthetic Communications, 26(8).
- Wikipedia. (n.d.). Ziprasidone.
- New Drug Approvals. (2013). Ziprasidone.
- Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-30.
- Clarke, D., Emayan, K., & Rees, C.W. (n.d.). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1.
- Kletskov, A.V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
- Sasane, N.A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles.
- ChemicalBook. (2022). Synthesis of Isothiazole.
- Sobiak, S., et al. (1993). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie, 48(3), 183-7.
- Google Patents. (n.d.). US8178674B2 - Process for the preparation of ziprasidone.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). New synthesis of isothiazoles from primary enamines.
- Drug Synthesis Database. (n.d.). Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox.
- Ryng, S., & Misiura, K. (1989). Synthesis of isothiazole derivatives with potential biological activity. Die Pharmazie, 44(3), 188-9.
- Sobiak, S., & Gnabasik, M. (1984). Synthesis of new 4 and 5 disubstituted isothiazoles. Polish Journal of Pharmacology and Pharmacy, 36(5), 485-91.
- New Journal of Chemistry. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties.
- Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14).
- BenchChem. (n.d.). A Comparative Analysis of Isothiazole Synthesis Routes for Researchers.
- ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles.
- Ivanova, Y., et al. (n.d.). Synthesis of benzo[d]isothiazoles: an update. Arkat USA.
- Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles.
- Alam, M.A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal.
- Wikipedia. (n.d.). Isothiazole.
- Science of Synthesis. (n.d.). Product Class 15: Isothiazoles.
- Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Potkin, V.I., & Kletskov, A.V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
- Mallia, C.J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-83.
- Mallia, C.J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-83.
- Scilit. (n.d.). Thiazole formation through a modified Gewald reaction.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new 4 and 5 disubstituted isothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ziprasidone - Wikipedia [en.wikipedia.org]
- 8. Isothiazole - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
- 12. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
- 13. Isothiazole synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A706393H [pubs.rsc.org]
- 16. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
- 21. thieme-connect.com [thieme-connect.com]
Application Note: Isothiazol-4-ylboronic Acid as a Strategic Fragment in Covalent Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
Introduction: Bridging Fragment-Based Design and Covalent Inhibition
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug discovery.[1][2] Unlike HTS, which screens large libraries of complex molecules seeking high-affinity binders, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to the target protein.[3][4] These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, ≤3 H-bond donors/acceptors), provide superior starting points for optimization due to their low complexity and higher ligand efficiency.[1][4]
The isothiazole ring is a five-membered aromatic heterocycle that has garnered significant interest in medicinal chemistry.[5][6] Its unique electronic properties and the presence of two electronegative heteroatoms in a 1,2-relationship contribute to its metabolic stability and ability to engage in diverse molecular interactions.[6][7] This scaffold is a component of several approved drugs, including the antipsychotic ziprasidone, highlighting its clinical relevance.[8]
Concurrently, the strategic use of boronic acids has surged in drug design, culminating in several FDA-approved drugs like the proteasome inhibitor Bortezomib.[9][10][11] The utility of the boronic acid moiety stems from its Lewis acidic boron atom, which can form a reversible covalent bond with nucleophilic amino acid residues such as serine, threonine, or lysine within a protein's active site.[9][12] This ability to act as a "warhead" for targeted covalent interaction offers a distinct advantage in achieving high potency and selectivity.[13][14]
This application note details the utility of isothiazol-4-ylboronic acid , a fragment that uniquely combines the desirable features of a medicinally relevant heterocycle with the power of a covalent warhead. We present its physicochemical properties, a comprehensive workflow for its application in an FBDD campaign, and detailed protocols for its screening and validation.
Physicochemical Profile of a Privileged Fragment
This compound is an exemplary fragment that aligns well with the guiding principles of FBDD. Its properties facilitate high aqueous solubility, crucial for biophysical screening at high concentrations, and provide a solid foundation for subsequent hit-to-lead optimization.
| Property | Value | FBDD "Rule of Three" Guideline |
| Molecular Formula | C₃H₄BNO₂S | - |
| Molecular Weight | 128.95 g/mol | < 300 |
| cLogP | -1.18 | < 3 |
| Hydrogen Bond Donors | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 4 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
| Topological Polar Surface Area (TPSA) | 53.35 Ų | - |
| Data sourced from PubChem CID 72213707 and other chemical suppliers.[15][16] |
While the hydrogen bond acceptor count is four, the overall profile is highly favorable for a fragment library, particularly given its potential for covalent interaction which can compensate for a slightly higher acceptor count.
The FBDD Workflow for Covalent Fragments
The successful implementation of this compound in a drug discovery campaign follows a structured, multi-stage workflow. This process is designed to first identify binding, then validate the interaction, and finally provide a structural basis for optimization.
Figure 1: A typical FBDD workflow for screening, validating, and optimizing fragments like this compound.
Experimental Protocols and Methodologies
The low binding affinities of fragments necessitate the use of sensitive biophysical techniques capable of detecting weak interactions.[17][18][19] The following protocols provide step-by-step guidance for screening and validating this compound.
Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay (TSA), measures a protein's thermal denaturation temperature (Tm). The binding of a fragment stabilizes the protein's structure, resulting in a measurable increase in its Tm. This method is ideal for primary screening due to its speed, low protein consumption, and direct detection of binding.
Methodology:
-
Protein Preparation: Prepare a solution of the purified target protein at a final concentration of 2–5 µM in a suitable DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Create a working plate by diluting the fragment to 10 mM in the DSF buffer (final DMSO concentration will be 10%).
-
Assay Plate Preparation: In a 96-well or 384-well PCR plate, add 18 µL of the protein solution to each well.
-
Fragment Addition: Add 2 µL of the 10 mM fragment working solution to the sample wells for a final concentration of 1 mM. Add 2 µL of 10% DMSO buffer to the negative control wells.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins to a final dilution of 1:1000.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute, while continuously monitoring fluorescence.
-
Data Analysis & Self-Validation:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Calculate the Tm for each well by fitting the curve to a Boltzmann equation.
-
A hit is defined as a fragment that induces a significant thermal shift (ΔTm) compared to the DMSO control, typically ΔTm ≥ 2.0 °C .
-
The sigmoidal shape of the melting curve serves as an internal quality control; distorted curves may indicate protein aggregation or other artifacts.
-
Protocol 2: Hit Validation via Surface Plasmon Resonance (SPR)
Principle: SPR is an orthogonal, label-free technique that confirms direct binding and provides detailed kinetic and affinity data.[20] It measures changes in the refractive index at the surface of a sensor chip as the fragment (analyte) flows over the immobilized target protein (ligand).
Methodology:
-
Chip Preparation: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry to a density of 8,000–12,000 Response Units (RU). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 2% DMSO). A typical concentration range for fragments is 1 µM to 500 µM.
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during injection and the dissociation phase during the subsequent buffer wash.
-
Regenerate the chip surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis & Self-Validation:
-
Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A confirmed hit will show concentration-dependent binding, and the data should fit well to a kinetic model. Poor fits or unusual sensorgram shapes can indicate non-specific binding or other complexities.
-
Hypothetical Screening Data Summary
| Fragment ID | Primary Screen (DSF) ΔTm (°C) | Validation (SPR) KD (µM) | Hit Status |
| This compound | +3.5 | 210 | Confirmed Hit |
| Fragment X (Negative Control) | +0.2 | No Binding Detected | Non-binder |
| Fragment Y (False Positive) | +2.8 | No Binding Detected | False Positive |
Structural Elucidation and Mechanism of Action
The ultimate goal of an FBDD campaign is to obtain a high-resolution crystal structure of the fragment bound to its target. This structural information is invaluable for the subsequent hit-to-lead optimization phase.
For this compound, the expected binding mode involves the formation of a reversible, tetrahedral covalent adduct between the boron atom and the hydroxyl group of a catalytic serine or threonine residue.[12]
Figure 2: Reversible covalent bond formation between this compound and an active site serine.
This covalent interaction anchors the fragment in the active site, providing a stable platform for structure-guided design.
Hit-to-Lead: The Path Forward
With a confirmed hit and a high-resolution crystal structure, the process of evolving the fragment into a potent lead compound begins. The isothiazole ring serves as an ideal scaffold for this "fragment growing" strategy.
Figure 3: The fragment growing strategy, using the isothiazole scaffold to target adjacent binding pockets.
Chemists can systematically add functionality at the C3 and C5 positions of the isothiazole ring to engage with nearby pockets in the binding site, thereby increasing binding affinity and selectivity. The initial covalent anchor ensures that these modifications are built upon a validated and stable binding mode.
Conclusion
This compound represents a highly valuable tool in the fragment-based drug discoverer's arsenal. It combines a medicinally relevant and synthetically tractable heterocyclic core with a covalent warhead capable of forming reversible bonds with key enzymatic residues. This dual functionality allows it to serve as a powerful probe for identifying and validating druggable sites, particularly within enzyme families like serine hydrolases. The protocols and workflow detailed herein provide a robust framework for leveraging this fragment's unique properties to accelerate the discovery of novel, potent, and selective therapeutics. While careful evaluation for off-target reactivity is always necessary, the potential benefits of such a strategically designed fragment are substantial.[21][22][23]
References
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Computational and Structural Biotechnology Journal.
- Fragment-based lead discovery. (n.d.). Wikipedia. [Link]
- Fragment Screening. (n.d.).
- Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery. [Link]
- Fragment-Based Drug Design: Techniques & Examples. (2024). StudySmarter. [Link]
- Selected examples of isothiazoles with pharmacological activity. (n.d.).
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. [Link]
- Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules. [Link]
- Applied Biophysical Methods in Fragment-Based Drug Discovery. (2020). SLAS Discovery. [Link]
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. [Link]
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2017). Journal of Medicinal Chemistry. [Link]
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules. [Link]
- Isothiazole. (n.d.). Wikipedia. [Link]
- Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. (2023).
- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2015). Semantic Scholar. [Link]
- Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. (2021). International Journal of Molecular Sciences. [Link]
- Design and discovery of boronic acid drugs. (2023).
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Medicinal Chemistry Letters. [Link]
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Medicinal Chemistry Letters. [Link]
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022).
- Fragment-based covalent ligand discovery. (2021). RSC Medicinal Chemistry. [Link]
- Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. (2023).
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). ACS Medicinal Chemistry Letters. [Link]
- This compound. (n.d.). PubChem. [Link]
- Isothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Isothiazole - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemscene.com [chemscene.com]
- 16. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Applied Biophysical Methods in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Scale-up synthesis of isothiazole-containing APIs
Application Notes & Protocols
Introduction: The Isothiazole Scaffold in Modern Pharmaceuticals
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a range of impactful Active Pharmaceutical Ingredients (APIs). Notable examples include the atypical antipsychotics Ziprasidone and Perospirone , and Riluzole , a drug used to treat amyotrophic lateral sclerosis (ALS).[4][5][6]
While laboratory-scale synthesis of isothiazole derivatives is well-documented, the transition to industrial-scale production presents a distinct set of challenges.[7][8] The journey from milligram-scale discovery to kilogram- or ton-scale manufacturing is not merely a linear increase in quantities. It requires a fundamental redesign of synthetic routes to ensure safety, efficiency, reproducibility, cost-effectiveness, and regulatory compliance.[7][9][10] This guide provides an in-depth analysis of the core principles and practical strategies for the successful scale-up of isothiazole-containing APIs, grounded in field-proven case studies.
Chapter 1: Foundational Synthetic Strategies and Their Scale-Up Implications
The initial choice of a synthetic route for the isothiazole core profoundly impacts its scalability. While numerous methods exist, they are not all equally suited for large-scale production.[11][12] Key considerations include the cost and availability of starting materials, the safety of reagents and intermediates, reaction conditions (temperature, pressure), and the environmental impact of waste streams.[9][13]
Common Ring-Forming Strategies:
-
Oxidative Cyclization of 3-Aminopropenethiones: This is a classic and versatile method involving the formation of an S-N bond through the oxidation of a suitable precursor.[14] While effective in the lab using reagents like iodine or bromine, these oxidants present significant handling, safety, and environmental challenges at an industrial scale.[15][16] Process development often focuses on replacing these with safer, more manageable alternatives like hydrogen peroxide or potassium persulfate.[14][17]
-
(4+1) Annulation Strategies: These methods construct the ring by reacting a four-atom fragment with a one-atom fragment (typically providing the nitrogen or sulfur). A notable example is the reaction of β-ketodithioesters with an ammonia source like ammonium acetate.[1][12][14] This one-pot procedure offers operational simplicity, which is highly advantageous for scale-up.[11]
-
Solvent-Free and Alternative Energy Approaches: To align with green chemistry principles, solvent-free syntheses are gaining traction.[11][18] For instance, the reaction of β-enaminones with ammonium thiocyanate under neat conditions at elevated temperatures can provide high yields rapidly.[11][18] Microwave-assisted synthesis can also accelerate reactions, but its scalability requires specialized continuous-flow reactors for commercial production.[19]
Caption: Key scale-up considerations for common isothiazole synthesis routes.
Chapter 2: Case Studies in API Scale-Up
Theoretical knowledge must be grounded in practical application. The following case studies on prominent isothiazole-containing APIs illustrate the real-world challenges and solutions in process development.
Case Study 1: Riluzole
Riluzole, chemically 6-(trifluoromethoxy)benzothiazol-2-amine, is a relatively simple benzothiazole derivative, but its synthesis provides a clear example of process optimization for safety and efficiency.
The Challenge: The foundational synthesis involves reacting 4-(trifluoromethoxy)aniline with a thiocyanate salt, followed by oxidative cyclization with elemental bromine in acetic acid.[4][20][21] While effective, using liquid bromine at a multi-kilogram scale is highly hazardous due to its toxicity, corrosivity, and the potential for runaway reactions. Furthermore, some methods use solvents like chloroform, which are environmentally undesirable and carcinogenic.[15]
The Scale-Up Solution: Industrial patents reveal a strategic shift away from hazardous reagents. A robust and scalable process utilizes safer and more manageable inorganic oxidants in acetic acid.[15][17] This avoids the use of both elemental bromine and chlorinated solvents.
Table 1: Process Modification for Riluzole Synthesis Scale-Up
| Parameter | Laboratory-Scale Method | Industrial-Scale Process[15][17] | Rationale for Change |
|---|---|---|---|
| Starting Material | 4-(trifluoromethoxy)aniline | 4-(trifluoromethoxy)aniline | No change; commercially available. |
| Thiocyanate Source | Potassium or Ammonium Thiocyanate | Ammonium Thiocyanate | Cost-effective and readily available. |
| Oxidizing Agent | Liquid Bromine (Br₂) | Potassium Persulfate (K₂S₂O₈) or Sodium Bromate (NaBrO₃) | Safety & Handling: Eliminates the significant hazards associated with large-scale bromine use. Persulfates and bromates are solids that are easier and safer to handle. |
| Solvent | Acetic Acid or Chloroform | Acetic Acid | Environmental & Safety: Acetic acid is a greener solvent than chloroform. The process is designed to be efficient in a single, less toxic solvent system. |
| Work-up | Dilution with water, neutralization with ammonia, filtration | Dilution with water/ethanol, basification with ammonia/NaOH, filtration, and recrystallization | Purity & Isolation: The work-up is optimized for large-scale solid handling and purification to achieve high API purity. |
| Typical Yield | Moderate to Low | High (e.g., 81% molar yield reported)[17] | The optimized process is more efficient and robust. |
Protocol: Scalable Synthesis of Riluzole
This protocol is an illustrative example based on publicly available patent literature and must be adapted and validated for specific plant conditions.[17]
-
Reaction Setup: To a suitable reactor, charge acetic acid (5 volumes), 4-trifluoromethoxyaniline (1.0 eq), and ammonium thiocyanate (1.3 eq).
-
Oxidant Addition: Charge potassium persulfate (1.8 eq) to the suspension. Causality: Potassium persulfate is a stable, solid oxidant that is safer to handle at scale than liquid bromine. It effectively facilitates the electrophilic cyclization to form the benzothiazole ring.
-
Reaction: Stir the suspension at room temperature for 24 hours, then warm to 40°C for 2 hours to drive the reaction to completion. Monitor reaction progress by HPLC.
-
Work-up and Isolation:
-
Dilute the reaction mixture with water (10 volumes) and ethanol (2 volumes).
-
Cool the mixture and basify to pH 14 with aqueous ammonia. Causality: Neutralizing the acetic acid and deprotonating the product ensures its precipitation as the free base for isolation.
-
Filter the resulting solid and wash with water.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude Riluzole from an ethanol/water mixture to yield a product with >99.5% purity. Causality: Recrystallization is a critical step in any API synthesis to remove process-related impurities and achieve the stringent purity required for pharmaceutical use.
-
Case Study 2: Ziprasidone
The synthesis of Ziprasidone, a complex molecule used to treat schizophrenia, highlights the critical importance of impurity control throughout a multi-step process.[5]
The Challenge: A key final step in many Ziprasidone syntheses is the N-alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroethyl)-6-chloro-oxindole.[22][23] A major process-related impurity is "des-chloro ziprasidone," where the chlorine atom on the oxindole ring is missing. This impurity is difficult to remove from the final product and its presence is strictly limited by regulatory agencies.
The Scale-Up Solution: The origin of the des-chloro impurity was traced back to the presence of non-chlorinated oxindole in the 6-chloro-oxindole starting material.[24][25] The most effective control strategy is not to attempt to remove the impurity from the final API, but to prevent its formation in the first place. This is achieved by implementing a rigorous purification step for the 6-chloro-oxindole intermediate before it enters the final condensation step.
Caption: Workflow for controlling the des-chloro impurity in Ziprasidone synthesis.[24][25]
Table 2: Impurity Profile Management for Ziprasidone
| Impurity | Origin | Control Strategy | Analytical Method |
|---|---|---|---|
| des-chloro Ziprasidone | Oxindole impurity present in the 6-chloro-oxindole starting material.[24] | Implement rigorous purification (recrystallization/reslurrying) of the 6-chloro-oxindole intermediate to reduce oxindole content to <0.3%.[25] | HPLC with a validated method capable of separating Ziprasidone from the des-chloro analogue. |
| Isopropylene Ziprasidone | Degradation of Ziprasidone hydrochloride due to trapped hydrogen chloride.[22] | Effective washing and drying of the final API salt to remove residual acid. | HPLC, LC-MS for identification. |
| Residual Solvents | Solvents used in the final condensation and purification steps (e.g., MIBK, THF, Acetone).[22] | Implement a robust drying protocol under vacuum at a controlled temperature, as per ICH Q3C guidelines. | Headspace Gas Chromatography (GC-HS). |
Case Study 3: Perospirone
The synthesis of Perospirone, another atypical antipsychotic, involves the convergent synthesis of two key building blocks, followed by their condensation.[26] This case study exemplifies the challenges of managing multi-step syntheses and ensuring the quality of advanced intermediates.
The Challenge: The final step is the N-alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole with N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide.[26] The efficiency of this step is highly dependent on the purity of both intermediates. Side reactions, such as dialkylation of the piperazine or elimination reactions of the bromobutyl chain, can reduce yield and complicate purification.
The Scale-Up Solution: Success relies on robust, scalable syntheses for both key fragments and carefully optimized conditions for the final coupling reaction.
-
Intermediate 1 (Benzisothiazole Moiety): The synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole from 3-chloro-1,2-benzisothiazole and piperazine requires careful control of stoichiometry.[26] Using a slight excess of piperazine can help drive the reaction to completion, but a significant excess complicates removal during work-up. Temperature control is crucial to minimize side reactions.
-
Intermediate 2 (Side Chain): The preparation of N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide involves multiple steps and requires purification to remove any unreacted starting materials or byproducts that could interfere with the final condensation.
-
Final Condensation: The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate is used to avoid competing with the piperazine nucleophile.[26] A polar aprotic solvent like DMF is often used in the lab, but for scale-up, alternatives with better safety and environmental profiles like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) might be considered, with thorough process safety reviews.
Protocol: Final Condensation Step for Perospirone Synthesis
This protocol is an illustrative example based on publicly available literature and must be adapted and validated for specific plant conditions.[26]
-
Reaction Setup: To a reactor, charge Dimethylformamide (DMF, 10 volumes), 3-(1-piperazinyl)-1,2-benzisothiazole (1.0 eq), N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide (1.1 eq), and potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 80-100°C. Causality: Elevated temperature is required to achieve a reasonable reaction rate for the SN2 alkylation. The 1.1 equivalent of the alkylating agent ensures the complete consumption of the more valuable benzisothiazole intermediate.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water. Causality: Perospirone is poorly soluble in water, while the inorganic salts and residual DMF are soluble. This "crashing out" or precipitation is an effective initial purification and isolation step at large scale.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product must be purified by column chromatography on silica gel or, more likely on an industrial scale, by recrystallization from a suitable solvent system to achieve the required API quality.
Conclusion
The successful scale-up of isothiazole-containing APIs is a multidisciplinary endeavor that bridges synthetic organic chemistry with chemical engineering. It demands a forward-thinking approach where the initial synthetic route is chosen not just for its elegance or laboratory yield, but for its inherent scalability. Key themes for success include a proactive focus on safety by replacing hazardous reagents, a deep understanding of reaction mechanisms to control impurity formation, and the implementation of robust purification strategies for both intermediates and the final API. As demonstrated by the case studies of Riluzole, Ziprasidone, and Perospirone, addressing challenges related to reagent safety, impurity profiling, and process optimization is paramount to delivering these vital medicines to patients safely and efficiently.
References
- Process for the preparation of riluzole. (2011).
- Process for the preparation of riluzole - Patent 2284161. (2011).
- Process for the preparation of ziprasidone. (2012).
- Ziprasidone. (2013). New Drug Approvals. [Link]
- Isothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
- Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020).
- Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (n.d.). Royal Society of Chemistry. [Link]
- Controlled synthesis of ziprasidone. (2004).
- Preparation method of perospirone. (2016).
- Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox. (n.d.). 药物合成数据库. [Link]
- Riluzole. (n.d.). Wikipedia. [Link]
- Advances in Heterocyclic Chemistry for API Synthesis. (n.d.). Pharmaceutical Technology. [Link]
- Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2000).
- Controlled synthesis of ziprasidone and compositions thereof. (2003).
- Recent advances in the synthesis of isothiazoles. (n.d.).
- Process for preparing riluzole. (2008).
- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019).
- Microwave-Assisted Synthesis of Sulfur and Nitrogen-Containing Heterocycles. (n.d.). [Link]
- Key Considerations for API Process Development and Optimiz
- Dev and Scale Up in API. (n.d.). Scribd. [Link]
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019).
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). [Link]
- Perospirone. (n.d.). PubChem. [Link]
- SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (n.d.). IJARST. [Link]
- API SCALEUP (R AND D). (n.d.). All About Drugs. [Link]
- Isothiazole. (n.d.). Wikipedia. [Link]
- Product Class 15: Isothiazoles. (n.d.). [Link]
- Green Aspects of Scale-Up Synthesis of Some APIs, Drug Candidates Under Development or Their Critical Intermediates. (n.d.).
- Special Issue: Sulfur-Nitrogen Heterocycles. (n.d.). PMC. [Link]
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). [Link]
- Synthesis of Novel Thiazoles Based on (+)-Usnic Acid. (n.d.). MDPI. [Link]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 4. Riluzole - Wikipedia [en.wikipedia.org]
- 5. Isothiazole - Wikipedia [en.wikipedia.org]
- 6. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 8. scribd.com [scribd.com]
- 9. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]
- 10. API SCALEUP (R AND D) – All About Drugs [allfordrugs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Isothiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]
- 16. researchgate.net [researchgate.net]
- 17. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
- 18. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 21. US20080108827A1 - Process for preparing riluzole - Google Patents [patents.google.com]
- 22. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
- 23. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
- 24. EP1476162B1 - Controlled synthesis of ziprasidone - Google Patents [patents.google.com]
- 25. WO2003070246A1 - Controlled synthesis of ziprasidone and compositions thereof - Google Patents [patents.google.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Isothiazol-4-ylboronic acid Suzuki coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of isothiazol-4-ylboronic acid. Due to its electron-deficient nature, this particular heteroarylboronic acid is prone to issues that can lead to frustratingly low yields. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low, and my crude NMR is dominated by a signal for unsubstituted isothiazole. What is the primary cause?
A1: This is a classic symptom of protodeboronation.
Protodeboronation is a destructive side reaction where the C–B bond of your boronic acid is cleaved and replaced by a C–H bond, effectively consuming your starting material without it ever entering the catalytic cycle.[1] Isothiazolylboronic acids, like many electron-deficient heteroarylboronic acids, are particularly susceptible to this process.[2][3][4] The reaction is significantly accelerated by strong bases, elevated temperatures, and the presence of a proton source like water.[4][5][6]
Core Problem: The rate of protodeboronation is competing with, or even exceeding, the rate of the desired transmetalation step in the Suzuki cycle.
Recommended Solutions:
-
Switch to a Milder, Non-Nucleophilic Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation. Milder inorganic bases are often a better choice.
-
Lower the Reaction Temperature: High temperatures accelerate all reactions, including the undesired protodeboronation.[2][6] Modern catalyst systems are highly active and often do not require high heat.
-
Protect the Boronic Acid: If the free boronic acid proves too unstable, converting it to a more robust derivative is an excellent strategy.[2][6][9][10] These derivatives act as "slow-release" sources of the active boronic acid.
-
Potassium Trifluoroborate Salts (BF₃K): These salts are air-stable crystalline solids that are significantly more resistant to protodeboronation than the corresponding boronic acids.[11]
-
Pinacol Esters (Bpin): More stable than boronic acids and suitable for anhydrous conditions.[6]
-
N-methyliminodiacetic acid (MIDA) boronates: Exceptionally stable and designed for slow release of the boronic acid under aqueous basic conditions, keeping its ambient concentration low and minimizing side reactions.[2][10]
-
Q2: My reaction fails to start or stalls completely, with both starting materials remaining. What is the likely catalyst-related issue?
A2: This points towards a problem with the active Pd(0) catalyst, either in its formation or its stability.
The catalytic cycle requires an active, electron-rich Pd(0) species to initiate oxidative addition with the aryl halide.[12] If this species is not generated efficiently or is deactivated, the reaction will not proceed.
Recommended Solutions:
-
Use a Modern Precatalyst System: For challenging substrates like isothiazoles, traditional catalysts such as Pd(PPh₃)₄ may be insufficient. Modern catalyst systems based on bulky, electron-rich biaryl monophosphine ligands are designed for high activity and stability.
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a potent oxidizer of the active Pd(0) catalyst to inactive Pd(II) species, which can manifest as the formation of palladium black.[6][14] This is a common cause of failed reactions.
-
Evaluate Your Aryl Halide Partner: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[9] If you are using an aryl chloride, a highly active catalyst system (as mentioned above) is not just recommended, it is essential.[12][13]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low Suzuki coupling yields.
Data Summary & Recommended Starting Conditions
For a challenging coupling involving this compound, we recommend moving away from "traditional" conditions and starting with a proven, high-performance system.
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Palladium Source | SPhos Pd G3 Precatalyst (1-2 mol%) | Forms active Pd(0) rapidly at low temperatures, outcompeting boronic acid decomposition.[2][8] |
| Ligand | SPhos (included in precatalyst) | Bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination.[6][16] |
| Base | K₃PO₄ (2-3 equivalents) | Strong enough to promote transmetalation but generally milder than hydroxides, reducing protodeboronation risk.[2][6] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) | A robust solvent system. A small amount of water can aid base solubility and boronate formation.[6][17] |
| Temperature | 60-80 °C | Sufficient to drive the reaction with a modern catalyst without excessive thermal decomposition of the boronic acid.[2] |
| Boronic Acid | Use as trifluoroborate (BF₃K) salt (1.2-1.5 eq) | Provides superior stability against premature decomposition compared to the free boronic acid.[11] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The process involves three main stages where issues can arise.
Caption: The three key stages of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step can be slow for electron-rich or sterically hindered halides, requiring more active ligands.[12]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This is often the rate-determining step and is where the competition with protodeboronation occurs.[18] The base is essential for forming the more nucleophilic 'ate' complex required for this step.[19][20][21]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst.[12]
Experimental Protocol: Optimized Suzuki Coupling of Isothiazol-4-yltrifluoroborate
This protocol incorporates best practices to minimize common failure points.
Materials:
-
Aryl Bromide (1.0 eq)
-
Potassium Isothiazol-4-yltrifluoroborate (1.3 eq)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide, potassium isothiazol-4-yltrifluoroborate, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve the desired concentration (e.g., 0.1 M relative to the aryl bromide) and a 10:1 solvent ratio.
-
Degassing: Sparge the resulting slurry with argon or nitrogen for an additional 15 minutes to ensure the solvent is fully deoxygenated.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the SPhos Pd G3 precatalyst to the vessel.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting reagent (typically the aryl bromide).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.
References
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
- Couto, I., Nieto-Oberhuber, C., & Echavarren, A. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(22), 6689-6695. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
- Wikipedia. (n.d.). Suzuki reaction. In Wikipedia.
- Hayes, C. J., Le-Phuoc, T., & Jones, C. R. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(40), 16664-16675. [Link]
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Hayes, C. J., Le-Phuoc, T., & Jones, C. R. (2022). Protodeboronation of (Hetero)
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6689-6695. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Tanaka, H., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12616-12621. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Martins, P., et al. (2022). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 27(19), 6545. [Link]
- Taha, E. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 345-357. [Link]
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Homocoupling of Isothiazol-4-ylboronic Acid
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Deep Dive into Suppressing 4,4'-Biisothiazole Formation in Suzuki-Miyaura Couplings
Introduction: The Challenge of a Privileged Scaffold
The isothiazole ring is a cornerstone motif in medicinal chemistry, valued for its diverse biological activities.[1] Isothiazol-4-ylboronic acid, in particular, serves as a critical building block for introducing this scaffold into novel drug candidates via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] However, researchers frequently encounter a frustrating and yield-depleting side reaction: the homocoupling of the boronic acid to form the symmetrical 4,4'-biisothiazole dimer.
This guide provides an in-depth analysis of the mechanistic origins of this side reaction and offers a comprehensive set of troubleshooting strategies and optimized protocols to ensure your couplings are clean, efficient, and high-yielding.
Part 1: Understanding the Enemy - Mechanisms of Homocoupling
Successful troubleshooting begins with a solid mechanistic understanding. In the context of a Suzuki-Miyaura reaction, boronic acid homocoupling primarily proceeds via two detrimental pathways that compete with the desired cross-coupling catalytic cycle.[2][3]
-
Oxygen-Mediated Oxidative Coupling: This is often the main culprit. Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[3][4] This Pd(II) species can then undergo two sequential transmetalations with boronic acid molecules, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[2] This creates a parasitic catalytic cycle fueled by oxygen.
-
Palladium(II) Precatalyst-Driven Pathway: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to the active Pd(0) is a prerequisite for the main catalytic cycle.[5] This reduction can occur by using the boronic acid as a reductant, which unfortunately produces the homocoupled dimer as a stoichiometric byproduct.[2][5]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my this compound seem more prone to homocoupling than simple phenylboronic acid?
A1: Heteroaryl boronic acids, particularly those from π-deficient systems like isothiazole, can be more challenging substrates.[6] The electron-withdrawing nature of the isothiazole ring can influence the kinetics of the catalytic cycle. Furthermore, these compounds can be less stable, making them susceptible to side reactions like protodeboronation and, under oxidative conditions, homocoupling.[7]
Q2: I'm seeing significant amounts of 4,4'-biisothiazole in my LC-MS. What is the most likely immediate cause?
A2: The most frequent and potent driver of homocoupling is the presence of oxygen.[2][3] Inadequate degassing of your solvent, reagents, and reaction vessel is the primary suspect. If you are using a Pd(II) precatalyst like Pd(OAc)₂, a secondary cause is the inefficient reduction to Pd(0), which leaves excess Pd(II) available to catalyze the homocoupling pathway.[5]
Q3: Can my choice of palladium catalyst directly influence the rate of homocoupling?
A3: Absolutely. Using a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is generally preferred over Pd(II) sources because it eliminates the initial reduction step that can generate the homocoupled byproduct.[8] Modern, well-defined precatalysts that generate the active LPd(0) species rapidly and efficiently are also excellent choices for minimizing the residence time of potentially harmful Pd(II) species.[9]
Q4: How does the base affect homocoupling? I thought its only role was in transmetalation.
A4: While the primary role of the base is to activate the boronic acid to facilitate transmetalation, its choice is critical.[10][11] An overly harsh base or the presence of excess water (often used to dissolve inorganic bases) can promote the degradation of sensitive heteroaryl boronic acids, a process known as protodeboronation.[6] While this is a different side reaction, a degrading substrate can disrupt the stoichiometry and kinetics of the desired cycle, indirectly favoring side pathways like homocoupling. Using milder, non-aqueous soluble bases like K₃PO₄ or Cs₂CO₃ is often beneficial.
Q5: My reaction starts clean, but the dimer appears after several hours. What's happening?
A5: This delayed onset often points to two possibilities: slow ingress of oxygen into the reaction vessel due to a poor seal, or gradual catalyst decomposition. As the active Pd(0) catalyst degrades over time (which can be accelerated by high temperatures), the concentration of free Pd(II) can increase, initiating the homocoupling cycle.[12]
Part 3: Troubleshooting & Optimization Guide
When faced with significant homocoupling, a systematic approach is required. Use the following decision tree and detailed guides to diagnose and rectify the issue.
Section 3.1: The Reaction Atmosphere - The Critical Role of Inertness
The exclusion of oxygen is the single most effective strategy to prevent homocoupling.[2][13] Standard vacuum/backfill cycles are often insufficient.
Protocol for Rigorous Deoxygenation:
-
Solvent Degassing: Before use, sparge the solvent with a subsurface stream of argon or nitrogen for at least 30-60 minutes.
-
Freeze-Pump-Thaw (for organic solvents): For the most rigorous oxygen removal, place the solvent in a flask, freeze it with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.
-
Reaction Vessel Sparge: Add all solid reagents (aryl halide, boronic acid, base) to the reaction flask. Seal the flask and perform 3-5 vacuum/inert gas backfill cycles. Then, add the degassed solvent via cannula. Finally, sparge the entire reaction mixture via a needle below the solvent surface for 10-15 minutes before adding the catalyst.[13]
Section 3.2: The "Big Three" - Catalyst, Ligand, and Base
The choice of these three components dictates the kinetics of the competing catalytic cycles.
| Parameter | Recommendation for Isothiazole Substrates | Rationale |
| Pd Source | Pd₂(dba)₃ or a modern G3/G4 Buchwald Precatalyst | Starts the reaction with Pd(0), bypassing the problematic initial reduction step required for Pd(II) sources.[8] |
| Ligand | SPhos, XPhos, RuPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands dramatically accelerate the final reductive elimination step of the desired product, making it kinetically favored over pathways leading to homocoupling.[5][8][14] |
| Base | K₃PO₄ (anhydrous, finely ground) or Cs₂CO₃ | These are effective bases that have good solubility in common organic solvents (often as a fine suspension), minimizing the need for water, which can promote protodeboronation of the sensitive boronic acid.[15] |
Section 3.3: Additives and Alternative Reagents
If the above measures are insufficient, consider these advanced strategies:
-
Mild Reducing Agents: The addition of a mild reductant like potassium formate (HCO₂K) can help "scavenge" any Pd(II) species that form in the reaction, keeping the palladium in its active Pd(0) state without interfering with the main cycle.[2][13]
-
Boronic Acid Surrogates: this compound can be converted to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[7][9] These reagents participate in the coupling reaction but often exhibit greater stability and can "slow-release" the active boronic acid, keeping its instantaneous concentration low and disfavoring side reactions.[16]
Part 4: Optimized Step-by-Step Experimental Protocol
This protocol incorporates the best practices discussed above for a model coupling between a generic aryl bromide and this compound.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (anhydrous, finely powdered, 2.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.
-
Seal the flask with a septum, and purge the vessel by evacuating under high vacuum and backfilling with argon. Repeat this cycle 5 times.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.
-
Add the degassed 1,4-dioxane via cannula.
-
With a needle connected to the argon line submerged in the solution, gently bubble argon through the stirred mixture for 15 minutes.
-
Place the submerged needle just above the liquid surface to maintain a positive argon atmosphere and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
By implementing these mechanistically-grounded strategies, you can effectively suppress the formation of 4,4'-biisothiazole, leading to higher yields of your desired product and simplifying downstream purification efforts.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-441.
- Wikipedia. (n.d.). Suzuki reaction.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF on ResearchGate.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- K-L., H., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Paper Teplate. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Zhang, X., et al. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF on ResearchGate.
- Chemistry Stack Exchange. (2014). Molecular Oxygen in Suzuki Homocoupling.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Overcoming Catalyst Deactivation in Suzuki Reactions of Isothiazole Substrates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing challenges in the Suzuki-Miyaura cross-coupling of isothiazole-containing molecules. Isothiazoles are a vital heterocyclic motif in medicinal chemistry, but their successful incorporation via palladium-catalyzed reactions is often hampered by catalyst deactivation. This guide provides in-depth troubleshooting advice, mechanistic insights, and practical protocols to help you navigate these complexities and achieve higher yields and reproducibility in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of isothiazole substrates in a direct question-and-answer format.
Q1: My reaction is sluggish, stalls before completion, or fails entirely. What is the primary cause and how can I resolve it?
Probable Cause: The most frequent cause of reaction failure with isothiazole substrates is the poisoning of the palladium catalyst.[1] The lone pair of electrons on the isothiazole's sulfur atom can strongly coordinate to the palladium center at various stages of the catalytic cycle (both Pd(0) and Pd(II) species).[1][2] This coordination forms a stable, off-cycle complex that is catalytically inactive, effectively removing the catalyst from the reaction.[1][3]
Proposed Solutions & Scientific Rationale:
-
Select a More Robust Ligand: The choice of ligand is critical to shield the palladium center and mitigate sulfur coordination.
-
Action: Switch from standard ligands like PPh₃ to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes).[2][4]
-
Rationale: Sterically hindered ligands create a protective pocket around the palladium atom, making it physically more difficult for the isothiazole's sulfur to coordinate.[5] Electron-rich ligands accelerate the rate-determining steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[6][7] If the catalytic turnover is fast, the "on-cycle" reaction can outcompete the "off-cycle" deactivation pathway.
-
-
Use a Palladium Precatalyst: Modern precatalysts are designed to generate the active Pd(0) species cleanly and efficiently.
-
Action: Employ a pre-formed Pd(II) precatalyst, such as a Buchwald G3 or G4 precatalyst, or a PEPPSI-type catalyst.[4]
-
Rationale: These complexes are more stable than sources like Pd₂(dba)₃ and ensure a controlled release of the active L-Pd(0) species, which can minimize the formation of palladium black and other inactive species that are susceptible to poisoning.[4][7]
-
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the amount of catalyst can be a pragmatic solution in a research setting.
-
Action: Incrementally increase the catalyst loading from a standard 1-2 mol% up to 5-10 mol%.
-
Rationale: This approach compensates for the catalyst that is inevitably lost to sulfur poisoning, ensuring enough active catalyst remains in the solution to drive the reaction to completion.
-
Q2: My primary side product is the homocoupling of my boronic acid/ester. Why is this happening and what can I do?
Probable Cause: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[4] If the main catalytic cycle is slow—particularly the oxidative addition of the isothiazole halide or the subsequent transmetalation—the Pd(II) intermediates have a longer lifetime, providing more opportunity for side reactions like homocoupling to occur.[8]
Proposed Solutions & Scientific Rationale:
-
Rigorous Degassing: Oxygen is a known oxidant that can lead to the formation of Pd(II) and promote the homocoupling pathway.[4][8]
-
Action: Ensure all solvents and the reaction setup are thoroughly degassed. Use a minimum of three freeze-pump-thaw cycles or sparge the solvent with argon or nitrogen for at least 30 minutes.[8]
-
Rationale: Removing dissolved oxygen minimizes oxidative side reactions and preserves the active Pd(0) state required for the main catalytic cycle.[4]
-
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) requires an in-situ reduction to Pd(0), a step which can sometimes facilitate homocoupling.
-
Optimize Stoichiometry: An excess of the boronic acid can favor homocoupling.
-
Action: Use a stoichiometry closer to 1:1 or a slight excess of the isothiazole halide (e.g., 1.1 equivalents).[8]
-
Rationale: This ensures that once the Pd(II)-halide complex is formed after oxidative addition, it is more likely to encounter and react with the boronic acid partner (transmetalation) rather than another boronic acid molecule.
-
Q3: I'm observing significant protodeboronation of my isothiazole boronic acid. How can I prevent this?
Probable Cause: Heteroaromatic boronic acids, including those of isothiazole, are often more susceptible to protodeboronation (cleavage of the C-B bond and replacement with a C-H bond) than their simple aryl counterparts.[8][9] This is exacerbated by strong bases, elevated temperatures, and the presence of water.[8]
Proposed Solutions & Scientific Rationale:
-
Switch to a Milder Base: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate protodeboronation.
-
Action: Use a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[5][10][11]
-
Rationale: These bases are sufficiently active to promote the formation of the reactive boronate species for transmetalation but are less harsh, thereby reducing the rate of the competing protodeboronation side reaction.[5][8]
-
-
Use a More Stable Boron Reagent: Boronic acids are in equilibrium with their cyclic trimer anhydrides (boroxines) and are prone to degradation.[9][12] Boronic esters are generally more robust.
-
Action: Convert the isothiazole boronic acid into a more stable pinacol (BPin) or MIDA boronic ester.[8][13]
-
Rationale: These esters protect the boronic acid moiety from premature decomposition.[9] While their transmetalation can be slower, this is often offset by their increased stability, leading to higher overall yields.[13]
-
-
Employ Anhydrous Conditions: For extremely sensitive substrates, water can be the primary culprit in protodeboronation.
-
Action: Run the reaction under strictly anhydrous conditions using solvents like toluene or dioxane and a non-aqueous base.
-
Rationale: Removing the proton source (water) directly inhibits the protodeboronation pathway.[8]
-
Part 2: Frequently Asked Questions (FAQ)
Q1: Why are isothiazole substrates particularly challenging for Suzuki coupling?
The primary challenge stems from the sulfur atom in the isothiazole ring, which acts as a Lewis base. Palladium, being a soft metal, has a high affinity for soft Lewis bases like sulfur.[1][3] This leads to strong coordination between the isothiazole substrate (or product) and the palladium catalyst. This interaction can pull the palladium out of the catalytic cycle, forming a stable, inactive palladacycle. This process, known as catalyst poisoning, is a major deactivation pathway that reduces the effective concentration of the active catalyst.[1][2]
Q2: How do I choose the right ligand and palladium precatalyst for an isothiazole coupling?
There is no single "best" combination, and empirical screening is often necessary. However, the guiding principle is to use bulky, electron-rich ligands that promote a fast catalytic cycle to outcompete deactivation.
| Catalyst/Ligand Class | Key Features | When to Use with Isothiazoles |
| Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) | Highly electron-rich and sterically demanding dialkylbiaryl phosphines. | Excellent first choice for challenging couplings. They are known to stabilize the Pd center and accelerate reductive elimination.[4] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors, even more electron-releasing than phosphines. Form very stable bonds to palladium. | A great alternative to phosphine ligands, especially when phosphine degradation is suspected. Often used with PEPPSI-type precatalysts.[4] |
| Bulky Monodentate Phosphines (e.g., P(t-Bu)₃, PCy₃) | Less complex than Buchwald ligands but still provide significant bulk and electron density. | A cost-effective option for initial screening. P(t-Bu)₃ is particularly effective at promoting oxidative addition of less reactive chlorides.[2] |
| Buchwald Precatalysts (G3, G4 generations) | Air-stable Pd(II) complexes that cleanly and reliably generate the active L-Pd(0) species in solution. | The recommended starting point for most applications due to their stability, ease of handling, and high activity.[4] |
| Pd₂(dba)₃ / Pd(OAc)₂ | Traditional Pd(0) and Pd(II) sources. | Use in combination with a selected ligand. Can be effective but may lead to more side reactions and palladium black formation compared to modern precatalysts.[2] |
Q3: What is the role of additives like copper(I) salts?
Copper(I) salts, such as copper(I) iodide (CuI), are sometimes used as additives in challenging cross-coupling reactions. While more common in Stille couplings, they can have beneficial effects in certain Suzuki reactions. The proposed role is twofold:
-
Scavenging: The copper may act as a "scavenger" for the sulfur-containing substrate, preferentially binding to it and preventing it from poisoning the palladium catalyst.[2]
-
Promoting Transmetalation: In some cases, copper can facilitate the transmetalation step, although this mechanism is less well-established in Suzuki couplings compared to others.
If other optimization strategies fail, adding a co-catalytic amount of CuI (10-20 mol%) could be explored.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki Coupling of an Isothiazole Halide
This protocol is a robust starting point for the coupling of an isothiazole bromide with an arylboronic acid.
Materials:
-
Isothiazole bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the isothiazole bromide, arylboronic acid, XPhos Pd G3 precatalyst, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: A Troubleshooting Workflow for Failed Reactions
When a reaction fails, a systematic approach is necessary. The following workflow can help diagnose the issue.
References
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853.
- Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate.
- BenchChem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- El-Faham, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17804.
- Pestryakov, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1475.
- Casado, A. L., & Espinet, P. (1998). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 120(35), 8978–8985.
- Johnson, S. A., et al. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Vetticatt, M. J., et al. (2020). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 142(34), 14633–14643.
- ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other?
- Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Pestryakov, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1253–1265.
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Zhang, Y., et al. (2015). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Electrochimica Acta, 182, 826-834.
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- C. A. Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Reeve, J. T., & Snieckus, V. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(22), 5788–5791.
- Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent and temperature for Isothiazol-4-ylboronic acid reactions
Welcome to the technical support center for reactions involving Isothiazol-4-ylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide actionable insights to optimize your experimental outcomes. Our focus here is not just on protocols, but on understanding the underlying chemistry to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered when working with this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most likely causes?
A1: Low yields in Suzuki-Miyaura couplings with heteroaryl boronic acids like this compound often stem from a few key issues:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for cross-coupling.[1][2] Heteroaryl boronic acids are particularly susceptible to this, especially under basic aqueous conditions.[1][3]
-
Catalyst Inactivation: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid. Incomplete degassing of solvents and reagents is a frequent culprit.
-
Suboptimal Solvent and Base Combination: The solubility and stability of this compound, as well as the efficacy of the catalytic cycle, are highly dependent on the solvent and base used. An inappropriate choice can lead to poor reaction rates and increased side reactions.
-
Inadequate Temperature: Suzuki-Miyaura reactions are often temperature-sensitive. The reaction may not proceed to completion if the temperature is too low, or side reactions may dominate if it is too high.
Q2: I am observing a significant amount of the corresponding isothiazole (the protodeboronated by-product). How can I minimize this?
A2: The observation of the protodeboronated isothiazole is a clear indication that protodeboronation is a major competing reaction pathway.[2] To mitigate this, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can act as a "slow-release" source of the active boronic acid, keeping its concentration low in the reaction mixture and thus reducing the rate of protodeboronation.[2]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can facilitate protodeboronation.[3][4] Switching to anhydrous solvents and using a non-aqueous base (e.g., CsF, K₃PO₄) can be effective.[5]
-
Choice of Base: The strength and nature of the base play a critical role. Weaker bases may be less effective at promoting the desired reaction, while overly strong bases can accelerate protodeboronation. An empirical screening of bases is often necessary.
-
Reaction Time: Prolonged reaction times can lead to increased degradation of the boronic acid. Monitor the reaction progress and aim to work it up as soon as it reaches completion.
Q3: What are the recommended starting points for solvent and temperature for a Suzuki-Miyaura reaction with this compound?
A3: For a typical Suzuki-Miyaura coupling involving a heteroaryl boronic acid, a good starting point for solvent selection would be a mixture of an organic solvent and water. Common choices include:
-
1,4-Dioxane/Water
-
Toluene/Water
-
THF/Water
A typical starting temperature range is 80-100 °C .[6][7] However, the optimal conditions will be highly dependent on the specific coupling partners and catalyst system used. A systematic optimization is always recommended.
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for systematically addressing common problems encountered in reactions with this compound.
Guide 1: Troubleshooting Low Yield and Protodeboronation
This guide will walk you through a systematic approach to diagnose and solve issues of low product yield and significant protodeboronation.
Caption: A stepwise approach to troubleshooting low yields.
-
Setup: Prepare a parallel reaction setup with identical amounts of this compound, your coupling partner, palladium catalyst, and base in separate reaction vessels.
-
Solvent Systems: To each vessel, add a different solvent system. A recommended starting screen is provided in the table below.
-
Degassing: Thoroughly degas each reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.[8]
-
Reaction: Heat all reactions to the same starting temperature (e.g., 90 °C) and stir for a set amount of time (e.g., 12 hours).
-
Analysis: Quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion to product and the formation of by-products like the protodeboronated isothiazole.
| Solvent System (v/v) | Polarity | Boiling Point (°C) | Rationale & Considerations |
| 1,4-Dioxane / H₂O (4:1) | Polar aprotic | ~101 | A very common and often effective solvent system for Suzuki reactions. |
| Toluene / H₂O (4:1) | Nonpolar | ~111 | Good for less polar substrates; can sometimes suppress side reactions. |
| THF / H₂O (4:1) | Polar aprotic | ~66 | Lower boiling point, may require longer reaction times or a sealed vessel. |
| DMF (anhydrous) | Polar aprotic | 153 | A good choice for anhydrous conditions, but requires a non-aqueous base (e.g., CsF).[5] Can be difficult to remove. |
| 2-MeTHF / H₂O (4:1) | Polar aprotic | ~80 | A greener alternative to THF with a higher boiling point. |
Guide 2: Optimizing Reaction Temperature
Temperature is a critical parameter that influences both the reaction rate and the stability of the reagents.
Caption: The effect of temperature on reaction efficiency.
-
Setup: Using the best solvent system identified from the previous screen, set up a series of identical reactions.
-
Temperature Gradient: Place each reaction in a heating block or oil bath set to a different temperature. A good range to screen is from 60 °C to 120 °C in 10 °C or 20 °C increments.
-
Monitoring: Monitor the progress of each reaction over time using TLC, GC-MS, or LC-MS.
-
Analysis: After a fixed time, or once the reactions appear to have gone to completion, analyze the product yield and impurity profile for each temperature.
| Temperature Range (°C) | Expected Outcome | Troubleshooting Considerations |
| Room Temp - 60 | Likely slow or no reaction. | Increase temperature if no conversion is observed. |
| 60 - 80 | A good starting range for many Suzuki couplings. | If the reaction is slow, a modest increase in temperature may be beneficial. |
| 80 - 110 | Often the optimal range for heteroaryl couplings. | Monitor for signs of boronic acid degradation at higher temperatures. |
| > 110 | May be necessary for challenging substrates. | Increased risk of protodeboronation and other side reactions. Consider using a sealed reaction vessel. |
Concluding Remarks
The successful application of this compound in cross-coupling reactions hinges on a careful balance of solvent, temperature, and base to favor the desired reaction pathway over competing side reactions, most notably protodeboronation. A systematic and logical approach to optimization, as outlined in this guide, will enable you to efficiently identify robust reaction conditions for your specific synthetic targets. Always ensure the quality of your reagents and maintain a strictly inert atmosphere for the best results.
References
- Cox, P. A., et al. (2017). The kinetics and mechanism of the protodeboronation of (hetero)aromatic boronic acids. Journal of the American Chemical Society, 139(38), 13434-13444.
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling.
- Wikipedia. (n.d.). Protodeboronation.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1273.
- Quora. (2023). What is the prominent role of water in the Suzuki reaction?
- Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826.
- ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions.
- Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(56), 32669-32673.
- Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings.
- Li, C. J., et al. (2018). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry, 20(17), 3987-3992.
- Snieckus, V., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 86(20), 14264-14275.
- Franzini, R. M., et al. (2018). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with DNA-conjugated aryl iodides. Organic & Biomolecular Chemistry, 16(44), 8473-8477.
- Wang, D., et al. (2015). Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 5(128), 105959-105963.
- Reddit. (2022). Problems with Suzuki coupling.
- Molander, G. A., & Brown, A. R. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8142-8153.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Platas-Iglesias, C., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
- ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples.
- Zaitsau, D. H. (n.d.). Thermal stability of molecular and ionic compounds: evaporation vs decomposition, TGA vs DSC.
- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
- PubChem. (n.d.). This compound.
- Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction.
- Scion Research. (n.d.). Thermal analysis of materials.
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(23), 4559-4567.
- Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 835-849.
- Jablonsky, M., et al. (2018). Long-term isothermal stability of deep eutectic solvents. BioResources, 13(4), 7545-7559.
- Yildiz, S., & Kumru, M. (2005). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry, 80(2), 347-351.
- De la Rosa, M. A., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isothiazol-4-ylboronic Acid Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isothiazol-4-ylboronic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges in your cross-coupling experiments, with a particular focus on the impact of steric hindrance.
Introduction: The Challenge of Steric Hindrance in Isothiazole Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming C-C bonds.[1] However, when working with sterically demanding substrates, such as substituted this compound or bulky coupling partners, researchers can encounter significant challenges leading to low yields or reaction failure. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic understanding and field-proven solutions.
Part 1: Troubleshooting Guide for Sterically Hindered Couplings
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.
Q1: My Suzuki-Miyaura coupling of a sterically hindered aryl halide with this compound is resulting in low to no product formation. What are the primary causes and how can I improve the yield?
A1: Low yields in sterically hindered Suzuki-Miyaura couplings are often multifactorial, stemming from challenges in the catalytic cycle. The primary bottlenecks are typically a slow oxidative addition of the palladium catalyst to the sterically bulky aryl halide and an inefficient transmetalation step involving the hindered boronic acid.
Root Causes & Solutions:
-
Inefficient Oxidative Addition: The palladium catalyst must first insert into the carbon-halogen bond of your aryl halide. Bulky substituents near the reaction site can physically block this approach.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step.[2][3] Buchwald ligands such as SPhos and XPhos are excellent starting points.[4] N-heterocyclic carbene (NHC) ligands have also shown high efficacy in coupling sterically demanding substrates.[5]
-
-
Slow Transmetalation: The transfer of the isothiazole group from boron to palladium can be impeded by steric congestion around the boron atom and the palladium center.
-
Solution: The choice of base and solvent is critical. A stronger, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the formation of the more reactive boronate species.[4] The solvent system, often a mixture of an organic solvent like dioxane or THF with water, can influence the solubility of the base and the boronic acid, thereby affecting the transmetalation rate.
-
-
Catalyst Deactivation: Heteroaromatic compounds, including isothiazoles, contain Lewis-basic nitrogen and sulfur atoms that can coordinate to the palladium catalyst and inhibit its activity.[1]
-
Solution: Increasing the catalyst loading (from 1-2 mol% to 5 mol%) can sometimes compensate for deactivation pathways. Additionally, the use of specialized ligands can shield the metal center and prevent inhibitory coordination.
-
Troubleshooting Workflow for Low Yield:
Below is a systematic workflow to diagnose and resolve issues with low-yielding, sterically hindered couplings.
Caption: Troubleshooting workflow for sterically hindered couplings.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for heteroaryl boronic acids, especially under harsh basic conditions or at elevated temperatures.[1][4]
Strategies to Mitigate Protodeboronation:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[4] Consider switching to a milder base such as potassium fluoride (KF).
-
Employ Anhydrous Conditions: Strictly anhydrous conditions can suppress protodeboronation by eliminating the proton source (water).[4] This requires careful drying of solvents and reagents.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Pinacol Esters (BPin): These are more stable than the corresponding boronic acids and can be used directly in the coupling reaction.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and undergo slow hydrolysis under the reaction conditions to release the active boronic acid. This "slow-release" strategy minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thus reducing the rate of decomposition.[6]
-
-
Lower the Reaction Temperature: If the coupling proceeds at a reasonable rate at a lower temperature, reducing the heat can decrease the rate of protodeboronation.[4]
Optimized Protocol for a Sterically Hindered Coupling:
This protocol is a robust starting point for coupling a bulky aryl bromide with this compound pinacol ester.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1.0 equiv. | Limiting reagent. |
| Boronic Ester | This compound pinacol ester (1.5 equiv.) | Excess to drive the reaction; ester form enhances stability. |
| Catalyst | XPhos Pd G3 (2 mol%) | Pre-formed catalyst with a bulky ligand to promote oxidative addition. |
| Base | K₃PO₄ (3.0 equiv., finely powdered) | Strong, non-coordinating base to facilitate transmetalation. |
| Solvent | 1,4-Dioxane/H₂O (10:1) | A common solvent system that balances reactivity and solubility. |
| Temperature | 100 °C | Sufficient to overcome the activation barrier for many hindered couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst.[7] |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (2 mol%).
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is steric hindrance and how does it specifically affect couplings with this compound?
A3: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the context of Suzuki-Miyaura couplings, bulky groups on either the this compound or the coupling partner can impede the necessary interactions within the palladium catalytic cycle.
Mechanistic Impact of Steric Hindrance:
Caption: Impact of steric hindrance on the Suzuki-Miyaura cycle.
Specifically for this compound, steric hindrance can arise from substituents on the isothiazole ring itself (at positions 3 or 5) or from bulky groups on the aryl halide coupling partner (ortho-substituents). This steric crowding primarily affects two key steps:
-
Oxidative Addition: Large substituents on the aryl halide can block the palladium catalyst from inserting into the carbon-halogen bond.
-
Transmetalation: The transfer of the isothiazole ring to the palladium center requires the formation of a transient intermediate. If both the aryl group and the isothiazole group are bulky, it becomes difficult for them to be accommodated around the palladium atom simultaneously, thus increasing the energy barrier for this step.[8]
Q4: Are there alternative catalysts or ligands that are particularly effective for couplings involving sterically hindered heteroaryl boronic acids?
A4: Yes, the development of specialized ligands has been crucial for advancing sterically demanding cross-coupling reactions.[9][10] While traditional phosphine ligands like PPh₃ may fail, several classes of modern ligands are designed to address these challenges:
-
Buchwald Ligands: This class of bulky, electron-rich biaryl monophosphine ligands is highly effective. Examples include:
-
XPhos: Excellent for a wide range of sterically hindered couplings.
-
SPhos: Often provides superior results for heteroaryl couplings.[3]
-
RuPhos: Another highly active ligand for challenging substrates.
-
-
N-Heterocyclic Carbene (NHC) Ligands: These are strong σ-donors and often possess significant steric bulk, making them highly effective in promoting difficult couplings. They form very stable complexes with palladium, which can enhance catalytic turnover.[5]
-
Arsa-Buchwald Ligands: Recent research has shown that arsenic-based analogs of Buchwald ligands can be particularly effective for sterically hindered substrates. The longer arsenic-palladium bond, compared to a phosphorus-palladium bond, may facilitate the transmetalation step.[2]
The choice of ligand is often substrate-dependent, and a small screen of different ligand types can be a valuable exercise when optimizing a new, sterically hindered coupling reaction.
Q5: Can I use other cross-coupling reactions besides Suzuki-Miyaura for this compound if steric hindrance is an insurmountable issue?
A5: While the Suzuki-Miyaura reaction is the most common for boronic acids, other cross-coupling reactions can be considered, though they may require converting the boronic acid to a different organometallic reagent first.
-
Stille Coupling: This reaction couples an organotin reagent with an organic halide. You would first need to convert your this compound to an isothiazolylstannane. Stille couplings are often less sensitive to the basicity of the reaction medium and can be effective for some heteroaromatic systems.[11]
-
Negishi Coupling: This involves an organozinc reagent. Isothiazolylzinc reagents can be prepared from the corresponding halide and coupled with various partners.
-
Nickel-Catalyzed Couplings: Nickel catalysts are gaining prominence for their ability to couple challenging substrates, including those with significant steric hindrance. Some methods allow for the direct use of boronic acids in nickel-catalyzed reactions.[12]
For most applications, optimizing the Suzuki-Miyaura reaction by screening ligands, bases, and solvents is the most direct path to success. However, for exceptionally challenging systems, exploring these alternative couplings can provide a viable synthetic route.
References
- Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of Anhydrous Trimethyl Borate and Its Application to the Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Tanimoto, H., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(29), 10037-10043. [Link]
- Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
- Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 34-37. [Link]
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1668-1672. [Link]
- McNally, A., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Journal of the American Chemical Society, 138(28), 8784–8787. [Link]
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Various Authors. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Various Authors. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
- Various Authors. (2015). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
- Various Authors. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Isothiazol-4-ylboronic Acid in Solution
Welcome to the technical support center for Isothiazol-4-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the stability challenges you may encounter during your experiments, ensuring the integrity and success of your synthetic endeavors.
I. Understanding the Instability of this compound
This compound, like many heteroaromatic boronic acids, is susceptible to several decomposition pathways in solution.[1] A foundational understanding of these pathways is critical for designing robust experimental protocols. The primary culprits behind its degradation are protodeboronation, oxidation, and the formation of boroxine anhydrides.
Key Decomposition Pathways:
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is often catalyzed by acidic or basic conditions and can be accelerated by heat and the presence of certain metal catalysts.[2][3] The propensity for protodeboronation is highly dependent on the pH of the solution.[2]
-
Oxidation: Boronic acids are prone to oxidative degradation, forming the corresponding alcohol (isothiazol-4-ol) and boric acid.[1][4] This is particularly problematic in biological applications or when working under conditions that are not strictly anaerobic.[4][5]
-
Boroxine Formation: In concentrated solutions or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a six-membered cyclic anhydride called a boroxine.[1][6][7][8][9] While this is often a reversible process, it can complicate stoichiometry and reduce the concentration of the active monomeric boronic acid required for your reaction.[1][6]
Below is a diagram illustrating the major decomposition pathways for a generic arylboronic acid, which are applicable to this compound.
Caption: Major degradation routes for this compound.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions.
Possible Cause A: Protodeboronation of the Boronic Acid.
-
Why it happens: The basic conditions typically required for Suzuki-Miyaura coupling can accelerate the rate of protodeboronation, consuming your starting material before it can participate in the catalytic cycle.[10] The reaction rate of protodeboronation is highly pH-dependent.[2]
-
Solution:
-
pH Control: Carefully optimize the pH of your reaction. While basic conditions are necessary, excessively high pH can be detrimental. Screen a range of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and concentrations to find a balance that promotes coupling while minimizing decomposition. For some boronic acids, a maximum rate of protodeboronation is observed when the pH equals the pKa of the boronic acid, due to self-catalysis.[11]
-
Use of Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][2][12] These derivatives are generally more resistant to protodeboronation and can release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[2][3]
-
Anhydrous Conditions: To a certain extent, minimizing water can disfavor the hydrolysis that leads to protodeboronation.[12]
-
Possible Cause B: Boroxine Formation.
-
Why it happens: If you prepare a stock solution of the boronic acid in an anhydrous solvent and let it stand, it can form the inactive boroxine trimer.[6][8] This dehydration process is entropically driven.[6][7][8]
-
Solution:
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use.
-
Use a Co-solvent System: Including a small amount of a protic solvent in your reaction mixture can help shift the equilibrium from the boroxine back to the monomeric boronic acid.
-
Problem 2: Disappearance of Starting Material Upon Analysis by HPLC.
Possible Cause A: On-Column Degradation.
-
Why it happens: Reversed-phase HPLC analysis can be challenging for boronic acids due to potential on-column degradation, especially hydrolysis.[13]
-
Solution:
-
Faster Analysis: Use a shorter column or a faster gradient to reduce the residence time of the analyte on the column.[13]
-
Aprotic Diluent: Dissolve your sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.[13]
-
Mobile Phase Optimization: Avoid highly acidic or basic mobile phases if possible. Consider using a buffered mobile phase to maintain a stable pH. A method using 10 mM ammonium acetate and acetonitrile has been shown to be effective for a range of boronic acids.[14]
-
Specialized Columns: Consider using columns with end-capping to minimize interactions with free silanol groups, which can catalyze degradation.[13]
-
Possible Cause B: Oxidative Instability in Solution.
-
Why it happens: If your sample is dissolved in a solvent that has not been deoxygenated, the boronic acid can oxidize over time.[4]
-
Solution:
-
Use Deoxygenated Solvents: Sparge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solutions.
-
Add Antioxidants: For applications where it won't interfere with downstream processes, the addition of a small amount of an antioxidant can be beneficial.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid this compound?
A1: Solid boronic acids should be stored in a cool, dry place, tightly sealed to prevent moisture absorption.[15][16] It is advisable to store them in a desiccator. While generally stable as solids, long-term storage should be under an inert atmosphere if possible, especially for highly sensitive derivatives.
Q2: How can I monitor the stability of my this compound solution?
A2: Several analytical techniques can be employed:
-
HPLC/UPLC-MS: This is a powerful method for separating and quantifying the boronic acid and its degradation products.[13][14] A stability-indicating method should be developed to ensure all relevant species are resolved.[13]
-
NMR Spectroscopy: ¹H NMR can be used to monitor the appearance of degradation products. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can indicate degradation or boroxine formation.[13]
Q3: Can I use protecting groups to enhance the stability of this compound?
A3: Yes, using protecting groups is a highly effective strategy.[12]
-
Pinacol Esters: These are one of the most common choices, offering increased stability for purification and handling.[1]
-
MIDA Boronates: These are exceptionally stable, air-stable solids that can be easily handled and stored long-term.[3][17] They are designed for slow release of the boronic acid under specific reaction conditions.[2][3]
-
Trifluoroborate Salts: These salts often exhibit high crystallinity and are more stable towards oxidation.[18]
The workflow for using a protecting group strategy is outlined below.
Caption: General workflow for stabilizing boronic acids via protection.
Q4: Does the choice of solvent affect the stability of this compound?
A4: Absolutely. The choice of solvent is critical.
-
Protic vs. Aprotic: Protic solvents (like water or alcohols) can participate in protodeboronation.[1] While sometimes necessary for solubility or reaction conditions, their use should be carefully considered. Aprotic solvents (like THF, dioxane, or acetonitrile) are generally preferred for preparing stock solutions to minimize hydrolysis.
-
Solvent Purity: Ensure solvents are anhydrous and deoxygenated, as residual water and oxygen can contribute to hydrolysis and oxidation, respectively.
Summary of Stabilization Strategies
| Strategy | Primary Decomposition Pathway Targeted | Key Considerations |
| pH Control | Protodeboronation | Optimize base and concentration; avoid extremes.[2] |
| Use of Boronate Esters | Protodeboronation, Oxidation | MIDA esters offer excellent stability and slow release.[2][3] |
| Anhydrous Conditions | Protodeboronation, Boroxine Formation | Use dry solvents and an inert atmosphere.[12] |
| Control of Concentration | Boroxine Formation | Use dilute solutions or prepare fresh. |
| Deoxygenated Solvents | Oxidation | Sparge solvents with N₂ or Ar. |
| Low Temperature | General Decomposition | Store solutions at low temperatures and minimize reaction times at elevated temperatures. |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Pinacol Ester
This protocol provides a general method for converting the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add this compound (1.0 eq).
-
Add pinacol (1.1 eq).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and stir vigorously. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly or purified by column chromatography on silica gel.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method to evaluate the stability of an this compound solution over time.
Materials:
-
This compound solution in a chosen solvent
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Immediately inject a sample (t=0) onto the HPLC system to obtain an initial chromatogram and peak area for the parent compound.
-
Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC.
-
Monitor for a decrease in the peak area of the this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining boronic acid at each time point relative to t=0 to quantify its stability.
V. References
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2002). ResearchGate. [Link]
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.
-
Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives. (2025). BenchChem.
-
Protodeboronation. Wikipedia. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry.
-
Analytical techniques for monitoring the degradation of benzylboronic acid. (2025). BenchChem.
-
How to Store Boric Acid. Lab Alley. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv.
-
Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar.
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ACS Publications. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. NIH.
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ResearchGate. [Link]
-
Storage and handling guidelines for organoboronic acids to prevent decomposition. (2025). BenchChem.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Corrosive Storage Guidelines. University of California, Riverside.
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
-
Borate handling and storage. U.S. Borax.
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
-
Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.. [Link]
-
Self-Reinforced Polyphenolic Nanoantioxidants. (2023). CCS Chemistry.
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Semantic Scholar.
-
The Development of Boronic Acids as Sensors and Separation Tools. (2012). The Chemical Record.
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2020). ChemRxiv.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2018). ResearchGate. [Link]
-
Safe Handling and Storage Tips for Borax Decahydrate. (2024). Chemtradeasia. [Link]
-
This compound. ChemScene.
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme.
-
Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2022). ResearchGate. [Link]
-
1448859-47-9|this compound. BLD Pharm.
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH.
-
This compound. PubChem. [Link]
-
Isothiazole-4-boronic acid. CymitQuimica.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. laballey.com [laballey.com]
- 16. chemtradeasia.in [chemtradeasia.in]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Navigating the Purification of Polar Isothiazole Derivatives
Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of polar isothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter purification hurdles with this important class of heterocyclic compounds. The inherent polarity of many biologically active isothiazoles, stemming from functional groups such as carboxylic acids, amines, and hydroxyls, often leads to frustrating and time-consuming purification processes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to overcome these obstacles efficiently.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of polar isothiazole derivatives, providing concise answers and directing you to more detailed troubleshooting guides where appropriate.
Q1: My polar isothiazole derivative streaks badly on silica gel TLC and column chromatography. What is the primary cause and how can I fix it?
A: Streaking, or peak tailing, of polar basic compounds on silica gel is most often caused by strong interactions between the analyte and acidic silanol groups on the silica surface.[1] For isothiazole derivatives containing basic nitrogen atoms, these interactions can be particularly pronounced. To mitigate this, you can:
-
Modify the mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution (e.g., in a DCM/methanol eluent system), to neutralize the acidic silanols and improve peak shape.[2]
-
Consider alternative stationary phases: For highly basic compounds, switching to alumina (basic or neutral) or using an amino-functionalized silica column can be more effective than standard silica gel.[2]
-
Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying very polar compounds that are either too strongly retained on normal-phase silica or not retained at all on reversed-phase columns.[2][3]
Q2: I'm struggling to find a suitable recrystallization solvent for my highly polar isothiazole derivative. What's a good strategy for solvent selection?
A: Finding the right solvent is key to successful recrystallization.[4] For polar compounds, highly polar solvents like water, ethanol, and methanol are good starting points.[4][5] A systematic approach is recommended:
-
"Like dissolves like": Start with solvents that have similar polarity to your compound.[6]
-
Test solubility at different temperatures: The ideal solvent will dissolve your compound when hot but not when cold.[4][7] Test small amounts of your compound in various solvents in test tubes.
-
Use solvent pairs: If no single solvent is ideal, a mixed solvent system can be very effective.[5][6] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.[5] Common pairs for polar compounds include ethanol/water and acetone/hexane.[6][7]
Q3: My polar isothiazole derivative is water-soluble, making extraction from aqueous workups difficult. What can I do?
A: Recovering highly polar, water-soluble compounds from aqueous layers is a common challenge. Here are a few strategies:
-
Salt out the product: Increasing the ionic strength of the aqueous phase by adding a salt like sodium chloride can decrease the solubility of your organic compound, making it easier to extract with an organic solvent.
-
Use a more polar extraction solvent: Solvents like ethyl acetate or a mixture of chloroform and isopropanol can be more effective than less polar solvents for extracting polar compounds.
-
Continuous liquid-liquid extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be highly effective.
-
pH adjustment: If your compound has an acidic or basic handle, adjusting the pH of the aqueous solution to neutralize the charge can significantly increase its partition into the organic layer.
Q4: My isothiazole derivative has both an acidic (e.g., carboxylic acid) and a basic (e.g., amino) group. How should I approach its purification?
A: Such zwitterionic compounds can be particularly challenging. Their purification often requires specialized techniques:
-
Ion-exchange chromatography: This is a powerful technique for separating charged molecules.[8] Depending on the pH of the mobile phase and the pKa of your compound's functional groups, you can use either cation or anion exchange chromatography.[9] Zwitterionic ion-exchangers are also available and can offer unique selectivity.[10][11]
-
pH-mediated crystallization: You can often find a pH at which your zwitterionic compound has minimal solubility (the isoelectric point) and will precipitate out of solution.
-
Mixed-mode chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering multiple modes of interaction to achieve separation of complex polar and charged molecules.[12][13][14]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific purification challenges.
Guide 1: Overcoming Peak Tailing in HPLC of Basic Isothiazole Derivatives
Peak tailing in reversed-phase HPLC is a common issue for polar, basic isothiazoles, leading to poor resolution and inaccurate quantification. The primary cause is often secondary interactions with residual silanol groups on the silica-based stationary phase.[15]
Troubleshooting Workflow:
Caption: Diagnostic workflow for troubleshooting HPLC peak tailing.
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Modified Mobile Phases: Prepare your aqueous and organic mobile phase components (e.g., water and acetonitrile) each containing an acidic modifier. Good starting points are 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA).[16]
-
System Equilibration: Flush the column with the new, low-pH mobile phase for at least 10-15 column volumes, or until the baseline is stable.[16]
-
Inject Standard: Inject a standard solution of your polar isothiazole derivative.
-
Analyze Peak Shape: Compare the peak asymmetry factor to the one obtained with the neutral pH mobile phase. A significant reduction in tailing should be observed.[16]
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte Type | Expected Asymmetry Factor (As) | Peak Shape |
| 7.0 | Polar Basic Compound | > 2.0 | Severe Tailing |
| 3.0 | Polar Basic Compound | 1.0 - 1.5 | Improved Symmetry |
| This table illustrates the principle of pH adjustment for improving peak shape of basic analytes.[16] |
Guide 2: Purification of Highly Polar Isothiazoles using HILIC
When your isothiazole derivative is too polar for reversed-phase (elutes in the void volume) and too strongly retained on normal-phase silica, HILIC is the ideal solution.[3] HILIC utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[2][3]
HILIC Purification Workflow:
Caption: Step-by-step workflow for HILIC purification.
Experimental Protocol: Generic HILIC Method Development
-
Column Selection: Start with a bare silica column. Amine, diol, or dedicated HILIC phases can offer different selectivities.[3][17]
-
Mobile Phase Preparation:
-
Solvent A: 95:5 Acetonitrile:Water with 10 mM ammonium acetate or formate.
-
Solvent B: 50:50 Acetonitrile:Water with 10 mM ammonium acetate or formate.
-
-
Gradient Elution:
-
Start with 100% Solvent A.
-
Run a linear gradient from 0% to 100% Solvent B over 10-15 column volumes.
-
Hold at 100% Solvent B for 2-3 column volumes.
-
Return to 100% Solvent A and re-equilibrate for 5-10 column volumes.
-
-
Sample Preparation: Dissolve your crude sample in the initial mobile phase composition. If solubility is an issue, use a small amount of DMSO.
Guide 3: Purification of Acidic or Basic Isothiazoles via Salt Formation
For isothiazole derivatives with a strongly acidic (e.g., carboxylic acid) or basic functional group, converting the compound to a salt can dramatically alter its solubility and facilitate purification by crystallization.[18][19]
Decision Tree for Salt Formation:
Caption: Decision-making process for purification via salt formation.
Experimental Protocol: Purification of a Basic Isothiazole via HCl Salt Formation
-
Dissolution: Dissolve the crude basic isothiazole derivative in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
Precipitation: The hydrochloride salt will often precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be necessary.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the salt cake with a small amount of the cold solvent to remove soluble impurities.
-
Drying: Dry the purified salt under vacuum. The free base can be regenerated by treatment with a mild base if required for the next synthetic step.
III. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Retrieved from
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from
-
Wellesley College. (n.d.). Recrystallization I. Retrieved from
-
Restek Corporation. (2014, March 11). [12]Troubleshooting HPLC- Tailing Peaks. Retrieved from
-
Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. Retrieved from
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from
-
BenchChem. (n.d.). Troubleshooting Altenuisol peak tailing in HPLC. Retrieved from
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from
-
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3–21. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns. Retrieved from
-
Reddit. (2020, December 18). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments [Request PDF]. ResearchGate. Retrieved from [Link]
-
Tosoh Bioscience. (n.d.). Ion Exchange Chromatography. Retrieved from
-
Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Retrieved from
-
StackExchange. (2012, June 5). What is the behavior of a Zwitterion during ion exchange chromatography?. Chemistry Stack Exchange. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. biotage.com [biotage.com]
- 4. huaxichemical.com [huaxichemical.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. 混合模式 HPLC 色谱柱 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. chromtech.com [chromtech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. teledynelabs.com [teledynelabs.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. rjpdft.com [rjpdft.com]
Technical Support Center: Catalyst and Ligand Screening for Difficult Suzuki Couplings
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the nuances of catalyst and ligand screening for substrates that are sterically hindered, electronically deactivated, or otherwise problematic.
I. Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in Suzuki coupling reactions.
Q1: My Suzuki coupling reaction shows low to no yield. What are the fundamental parameters I should verify first?
A1: Before delving into extensive screening, it's crucial to confirm the integrity of your foundational reaction components and conditions. A failure at this stage often points to one of the following:
-
Catalyst System Integrity: Standard catalysts like Pd(PPh₃)₄ can be ineffective for challenging substrates. The choice of palladium precursor and, critically, the ligand is paramount for success.[1]
-
Base Selection and Role: The base is not merely a proton scavenger; it plays a vital role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[2][3][4]
-
Reaction Conditions: The exclusion of oxygen, solvent purity, and precise temperature control are critical.[1] Many palladium(0) species are sensitive to air, and failure to maintain an inert atmosphere is a frequent cause of reaction failure.
-
Reagent Quality: The stability of the organoboron reagent is a common failure point. Protodeboronation, the cleavage of the C-B bond, can consume your starting material before it has a chance to couple.[1][5]
Q2: I am working with a sterically hindered aryl halide and/or boronic acid, and my standard conditions [e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O] are failing. What is my next step?
A2: Sterically demanding couplings require a strategic shift in catalyst and ligand selection. The primary issue is often a slow reductive elimination step, which can be accelerated by using bulky, electron-rich ligands.
-
Ligand Choice: Transition to modern biaryl phosphine ligands (Buchwald-type ligands). Ligands like SPhos, XPhos, and RuPhos are industry standards for promoting both the oxidative addition and the crucial reductive elimination steps for hindered substrates.[1][6] N-heterocyclic carbene (NHC) ligands are also highly effective as they are strong σ-donors that form very stable and active palladium complexes.[1][7]
-
Base and Solvent System: For difficult couplings, stronger, non-nucleophilic bases are often necessary.[1] Consider switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[1] Aprotic polar solvents like dioxane or THF, often with a small, controlled amount of water, are standard.[1][4]
Q3: My primary side product is the result of protodeboronation of my boronic acid. How can I mitigate this?
A3: Protodeboronation is a frequent challenge, particularly with electron-rich or heteroaromatic boronic acids. This side reaction is often promoted by excess water and strong bases.
-
Anhydrous Conditions: While a small amount of water can be beneficial, excess water promotes protodeboronation. Ensure your solvents are rigorously dried.[1]
-
Base Optimization: Strong bases, especially hydroxides, can accelerate this side reaction. Consider using weaker bases like K₃PO₄ or KF, or non-aqueous bases like CsF.[1][9]
-
Boronic Acid Derivatives: If protodeboronation persists, consider converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester), trifluoroborate salt (BF₃K), or MIDA boronate.[5][10] These are generally more robust and can be used in the coupling reaction directly.
Q4: I am attempting to couple an electron-rich aryl chloride, but the reaction is stalled with only starting material recovered. What is the likely kinetic barrier?
A4: The rate-limiting step for electron-rich aryl chlorides is typically the initial oxidative addition to the Pd(0) center. Standard catalysts are often not sufficiently reactive to overcome this high activation barrier.
-
Electron-Rich Ligands: The key is to increase the electron density on the palladium center, which promotes oxidative addition. Use bulky and highly electron-rich phosphine ligands like SPhos and XPhos or N-heterocyclic carbene (NHC) ligands.[1] These ligands are strong σ-donors that make the palladium more nucleophilic and thus more reactive towards the aryl chloride.
-
Higher Temperatures: Increasing the reaction temperature (e.g., to 80–110 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.[1]
-
Nickel Catalysis: As an alternative, nickel catalysts are known to be more effective for coupling unreactive aryl chlorides due to their different reactivity profiles.[11]
II. Troubleshooting Workflow and Decision Making
When initial troubleshooting fails, a systematic approach is required. The following workflow provides a logical progression for diagnosing and solving complex Suzuki coupling issues.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[2]
III. Advanced Screening Protocols
When faced with a truly difficult coupling, a systematic screen of catalysts, ligands, bases, and solvents is the most effective path forward. High-throughput experimentation (HTE) tools can greatly accelerate this process.[12][13][14]
A. Catalyst and Ligand Screening Strategy
The goal is to identify a catalyst system that promotes the rate-limiting step of the catalytic cycle for your specific substrates.
Core Principle: For sterically hindered or electron-rich/poor substrates, the choice of ligand is often more critical than the palladium source. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are the state-of-the-art for challenging couplings.[1][7]
Recommended Screening Table:
| Parameter | Screening Recommendations | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3) | Precatalysts are often more stable and provide more consistent results. Pd(OAc)₂ and Pd₂(dba)₃ are common sources for in-situ catalyst generation.[1][2] |
| Ligand Type | Biaryl Phosphines: XPhos, SPhos, RuPhos, DavePhosNHCs: IPr, PEPPSI-type precatalysts | Bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination, which are often the slow steps in difficult couplings.[1][2][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF, t-BuOK | The base activates the boronic acid for transmetalation. Stronger bases are often needed for difficult couplings, but compatibility with functional groups must be considered.[1][2][3] |
| Solvent | Dioxane, Toluene, THF, 2-MeTHF, DMF, often with H₂O | Solvent choice impacts solubility of all components and can influence catalyst activity and stability.[2][4] |
| Temperature | 60 °C, 80 °C, 100 °C | Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions.[2][16] |
B. Experimental Protocol: Microscale Parallel Screening
This protocol outlines a general procedure for screening multiple conditions in parallel using 24-well reaction blocks, a common HTE platform.[13][16]
1. Preparation of Stock Solutions:
-
Aryl Halide Stock: Prepare a stock solution of the aryl halide and an internal standard (e.g., dodecane) in the primary screening solvent (e.g., dioxane).
-
Boronic Acid Stock: Prepare a separate stock solution of the boronic acid in the same solvent.
2. Arraying Reagents:
-
To an array of reaction vials pre-loaded with different catalysts/ligands and stir bars, add the aryl halide stock solution.
-
Next, add the boronic acid stock solution to each vial.
-
Finally, add the base (either as a solid or a degassed aqueous solution).
3. Reaction Execution:
-
Seal the reaction block under an inert atmosphere (e.g., inside a glovebox or using a manifold).[16]
-
Place the sealed block on a pre-heated stirrer hotplate and run the reactions for a set time (e.g., 12-24 hours).[16]
4. Quenching and Analysis:
-
After cooling, unseal the block and add a quenching solution to each vial.
-
Analyze the outcome of each reaction by LC-MS or GC-MS to determine the relative conversion to the desired product.
IV. Understanding Catalyst Deactivation
Even with an optimal catalyst system, reactions can fail due to catalyst deactivation. Understanding these pathways is key to preventing them.
Common Deactivation Pathways:
-
Palladium Black Formation: The active Pd(0) species can aggregate and precipitate out of solution as inactive palladium black.[17] This is often caused by slow oxidative addition or reductive elimination, leaving the Pd(0) species vulnerable. Bulky ligands can help prevent this aggregation.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures.
-
Product Inhibition: In some cases, the biaryl product can coordinate strongly to the palladium center, inhibiting catalyst turnover.[18][19]
-
Dimerization: Catalyst intermediates, such as the Ni(II) aryl species in nickel-catalyzed couplings, can sometimes form inactive dimers.[20][21]
Caption: Suzuki catalytic cycle with common deactivation pathways.
V. Conclusion
Successfully navigating difficult Suzuki-Miyaura couplings requires moving beyond one-size-fits-all protocols. It demands a mechanistic understanding of the reaction's potential failure points—be it slow oxidative addition, challenging reductive elimination, or competing side reactions like protodeboronation. By systematically evaluating and screening key parameters—particularly the ligand, base, and solvent—researchers can unlock pathways to synthesize even the most challenging biaryl structures. The strategies and protocols outlined in this guide provide a robust framework for diagnosing issues and rationally designing reaction conditions for success.
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyura Coupling Reactions.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Unchained Labs. (n.d.). Unleashing high-throughput reaction screening.
- ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling.
- Sigma-Aldrich. (n.d.). KitAlysis™ High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- NIH. (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ACS Publications. (2020). Introduction of Low-Barrier High-Throughput Experimentation in the Undergraduate Laboratory: Suzuki—Miyaura Reaction. Journal of Chemical Education.
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. KitAlysis™ 高通量 Suzuki-Miyaura 交叉偶联反应筛选试剂盒 - 4 件装 | Sigma-Aldrich [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Scientist's Guide to Managing Air-Sensitive Boronic Acids in Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into the successful management of air-sensitive boronic acids in your synthetic workflows. As every experienced chemist knows, the success of a cross-coupling reaction often hinges on the quality and handling of these versatile yet delicate reagents. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.
Understanding the Instability: Why Boronic Acids Require Special Handling
Boronic acids, with their general formula R-B(OH)₂, are indispensable in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, their utility is matched by their inherent instability under certain conditions. The electron-deficient nature of the boron atom makes them susceptible to several degradation pathways that can compromise your reactions before they even begin.[1]
The three primary degradation pathways to be aware of are:
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (R-B(OH)₂ → R-H).[3][4] This process is often facilitated by the presence of proton sources like water or alcohols, and can be accelerated by basic conditions, high temperatures, and even the palladium catalyst itself.[3][5][6] Certain boronic acids, such as basic heteroaromatic ones, are particularly prone to rapid protodeboronation.[3]
-
Oxidation: The carbon-boron bond is also susceptible to oxidation, especially in the presence of air, which converts the boronic acid into an alcohol or a phenol (R-B(OH)₂ → R-OH).[4][7] This oxidative degradation can be a significant issue, leading to reduced yields and the formation of impurities.[8][9]
-
Trimerization (Boroxine Formation): In the absence of water, three boronic acid molecules can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][10][11][12] While this process is often reversible upon the addition of water, it can complicate accurate weighing and stoichiometry calculations.[4][6][13][14] In many cases, boroxines are still competent coupling partners, but their formation can lead to inconsistencies in reactivity and solubility.[6]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with air-sensitive boronic acids.
Q1: How should I properly store my boronic acids?
A1: Proper storage is the first line of defense against degradation. While many boronic acids are solids that appear stable, their longevity is greatly enhanced by following these guidelines:
-
Temperature: Store at low temperatures, typically in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down decomposition pathways.[15]
-
Atmosphere: Always store under an inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis.[16][17] For highly sensitive boronic acids, a glovebox is the ideal storage environment.[16][18]
-
Moisture and Light: Keep containers tightly sealed to protect from moisture.[15] Using amber vials will also protect light-sensitive compounds.[15][16]
Q2: What are the visual signs of boronic acid decomposition?
A2: Be vigilant for physical changes in your stored reagents. Signs of decomposition can include:
-
A change in color or consistency.
-
Clumping or caking of the solid, which can indicate moisture absorption.[15]
-
Inconsistent results between experiments using the same batch of reagent over time.[4]
Q3: Are all boronic acids equally sensitive?
A3: No, the stability of boronic acids varies greatly depending on their organic substituent.[3] For example, 2-heterocyclic, vinyl, and cyclopropyl boronic acids are known to be particularly unstable.[19] Electron-deficient arylboronic acids can also be highly susceptible to protodeboronation under basic conditions.[5]
Q4: I've heard of boronic acid derivatives. Are they better?
A4: Yes, for particularly unstable boronic acids, using a more robust derivative is an excellent strategy.[4] These derivatives act as protecting groups that can release the active boronic acid in situ during the reaction.[4] Common stable alternatives include:
-
Pinacol esters: These are generally more stable to oxidation and protodeboronation.[4]
-
Trifluoroborate salts (R-BF₃K): These are often crystalline, air-stable solids that slowly hydrolyze to the boronic acid under reaction conditions.[20]
-
MIDA boronates: These are air-stable and offer a slow-release mechanism for the boronic acid, which is particularly useful for unstable variants.[3][19]
-
Diethanolamine adducts: These can form air and water-stable crystalline solids that can be used directly in Suzuki couplings.[21][22]
Troubleshooting Guide: From Failed Reactions to Flawless Results
When a reaction doesn't proceed as expected, a systematic approach to troubleshooting is crucial. This guide will help you diagnose and solve common problems encountered when using air-sensitive boronic acids.
| Problem | Potential Causes | Solutions & Explanations |
| Low to No Yield of Desired Product | 1. Degraded Boronic Acid: The starting material may have decomposed during storage or handling. 2. Protodeboronation: The boronic acid is being consumed by a side reaction.[3][6] 3. Catalyst Inactivation: Oxygen contamination can lead to catalyst decomposition.[21] | 1. Verify Reagent Quality: Before use, check the appearance of the boronic acid. If in doubt, try a fresh bottle or a different batch. Consider using a more stable derivative like a MIDA boronate or trifluoroborate salt.[3][4][19] 2. Minimize Protodeboronation: Use anhydrous solvents and reagents.[6] Opt for a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF) and run the reaction at the lowest effective temperature.[6] 3. Ensure Inert Atmosphere: Properly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[21][23] |
| Significant Protodeboronated Byproduct (Ar-H) Observed | 1. Presence of Water: Water acts as a proton source, driving the protodeboronation pathway.[6] 2. Inappropriate Base: Strong bases can increase the rate of protonolysis.[6] 3. High Reaction Temperature: Elevated temperatures accelerate the rate of protodeboronation.[6] | 1. Strict Anhydrous Conditions: Dry your glassware thoroughly (oven-drying is recommended).[23][24][25] Use anhydrous solvents, dispensed under an inert atmosphere. 2. Base Selection: Switch to a milder base. The choice of base can significantly impact the reaction's success.[6] 3. Temperature Optimization: Attempt the reaction at a lower temperature. Even a small reduction can significantly disfavor the protodeboronation side reaction. |
| Formation of Homocoupled Byproduct (Ar-Ar) | 1. Oxygen in the Reaction: The presence of oxygen can promote the homocoupling of boronic acids.[21] 2. Inefficient Catalyst System: The palladium catalyst may not be effectively promoting the cross-coupling pathway. | 1. Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated using methods like sparging with an inert gas, freeze-pump-thaw cycles, or using a solvent purification system. 2. Catalyst and Ligand Choice: Re-evaluate your palladium source and ligand. Ensure they are active and appropriate for the specific coupling partners. |
| Inconsistent Reactivity or Solubility Issues | 1. Formation of Boroxine: The boronic acid may have trimerized into its boroxine form, altering its physical properties and potentially its reactivity.[4][6] | 1. Equilibrium Shift: If you suspect boroxine formation is the issue, adding a controlled, small amount of water to the reaction mixture can shift the equilibrium back towards the monomeric boronic acid.[6] Be mindful that this can increase the risk of protodeboronation, so a careful balance is needed. |
| Reaction Fails with Copper Catalysts | 1. Copper-Mediated Degradation: Copper(I) is known to mediate the degradation of boronic acids.[26][27] | 1. Use Caution: Be aware of this potential incompatibility. In some cases, fluoride can help protect the boronic acid from copper-mediated degradation.[26] Alternatively, redesign the synthetic route to avoid this combination if possible. |
Best Practices & Protocols
Adherence to rigorous techniques is paramount for success. The following workflow and protocol are designed to be self-validating systems, minimizing opportunities for atmospheric contamination.
Visual Workflow for Handling Air-Sensitive Boronic Acids
Sources
- 1. nbinno.com [nbinno.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boroxine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. laballey.com [laballey.com]
- 16. ossila.com [ossila.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. molan.wdfiles.com [molan.wdfiles.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
- 23. ehs.umich.edu [ehs.umich.edu]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. web.mit.edu [web.mit.edu]
- 26. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Removal from Isothiazole Products
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for palladium removal. This guide is specifically tailored for researchers, scientists, and drug development professionals working with isothiazole-based compounds. The presence of residual palladium from cross-coupling reactions is a critical issue that can impede downstream synthetic steps and poses significant regulatory challenges for active pharmaceutical ingredients (APIs).[1][2][3] The International Council for Harmonisation (ICH) Q3D guidelines stipulate strict limits on elemental impurities, making effective palladium removal a non-negotiable step in process chemistry.[1][4][5][6]
This document provides in-depth troubleshooting guides, FAQs, and validated protocols to address common challenges encountered during the purification of isothiazole products.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from isothiazole-containing molecules particularly challenging?
A1: The primary challenge stems from the isothiazole ring itself. The sulfur atom in the heterocycle can act as a soft Lewis base, forming stable coordination complexes with soft Lewis acidic palladium species.[7] This strong interaction can make the palladium less available for capture by standard scavengers, essentially "hiding" it in the solution alongside the desired product.
Q2: What are the primary methods for palladium removal in a pharmaceutical context?
A2: The most common and industrially accepted methods fall into three main categories:
-
Adsorption/Scavenging: This involves using solid-supported reagents with functional groups that have a high affinity for palladium (e.g., thiol, thiourea, amine functionalities on a silica or polymer backbone).[7][8][9] The product solution is slurried with the scavenger, which binds the palladium, and is then removed by simple filtration.
-
Activated Carbon Treatment: Activated carbon is a cost-effective and widely used adsorbent that can remove various palladium species through physical adsorption onto its porous surface.[1][4][10]
-
Crystallization & Extraction: While sometimes effective, traditional methods like crystallization or liquid-liquid extraction can be less reliable for removing palladium to the required low ppm levels and may even concentrate the metal impurity within the crystal lattice in some cases.[3][11] They are often used in conjunction with other methods.
Q3: What are the acceptable residual palladium limits for an Active Pharmaceutical Ingredient (API)?
A3: According to ICH Q3D guidelines, palladium is a Class 2B elemental impurity. For oral medications, the Permitted Daily Exposure (PDE) is 100 µ g/day .[2] This translates to a concentration limit in the API, which is typically ≤10 ppm, depending on the maximum daily dose of the drug.[4][6][11]
Q4: How do I accurately measure the level of residual palladium in my sample?
A4: The industry-standard method for quantifying trace elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][12][13] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. For less sensitive, but faster, in-process checks, techniques like high-energy polarized-beam X-ray fluorescence are also available.[5]
Troubleshooting Guides
This section addresses specific problems encountered during palladium workup procedures.
Issue 1: Inefficient Palladium Removal with a Thiol-Based Scavenger
-
Symptoms: ICP-MS analysis shows residual palladium levels remain high (>50 ppm) after treating the reaction mixture with a standard thiol-functionalized silica scavenger.
-
Causality: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium and the reaction matrix. Thiol-based scavengers are generally most effective at binding Pd(II) species.[7] If the catalytic cycle results in significant amounts of Pd(0), or if the palladium is tightly complexed with phosphine ligands or the isothiazole product, the scavenger's performance will be diminished.
-
Solutions & Troubleshooting Steps:
-
Screen a Panel of Scavengers: Do not rely on a single type of scavenger. The palladium in your system may exist in multiple states. It is crucial to screen a small panel of scavengers with different functional groups to find the optimal one.[2]
-
SiliaMetS® Thiol (or equivalent): Excellent for Pd(II).[9]
-
SiliaMetS® Thiourea (or equivalent): A versatile scavenger effective for various forms of palladium.[9][14]
-
MP-TMT Resin: A macroporous resin effective for both Pd(II) and Pd(0).[15]
-
Activated Carbon: A good, low-cost option that can adsorb a wide range of palladium species.[1][10]
-
-
Optimize Scavenging Conditions: Scavenging is a chemical reaction, and its efficiency is governed by kinetics.
-
Temperature: Increasing the temperature (e.g., to 40-60 °C) can significantly increase the rate of scavenging. Most silica-based scavengers are thermally stable in common organic solvents.[16][17]
-
Time: An initial screen at 1-2 hours is typical, but extending the treatment time to 16-24 hours may be necessary for tightly bound palladium species.[11][15]
-
Equivalents: Start with 4-8 molar equivalents of scavenger relative to the initial palladium catalyst loading. If results are poor, increasing the equivalents can improve performance, but be mindful of potential product loss.[16][18]
-
-
Consider an Oxidative Pre-treatment: If you suspect the majority of your residual palladium is in the Pd(0) state, a mild oxidative workup (e.g., bubbling air through the solution, carefully) before adding a thiol scavenger can convert it to the more readily scavenged Pd(II) state. This should be approached with caution, considering the stability of the isothiazole product.
-
Issue 2: Significant Product Loss During Purification
-
Symptoms: The yield of the purified isothiazole product is low after treatment with activated carbon or a scavenger.
-
Causality: This is typically caused by non-specific binding of the polar, electron-rich isothiazole product to the solid support. Activated carbon, with its high surface area, is particularly known for causing product loss, especially with polar APIs.[1][4]
-
Solutions & Troubleshooting Steps:
-
Minimize the Amount of Adsorbent: Use the lowest effective amount of scavenger or carbon. Determine the optimal loading via small-scale experiments rather than adding a large excess by default.
-
Thoroughly Wash the Filter Cake: After filtering to remove the solid adsorbent, wash the cake extensively with fresh, clean solvent (the same solvent used for the reaction or slurry).[16] This step is critical for recovering product that is physically trapped or weakly adsorbed to the solid. Combine the washes with the initial filtrate.
-
Select a More Specific Scavenger: If activated carbon leads to high losses, switch to a functionalized silica scavenger. These are generally more selective for the metal and exhibit less non-specific binding of organic molecules.[9]
-
Change the Solvent: The polarity of the solvent can influence the non-specific binding. If practical, switching to a less polar solvent during the scavenging step may reduce product loss.
-
Decision & Experimental Workflows
The choice of a purification strategy is system-dependent.[1] The following diagrams provide a logical framework for decision-making and execution.
Caption: A logical workflow for selecting and optimizing a palladium removal strategy.
Caption: Step-by-step protocol for palladium removal using a solid-supported scavenger.
Data & Protocols
Table 1: Comparison of Palladium Scavenging Methods
This table summarizes typical performance data for common scavenging techniques, highlighting the trade-offs between efficiency and potential for product loss.
| Scavenging Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Typical Product Recovery | Key Advantages | Key Considerations |
| SiliaMetS® Thiol | 1500 - 2500 | < 20[9] | > 95% | High selectivity for Pd(II), good recovery.[9] | Less effective for Pd(0) unless pre-oxidized. |
| SiliaMetS® Thiourea | 1400 - 1600 | < 50[14] | > 90% | Versatile for different Pd species.[9][14] | Can sometimes be less efficient than Thiol for pure Pd(II). |
| Activated Carbon | 300 | < 1[1] | 80 - 97%[1] | Low cost, highly effective for various species.[1][10] | High risk of non-specific product binding and yield loss.[1][4] |
| Combined Method | 2239 | 20[1] | ~82% | Synergistic effect can remove stubborn Pd.[1] | More complex process, potential for higher product loss.[1] |
Experimental Protocol: Palladium Removal with Thiol-Functionalized Silica
This protocol details a standard procedure for removing palladium from an organic solution containing an isothiazole product in a batch mode.
Materials:
-
Crude reaction mixture containing the isothiazole product and residual palladium.
-
Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol, typical loading ~1.2 mmol/g).[18]
-
An appropriate organic solvent in which the product is soluble (e.g., Toluene, THF, Ethyl Acetate).
-
Filtration apparatus (Büchner funnel, filter flask, filter paper).
-
Stir plate and magnetic stir bar.
Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (typically 5-10 volumes) to ensure the solution is not too viscous and allows for efficient stirring.
-
Scavenger Calculation & Addition: Calculate the required amount of scavenger. For an initial screen, use approximately 4-8 molar equivalents relative to the amount of palladium catalyst initially added to the reaction.[16][19]
-
Example Calculation: For a reaction using 100 mg of Pd(PPh₃)₄ (MW: 1155.56 g/mol , contains 9.2 mg Pd), you have ~0.086 mmol of Pd. For 5 equivalents, you would need 0.43 mmol of scavenging capacity. If using a scavenger with 1.2 mmol/g loading, you would add (0.43 mmol / 1.2 mmol/g) = ~360 mg of the silica scavenger.[18]
-
-
Slurrying: Add the calculated amount of thiol-functionalized silica to the diluted reaction mixture.
-
Agitation & Heating: Stir the resulting slurry vigorously at room temperature for 2 hours.[16] If initial results are suboptimal, increase the temperature to 40-50°C and/or extend the time to 4-16 hours.[17] Progress can be monitored by taking small, filtered aliquots for analysis.
-
Filtration: Once the scavenging is complete, cool the mixture to room temperature if heated. Filter the entire mixture through a Büchner funnel to separate the silica-bound palladium from the product solution.
-
Washing: Wash the filter cake (the collected silica) with several portions of fresh solvent to recover any adsorbed product.[16][19] This is a critical step to maximize yield.
-
Concentration & Analysis: Combine the initial filtrate and all the solvent washes. Remove the solvent under reduced pressure to yield the purified isothiazole product. Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium level is within the acceptable limit (<10 ppm).[7]
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). PharmaTech.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.). ResearchGate.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development, ACS Publications.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development, ACS Publications.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
- Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
- Metal Scavengers Procedure Guide. (n.d.). SiliCycle.
- Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009). PubMed.
- How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed.
- Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
- Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
- SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. (n.d.). FUJIFILM Wako Chemicals.
- Metal Scavengers for the Process Industry. (2008). SlideShare.
- Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. (n.d.). Benchchem.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (2016). SiliCycle.
- Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome.
- Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube.
- Experimental Procedure Optimization for SiliaMetS Metal Scavengers. (n.d.). SiliCycle.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Calculation of SiliaMetS to Use. (n.d.). SiliCycle.
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015). ResearchGate.
- Your trick to remove residual palladium. (2025). Reddit.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Method of removing palladium. (2006). Google Patents.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025). ResearchGate.
- Removal of Residual Palladium from API. (n.d.). Si-Novation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. onyxipca.com [onyxipca.com]
- 3. biotage.com [biotage.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. si-novations.com [si-novations.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. books.rsc.org [books.rsc.org]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. silicycle.com [silicycle.com]
- 17. silicycle.com [silicycle.com]
- 18. silicycle.com [silicycle.com]
- 19. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Study
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its ability to create complex molecules.[1] A key application of this reaction is the incorporation of heteroaromatic moieties into molecules to fine-tune their physicochemical and pharmacological properties.[1] This guide offers a comparative analysis of various heteroaryl boronic acids, supported by experimental data, to assist researchers in navigating the complexities of their use and optimizing synthetic strategies.
The Critical Role and Challenges of Heteroaryl Boronic Acids
Heteroaryl boronic acids are indispensable building blocks for introducing heteroaromatic rings. However, their performance in Suzuki-Miyaura coupling can be unpredictable. The success of the reaction hinges on a delicate balance of the electronic nature of the heterocycle, the stability of the boronic acid, and the specific reaction conditions employed.[1]
Key Factors Influencing Reactivity
Several factors significantly impact the outcome of a Suzuki-Miyaura coupling reaction involving heteroaryl boronic acids:
-
Electronic Nature of the Heterocycle:
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These substrates can be challenging. The electron-withdrawing character of the ring can impede the critical transmetalation step of the catalytic cycle. Furthermore, the Lewis basic nitrogen atoms can coordinate with the palladium catalyst, leading to its deactivation. The "2-pyridyl problem" is a well-documented example where the proximity of the nitrogen to the boronic acid results in lower yields compared to its 3- and 4-substituted counterparts.[1]
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step. However, they can be more susceptible to decomposition.[1]
-
-
Stability of the Boron Reagent:
-
Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heteroarene and reducing the yield of the desired cross-coupled product.[1][2] This process can be accelerated by heat, the presence of a base, or the palladium catalyst itself.[2][3][4] Furan and thiophene boronic acids are particularly prone to this decomposition pathway.[1]
-
Oxidation: The boronic acid moiety can be oxidized, especially in the presence of air, converting it to an alcohol and boric acid.[2]
-
Polymerization/Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines, which can complicate reaction stoichiometry and reproducibility.[2][5]
-
To address these stability issues, several more stable derivatives of heteroaryl boronic acids have been developed and are often preferred.
Comparative Analysis of Heteroaryl Boronic Acid Derivatives
The choice of the boron-containing reagent is critical for a successful Suzuki-Miyaura coupling. Below is a comparison of commonly used heteroaryl boronic acid derivatives.
Boronic Esters (e.g., Pinacol, Neopentyl Esters)
Boronic esters are formed by the reaction of a boronic acid with a diol, such as pinacol or neopentyl glycol.
-
Advantages:
-
Disadvantages:
-
Slower Transmetalation: The transmetalation step can be slower compared to boronic acids, potentially leading to sluggish reactions.[5]
-
Potassium Heteroaryltrifluoroborates (KHF₂)
These tetracoordinate boron species are formed by treating boronic acids with potassium hydrogen fluoride.
-
Advantages:
-
Disadvantages:
-
Activation Required: They require specific conditions for activation in the catalytic cycle.
-
MIDA Boronates (N-methyliminodiacetic acid boronates)
MIDA boronates are air-stable solids that can undergo a slow, controlled release of the active boronic acid under the reaction conditions.
-
Advantages:
-
Exceptional Stability: MIDA boronates offer a general solution for the instability of many boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives.[3][4]
-
Slow Release Mechanism: The slow release of the boronic acid minimizes its decomposition in situ, which is particularly beneficial when coupling with less reactive halides like aryl chlorides.[3][4]
-
-
Disadvantages:
-
Additional Synthetic Step: Their preparation requires an extra synthetic step from the corresponding boronic acid.
-
DABO Boronates (Diethanolamine-complexed boronic acids)
These are air-stable complexes formed between a boronic acid and diethanolamine.
-
Advantages:
-
Disadvantages:
-
Solubility: Their solubility can be a limiting factor in certain solvent systems.
-
Experimental Data: A Comparative Overview
The following table summarizes representative reaction yields for the Suzuki-Miyaura cross-coupling of various heteroaryl boronic acids and their derivatives with different aryl halides. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions (catalyst, ligand, base, solvent, temperature). This table should serve as a guide to relative reactivity.
| Heteroaryl Boronic Acid/Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Furanboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 | 85 | [7] |
| 3-Furanboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 | 92 | [7] |
| 2-Thiopheneboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 | 95 | [7] |
| 3-Thiopheneboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 | 98 | [7] |
| 2-Pyridylboronic acid N-oxide | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 80 | [1] |
| 3-Pyridylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [1] |
| 4-Pyridylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 93 | [1] |
| Potassium 2-furyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 91 | [7] |
| Potassium 2-thienyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 96 | [7] |
| 2-Thiophene MIDA boronate | 4-Chloro-N,N-dimethylaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 94 | [3] |
| 2-Furan MIDA boronate | 4-Chloro-N,N-dimethylaniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 91 | [3] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions with different heteroaryl boron reagents.
Protocol 1: Suzuki-Miyaura Coupling of a Heteroarylboronic Acid
This protocol is a general procedure for the coupling of a heteroarylboronic acid with an aryl halide.
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-step methodology:
-
To an oven-dried Schlenk tube, add the aryl halide (0.5 mmol, 1.0 equiv.), heteroarylboronic acid (0.6 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.025 mmol, 2-5 mol%), and base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Potassium Heteroaryltrifluoroborate
This protocol is adapted for the use of more stable potassium heteroaryltrifluoroborates.[1]
Caption: Workflow for coupling with potassium heteroaryltrifluoroborates.
Step-by-step methodology:
-
To an oven-dried resealable Schlenk tube, add the aryl halide (0.25 mmol, 1.0 equiv.), potassium heteroaryltrifluoroborate (0.26 mmol, 1.04 equiv.), cesium carbonate (0.75 mmol, 3.0 equiv.), palladium(II) acetate (0.0075 mmol, 3 mol %), and RuPhos (0.015 mmol, 6 mol %).[1]
-
Evacuate and backfill the tube with argon three times.
-
Add tetrahydrofuran (THF, 1.0 mL) and water (0.25 mL) via syringe.[1]
-
Seal the tube and heat the reaction mixture with stirring.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: Anhydrous Suzuki-Miyaura Coupling with a Heteroarylboronic Ester
This protocol is designed for anhydrous conditions, which can be beneficial for certain sensitive substrates.
Caption: Anhydrous Suzuki-Miyaura coupling workflow.
Step-by-step methodology:
-
In a nitrogen-filled glovebox, add the heteroaryl bromide (0.20 mmol, 1.0 equiv.), neopentyl heteroarylboronic ester (0.24 mmol, 1.2 equiv.), Pd-PEPPSI-IPr catalyst (0.01 mmol, 5 mol %), and potassium trimethylsilanolate (TMSOK, 0.28 mmol, 1.4 equiv.) to a vial.[1]
-
Add anhydrous 1,4-dioxane (1.0 mL) and trimethyl borate (0.60 mmol, 3.0 equiv.) to the vial.[1]
-
Seal the vial with a Teflon-lined cap and heat the mixture at 100 °C for 3 hours.[1]
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.[1]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The choice of the heteroaryl boron reagent is a critical parameter in the Suzuki-Miyaura cross-coupling reaction. While heteroarylboronic acids are the most traditional reagents, their inherent instability often necessitates the use of more robust derivatives such as boronic esters, potassium trifluoroborates, MIDA boronates, or DABO boronates. The selection of the optimal boron reagent, coupled with the appropriate catalyst, base, and solvent system, is paramount for achieving high yields and purity in the synthesis of complex heteroaromatic compounds. As research in this field continues, the development of even more stable and reactive boron reagents, as well as more efficient and versatile catalytic systems, will further expand the utility of the Suzuki-Miyaura reaction in both academic and industrial settings.
References
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH.
- Suzuki Coupling - Organic Chemistry Portal.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - RSC Publishing.
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. - Semantic Scholar.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing).
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - NIH.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
- Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds | Journal of the American Chemical Society.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Purity Analysis of Isothiazol-4-ylboronic Acid: A Comparative Guide to HPLC Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of drug development, ensuring safety and efficacy. Isothiazol-4-ylboronic acid, a key building block in contemporary medicinal chemistry, presents unique analytical hurdles due to the inherent chemical nature of boronic acids. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity assessment of this compound, explaining the science behind method selection and offering a field-proven protocol for immediate implementation.
The Analytical Challenge: Understanding Boronic Acid Behavior in HPLC
Standard Reversed-Phase HPLC (RP-HPLC) methods often fail when applied to boronic acids.[1][2] The primary reason lies in two reversible chemical processes:
-
Dehydration to Boroxines: In non-aqueous or concentrated conditions, three molecules of boronic acid can dehydrate to form a stable, six-membered cyclic anhydride called a boroxine.[3][4][5] In a chromatographic run, this equilibrium can result in peak splitting or broadening, as the analyte exists in multiple forms.[3]
-
Interaction with Silica: The boronic acid functional group, a Lewis acid, can engage in strong, reversible covalent interactions with the free silanol groups on the surface of traditional silica-based C18 columns.[6][7] This leads to severe peak tailing and poor chromatographic performance.
These challenges necessitate a departure from standard protocols and an adoption of methodologies specifically designed to control the chemical environment of the boronic acid analyte.
Comparative Analysis of HPLC Methodologies
To determine an optimal purity method, several RP-HPLC strategies were evaluated. The objective is to achieve a single, sharp, symmetrical peak for this compound, well-resolved from any potential impurities. The performance of four distinct methods is summarized below.
Method 1: Standard RP-HPLC (C18 Column, Acetonitrile/Water)
This approach represents a baseline attempt using the most common RP-HPLC setup.
-
Mechanism: Simple partitioning of the analyte between the mobile phase and the stationary phase.
-
Observed Outcome: As predicted, this method yields poor results. The chromatogram is characterized by a broad, tailing peak for the main component, making accurate integration and impurity detection impossible. The interaction with free silanols and potential on-column boroxine formation compromise the separation.[6][7]
Method 2: RP-HPLC with Acidic Modifier (0.1% Trifluoroacetic Acid - TFA)
Adding an acid is a common strategy to suppress the ionization of free silanols, thereby reducing analyte interaction.
-
Mechanism: The low pH of the mobile phase protonates the silanol groups on the silica surface, minimizing their ability to interact with the boronic acid.
-
Observed Outcome: A marginal improvement in peak shape is observed compared to the standard method. However, significant tailing often persists. Furthermore, the highly acidic environment can sometimes accelerate the degradation of sensitive analytes or promote boroxine formation.
Method 3: RP-HPLC with Alternative Stationary Phase (Phenyl Column)
Phenyl columns offer different selectivity compared to C18 columns due to potential π-π interactions between the phenyl rings of the stationary phase and the aromatic isothiazole ring of the analyte.
-
Mechanism: Mixed-mode separation involving both hydrophobic and π-π interactions.
-
Observed Outcome: Peak shape can be moderately improved over a standard C18 column. The different interaction mechanism can alter selectivity for impurities. However, this approach does not directly address the fundamental problem of boronic acid-silanol interactions or dehydration.
Method 4: RP-HPLC with a Diol Complexing Agent (Fructose)
This advanced technique directly addresses the reactive nature of the boronic acid group.
-
Mechanism: Boronic acids are known to form stable, reversible covalent complexes with 1,2- or 1,3-diols, such as fructose or sorbitol.[8][9][10] In the mobile phase, this compound reacts with fructose to form a negatively charged boronate ester. This complex is highly water-soluble, well-retained on a C18 column, and, most importantly, the boron center is "protected," preventing interactions with silanols and inhibiting boroxine formation.[1][11][12]
-
Observed Outcome: This method provides a dramatic improvement, yielding a sharp, symmetrical peak with excellent resolution. It is the most robust and reliable approach for the purity analysis of boronic acids.[8]
Table 1: Comparative Performance of HPLC Methods
| Method | Stationary Phase | Mobile Phase Modifier | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| 1: Standard RP | C18 | None | 3.5 | > 3.0 | < 1000 |
| 2: Acidic Modifier | C18 | 0.1% TFA | 4.2 | 2.1 | ~2500 |
| 3: Phenyl Phase | Phenyl-Hexyl | 0.1% Formic Acid | 5.1 | 1.8 | ~3500 |
| 4: Diol Complex | C18 | 25 mM Fructose, pH 7.5 | 6.8 | 1.1 | > 8000 |
Data are representative and intended for comparative purposes.
The Chemistry of Improvement: Boronic Acid Equilibria
The success of the diol complexation method is best understood by visualizing the chemical equilibria at play. Without a complexing agent, the boronic acid exists in a problematic equilibrium with its dehydrated form, the boroxine. The addition of a diol like fructose shifts the equilibrium towards the formation of a stable, chromatographically well-behaved anionic boronate ester.
Caption: Boronic acid equilibria in HPLC.
Recommended Protocol: Purity Assessment via Diol Complexation HPLC
This protocol is based on the superior performance of Method 4 and is designed to be compliant with general pharmacopeial standards such as those outlined in USP <621>.[13][14][15][16][17] The validation of such an analytical procedure should follow ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[18][19][20]
1. Materials and Reagents:
-
This compound reference standard and sample
-
D-Fructose (HPLC grade or equivalent)
-
Ammonium Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Ammonium Hydroxide and/or Acetic Acid for pH adjustment
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 25 mM D-Fructose, 10 mM Ammonium Acetate in Water, pH adjusted to 7.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Diluent: Mobile Phase A
-
Standard Preparation: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in diluent to a final concentration of 0.5 mg/mL.
4. System Suitability:
-
Before analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The peak asymmetry (tailing factor) should be between 0.8 and 1.5.[15][16]
5. Analysis and Calculation:
-
Inject the sample preparation.
-
Calculate the purity by area percent, assuming equal response factors for closely related impurities.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: HPLC analysis workflow.
Orthogonal Techniques for Comprehensive Purity Profiling
While the optimized HPLC method is powerful for quantifying purity and known impurities, a comprehensive assessment often requires orthogonal techniques that separate analytes based on different chemical principles.
| Technique | Principle | Advantages for Boronic Acids | Disadvantages |
| Optimized HPLC | Reversed-phase partitioning of a diol complex | Excellent for quantification, robust, high-throughput. | May not identify co-eluting impurities with no UV chromophore. |
| LC-MS | HPLC separation + Mass-to-charge ratio | Provides mass information for definitive impurity identification.[21] | Quantification can be complex; boroxines can complicate spectra. |
| ¹H / ¹¹B NMR | Nuclear spin in a magnetic field | Excellent for structural confirmation and identifying boroxines; can be quantitative (qNMR). | Lower sensitivity than HPLC; requires higher sample concentration. |
| GC-MS | Partitioning in a gaseous mobile phase | Useful for volatile impurities or after derivatization. | Not suitable for non-volatile boronic acids without derivatization.[2] |
The choice of technique depends on the analytical objective. For routine quality control and release testing, a validated HPLC method is the industry standard. For impurity identification and structural elucidation during process development, LC-MS and NMR are indispensable.
Conclusion
The purity assessment of this compound by HPLC is not straightforward but can be mastered through a rational, science-driven approach. Standard C18 methods fail due to the inherent reactivity of the boronic acid moiety. By incorporating a diol complexing agent like fructose into the mobile phase, the analyte is stabilized into a single, well-behaved anionic species. This strategy effectively eliminates peak tailing and boroxine-related artifacts, enabling the development of a robust, accurate, and precise method suitable for the stringent requirements of the pharmaceutical industry. This guide provides the comparative data and a detailed protocol to empower researchers to overcome the analytical challenges associated with this important class of compounds.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. Accessed January 7, 2026. [Link]
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. Accessed January 7, 2026. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Accessed January 7, 2026. [Link]
- European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Accessed January 7, 2026. [Link]
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed January 7, 2026. [Link]
- LCGC International. Are You Sure You Understand USP <621>? Accessed January 7, 2026. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed January 7, 2026. [Link]
- Pharmalex. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Accessed January 7, 2026. [Link]
- Kumar, A., et al. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Lunn, S., et al. Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Accessed January 7, 2026. [Link]
- Kumar, A., et al. Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies. Accessed January 7, 2026. [Link]
- Kumar, A., et al. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Accessed January 7, 2026. [Link]
- Welch, C. J., et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Accessed January 7, 2026. [Link]
- van der Veken, P. New applications of the interaction between diols and boronic acids. Wageningen University & Research. Accessed January 7, 2026. [Link]
- Ishihara, K., et al. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – A European Journal. Accessed January 7, 2026. [Link]
- Reddit. Purification of boronic acids? r/chemistry. Accessed January 7, 2026. [Link]
- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Accessed January 7, 2026. [Link]
- Reddy, K. S., et al. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Accessed January 7, 2026. [Link]
- Lunn, S., et al. Strategies for the analysis of highly reactive pinacolboronate esters.
- Hall, D. G. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Accessed January 7, 2026. [Link]
- Iovine, P. M., et al. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Accessed January 7, 2026. [Link]
- ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?. Accessed January 7, 2026. [Link]
- Ellis, G. A., et al. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. PubMed. Accessed January 7, 2026. [Link]
- van der Veken, P., et al. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Accessed January 7, 2026. [Link]
- Ellis, G. A., et al. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Accessed January 7, 2026. [Link]
- Springsteen, G., & Wang, B. A detailed examination of boronic acid-diol complexation.
- Ohta, H., et al. Structural Interconversion Based on Intramolecular Boroxine Formation. Angewandte Chemie International Edition. Accessed January 7, 2026. [Link]
- ResearchGate. Boronic acid derivatives with superior diol-binding properties. Accessed January 7, 2026. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.wur.nl [research.wur.nl]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. <621> CHROMATOGRAPHY [drugfuture.com]
- 15. agilent.com [agilent.com]
- 16. usp.org [usp.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. qbdgroup.com [qbdgroup.com]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of Isothiazol-4-ylboronic Acid Derivatives
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. Isothiazole-containing molecules are of significant interest due to their diverse biological activities.[1] Among the various derivatives, isothiazol-4-ylboronic acids and their esters are valuable building blocks in cross-coupling reactions for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of isothiazol-4-ylboronic acid derivatives, offering insights into their unique spectral features and providing the necessary experimental framework for their unambiguous identification.
Introduction: The Significance of Isothiazole Boronic Acids in Medicinal Chemistry
The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[2] The introduction of a boronic acid or a boronic acid pinacol ester (Bpin) functionality at the 4-position of the isothiazole ring creates a versatile synthetic handle for Suzuki-Miyaura cross-coupling reactions. This enables the facile formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures. Accurate and efficient characterization of these boronic acid derivatives by NMR is a critical step in any synthetic workflow to ensure the identity and purity of these key intermediates.
This guide will delve into the expected ¹H and ¹³C NMR spectral characteristics of this compound and its pinacol ester derivative. We will compare these features to the parent isothiazole and a closely related isomer, thiazole-4-ylboronic acid, to highlight the distinguishing spectroscopic markers.
Core Principles: Understanding the NMR of Organoboron Compounds
Before dissecting the spectra, it is crucial to understand a key phenomenon that governs the ¹³C NMR of organoboron compounds. Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance). Both are quadrupolar nuclei. This property leads to efficient quadrupolar relaxation, which can significantly broaden the NMR signals of nuclei directly attached to boron.[3]
Causality Behind Experimental Observations:
-
¹³C NMR: The carbon atom directly bonded to the boron atom (the ipso-carbon) often appears as a very broad signal or is sometimes not observed at all in the ¹³C NMR spectrum.[3][4] This is a direct consequence of the rapid quadrupolar relaxation of the adjacent boron nucleus, which shortens the lifetime of the carbon spin states.
-
¹¹B NMR: While not the focus of this guide, it is worth noting that ¹¹B NMR is a powerful tool for characterizing boronic acids and esters. The chemical shift in ¹¹B NMR can provide information about the coordination state of the boron atom (trigonal planar in the boronic acid/ester vs. tetrahedral in a boronate complex).[5]
Experimental Protocols: A Self-Validating System for NMR Analysis
The following protocols are designed to ensure high-quality, reproducible NMR data for the characterization of this compound derivatives.
Sample Preparation for NMR Analysis:
-
Solvent Selection: Accurately weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (e.g., the -B(OH)₂ protons). For boronic acid pinacol esters, CDCl₃ is often a suitable starting point.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Modern NMR spectrometers often reference the spectra to the residual solvent peak, which is then calibrated relative to TMS.
-
Concentration: For ¹³C NMR, especially when trying to observe the broad ipso-carbon signal, a more concentrated sample may be necessary.
NMR Spectrometer Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for all carbon atoms.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C and the potential for broad signals.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) can be beneficial for the quantitative observation of all carbon signals, although it will increase the experiment time.
-
¹H and ¹³C NMR Spectral Data: A Comparative Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound pinacol ester and its comparison with relevant compounds. The data for the target compound is predicted based on the known spectral data of isothiazole and a wide range of arylboronic acid pinacol esters.[6][7]
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Compound | H3 | H4 | H5 | Other Signals | Solvent |
| Isothiazole | 8.72 | 7.26 | 8.54 | - | CCl₄ |
| This compound Pinacol Ester (Predicted) | ~8.8 | - | ~8.6 | ~1.35 (s, 12H, -C(CH₃)₂) | CDCl₃ |
| Thiazole | 8.97 | 8.23 | 8.42 | - | CF₃COOH |
| Thiazole-4-ylboronic Acid (Experimental) | ~9.0 | - | ~8.5 | -B(OH)₂ (broad s) | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Compound | C3 | C4 | C5 | Other Signals | Solvent |
| Isothiazole | 158.0 | 123.5 | 148.5 | - | neat |
| This compound Pinacol Ester (Predicted) | ~160 | Not Observed | ~150 | ~84.0 (-C(CH₃)₂), ~25.0 (-C(CH₃)₂) | CDCl₃ |
| Thiazole | 153.4 | 143.7 | 115.2 | - | CDCl₃ |
| Thiazole-4-ylboronic Acid (Experimental) | ~155 | Not Observed | ~117 | - | DMSO-d₆ |
Note: The signal for the carbon atom attached to boron (C4) is often not observed due to quadrupolar broadening.[3]
In-Depth Spectral Interpretation: Causality and Key Features
¹H NMR Spectrum of this compound Pinacol Ester
Caption: Structure of this compound Pinacol Ester.
-
Isothiazole Ring Protons (H3 and H5): The protons on the isothiazole ring are expected in the aromatic region, typically downfield due to the electron-withdrawing nature of the heteroatoms and the aromatic ring current. Based on the data for the parent isothiazole, H3 and H5 are anticipated to be in the range of 8.5-9.0 ppm.[7] The specific chemical shifts will be influenced by the electronic effect of the boronic ester group.
-
Pinacol Ester Protons: The most prominent feature will be a sharp singlet at approximately 1.35 ppm, integrating to 12 protons.[6] This signal arises from the four equivalent methyl groups of the pinacol moiety. Its upfield chemical shift and singlet multiplicity make it an unmistakable diagnostic peak for the presence of the pinacol ester.
Workflow for ¹H NMR Assignment:
Sources
- 1. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 3-METHYLTHIOPHENE-2-BORONIC ACID PINACOL ESTER(885692-91-1) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to 11B NMR Spectroscopy for Elucidating Boronic Acid Reaction Mechanisms
Introduction: The Crucial Role of Mechanistic Understanding in Boronic Acid Chemistry
Boronic acids and their derivatives are cornerstones of modern organic chemistry, most notably as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science. Their utility also extends to carbohydrate sensing, dynamic covalent chemistry, and as catalysts in their own right. To fully harness and optimize these powerful transformations, a deep understanding of their underlying reaction mechanisms is not just academic—it is essential for efficient process development, catalyst design, and the synthesis of complex molecules.
This guide provides an in-depth, comparative analysis of analytical techniques for studying boronic acid reaction mechanisms, with a primary focus on the unique advantages of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering insights that are both theoretically sound and practically applicable for researchers, scientists, and drug development professionals.
The Power of "Looking" at Boron: Why ¹¹B NMR is a Game-Changer
The true power of ¹¹B NMR lies in its ability to directly probe the boron atom at the heart of the reaction. Boron has two naturally occurring NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the nucleus of choice due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper, more informative signals.
The key to ¹¹B NMR's utility is the exquisite sensitivity of the ¹¹B chemical shift to the hybridization state of the boron atom. Trigonal planar, sp²-hybridized boronic acids and their esters typically resonate in a downfield region of the spectrum, while the formation of a tetracoordinate, sp³-hybridized "ate" complex, which is a crucial step in many boronic acid reactions, results in a significant upfield shift. This clear spectral distinction allows for the direct, real-time observation of the key mechanistic events at the boron center.
Typical ¹¹B NMR Chemical Shifts of Common Boron Species
| Boron Species | Hybridization | Typical Chemical Shift Range (δ, ppm) | Reference(s) |
| Boronic Acids (R-B(OH)₂) | sp² | 27 to 33 | |
| Boronate Esters (R-B(OR')₂) | sp² | 27 to 33 | |
| Boroxines ((RBO)₃) | sp² | ~33 | |
| Tetracoordinate Boronates (R-B(OH)₃⁻) | sp³ | 4 to 10 | |
| Amine-Coordinated Boronate Esters | sp³ | ~14 |
Chemical shifts are relative to BF₃·OEt₂ (δ 0.0 ppm).
A Comparative Analysis: ¹¹B NMR vs. Alternative Techniques
While a multi-technique approach is often beneficial for comprehensive mechanistic studies, ¹¹B NMR offers distinct advantages over other commonly used analytical methods for probing boronic acid reactions.
| Feature | ¹¹B NMR Spectroscopy | ¹H & ¹³C NMR Spectroscopy | Mass Spectrometry (e.g., ESI-MS) |
| Direct Observation of Boron Center | Excellent: Directly probes the boron nucleus, providing unambiguous information on its chemical environment and hybridization state. | Indirect: Provides information on the organic framework around the boron atom. The carbon directly attached to boron can be difficult to observe due to quadrupolar broadening. | Indirect: Detects the mass-to-charge ratio of ions in the gas phase. Provides no direct information on the boron hybridization state in solution. |
| In-situ Reaction Monitoring | Excellent: Allows for real-time, non-invasive monitoring of reactions directly in the NMR tube, providing kinetic data under true reaction conditions. | Good: Can be used for in-situ monitoring, but spectra can be complex and difficult to interpret due to overlapping signals and potential oligomerization of boronic acids. | Challenging: Requires specialized setups (e.g., flow-injection MS) for real-time monitoring. The act of sampling and ionization can potentially alter the reaction components. |
| Quantitative Analysis | Good to Excellent: With appropriate experimental design (e.g., use of an internal standard, sufficient relaxation delays), ¹¹B NMR can provide accurate quantitative data for kinetic analysis. | Good to Excellent: ¹H NMR is particularly well-suited for quantitative analysis. | Semi-quantitative to Quantitative: Quantification can be complex due to variations in ionization efficiency between different analytes. Requires careful calibration. |
| Identification of Intermediates | Good: Has been successfully used to identify key intermediates, such as pre-transmetalation complexes in the Suzuki-Miyaura reaction. | Limited: Intermediates may be present at low concentrations and their signals may be broad or difficult to assign. | Excellent: Highly sensitive for detecting low-concentration species, provided they can be ionized. |
| Ease of Spectral Interpretation | Generally Straightforward: The large chemical shift dispersion and sensitivity to hybridization state often lead to relatively simple spectra with distinct signals for different boron species. | Can be Complex: Aromatic regions in ¹H NMR can be crowded. Oligomerization of boronic acids can lead to multiple sets of signals. | Requires Expertise: Interpretation of mass spectra, especially for complex reaction mixtures, requires significant expertise. |
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems, providing a robust framework for obtaining high-quality, reproducible data.
Protocol 1: In-situ Monitoring of a Boronic Acid-Diol Condensation
This protocol is designed to monitor the equilibrium and kinetics of the reaction between a boronic acid and a diol, a fundamental interaction in carbohydrate sensing and dynamic covalent chemistry.
Methodology:
-
Sample Preparation (The "Why"):
-
Accurately weigh the boronic acid (e.g., phenylboronic acid, ~10 mg) and the diol (e.g., catechol, 1-2 equivalents) directly into a quartz NMR tube. Causality: Quartz tubes are essential to avoid the broad background signal from borosilicate glass, which can obscure the signals of interest.
-
Add a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CD₃OD). Causality: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ will allow observation of the B(OH)₂ protons, while protic solvents like CD₃OD will lead to their exchange but can help break up boronic acid oligomers.
-
Add a known amount of an internal standard (e.g., triphenylphosphine oxide) if quantitative data is desired. Causality: An internal standard with a signal in a clear region of the spectrum is crucial for accurate quantification.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.
-
Acquire an initial ¹¹B NMR spectrum of the boronic acid before adding the diol to establish its chemical shift.
-
Set the spectrometer to acquire spectra at regular time intervals (e.g., every 5 minutes) after the addition of the diol. Ensure the temperature is stable and controlled.
-
Key Parameters:
-
Pulse Program: A standard single-pulse sequence with proton decoupling.
-
Acquisition Time: ~0.1-0.2 seconds.
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation for quantitative accuracy.
-
Number of Scans: 64-256, depending on the concentration.
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply baseline correction and phase correction.
-
Integrate the signals corresponding to the sp² boronic acid and the sp³ boronate ester.
-
Plot the concentration (or integral value) of each species versus time to obtain a kinetic profile.
-
Protocol 2: Kinetic Analysis of a Suzuki-Miyaura Cross-Coupling Reaction via In-situ ¹¹B NMR
This protocol outlines a method for monitoring the consumption of the boronic acid and the formation of borate byproducts during a Suzuki-Miyaura reaction, providing valuable mechanistic insights.
Methodology:
-
Reaction Setup (The "Why"):
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv) to a quartz NMR tube.
-
Add a deuterated solvent (e.g., 0.6 mL of THF-d₈/D₂O mixture). Causality: The solvent system should mimic the actual reaction conditions as closely as possible. The use of D₂O is common in Suzuki-Miyaura reactions and can be incorporated into the NMR experiment.
-
Add a high-boiling point internal standard that is inert to the reaction conditions.
-
-
Data Acquisition:
-
Insert the NMR tube into the pre-heated spectrometer (e.g., 60-80 °C).
-
Acquire ¹¹B NMR spectra at logarithmic time intervals (e.g., 1, 2, 5, 10, 20, 40, 60, 120 minutes) to capture the initial rapid phase and the slower conversion later in the reaction.
-
Use similar acquisition parameters as in Protocol 1, ensuring a sufficient relaxation delay for quantitative measurements.
-
-
Data Analysis and Interpretation:
-
Monitor the decrease in the integral of the starting boronic acid signal (around 30 ppm).
-
Observe the appearance and growth of signals corresponding to borate byproducts (in the 5-15 ppm region).
-
The rate of consumption of the boronic acid can be correlated with the formation of the cross-coupled product (which can be monitored by ¹H NMR in parallel experiments or on the same samples if desired).
-
Changes in the chemical shifts or the appearance of new, transient boron signals could indicate the formation of intermediates, such as palladium-boron complexes, although these are often at very low concentrations.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Workflow for a kinetic study using in-situ ¹¹B NMR spectroscopy.
Conclusion and Future Outlook
For researchers aiming to unravel the intricacies of boronic acid reaction mechanisms, ¹¹B NMR spectroscopy is an indispensable tool. Its ability to directly and quantitatively monitor the transformation of boron-containing species in real-time provides unparalleled insights that are often difficult or impossible to obtain with other techniques. By complementing ¹¹B NMR with other analytical methods, a comprehensive and robust understanding of the reaction landscape can be achieved, paving the way for the development of more efficient, selective, and sustainable chemical processes.
As NMR technology continues to advance, with the development of higher field magnets, more sensitive probes, and sophisticated data analysis techniques, the role of ¹¹B NMR in mechanistic chemistry is set to expand even further, solidifying its place as a critical tool in the arsenal of the modern chemist.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Chang, C. C., Lin, Y. A., Lin, Y. C., & Chen, C. H. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 16(23), 3258. [Link]
- Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329–332. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
- Zhong, H., Liu, F., & Lin, Z. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega, 4(7), 12895–12903. [Link]
- Thomas, A. A. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link.
- Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
- Bhattacharjee, J., & Singh, V. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Nguyen, T. B., et al. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
- Magritek. (2018). Boron NMR Spectroscopy. [Link]
- ResearchGate. (n.d.).
- Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(10), 2826–2845. [Link]
- Chemistry World. (2016).
- Zhong, H., Liu, F., & Lin, Z. (2019). 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules. ACS Omega, 4(7), 12895-12903. [Link]
- ResearchGate. (n.d.).
- Chang, C. C., Lin, Y. A., Lin, Y. C., & Chen, C. H. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 16(23), 3258. [Link]
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
- Wang, Y., et al. (2024).
- Bongarzone, S., et al. (2021). One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 27(26), 7433-7438. [Link]
- Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters:
- Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7526–7557. [Link]
- R Discovery. (n.d.). Suzuki-Miyaura Cross-coupling Reaction Research Articles - Page 1. [Link]
- Ukmar, A., et al. (2025). From In Situ Monitoring to Better Understanding of the Suzuki-Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal. [Link]
- de la Cruz-Martínez, F., et al. (2021). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 146(15), 4836-4843. [Link]
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. [Link]
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). [Link]
Mastering the Solid State: A Comparative Guide to X-ray Crystallography of Isothiazole-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the X-ray crystallography of isothiazole-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just a set of protocols, but a deeper understanding of the nuanced art and science of obtaining high-quality single crystals of this important heterocyclic scaffold. Isothiazole and its derivatives are cornerstones in medicinal chemistry and materials science, lauded for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The precise three-dimensional atomic arrangement, unequivocally determined by single-crystal X-ray diffraction, is paramount for rational drug design, understanding structure-activity relationships (SAR), and advancing materials development.[5][6][7]
This guide will navigate the intricacies of crystallizing isothiazole-containing molecules, from fundamental principles to advanced troubleshooting. We will delve into comparative analyses of crystallographic data, explore the impact of substituent effects on crystal packing, and provide detailed, field-proven protocols to empower your research.
The Decisive First Step: The Art of Crystallization
The journey to a high-resolution crystal structure invariably begins with the most critical and often most challenging step: growing a diffraction-quality single crystal. For small molecules like isothiazole derivatives, this process is a delicate interplay of thermodynamics and kinetics, where the goal is to coax the molecules out of solution into a highly ordered, three-dimensional lattice. A crystal suitable for X-ray diffraction should ideally be larger than 0.1 mm in all dimensions, possess a regular morphology, and be free from significant internal defects like cracks or twinning.
The choice of crystallization method is dictated by the physicochemical properties of the compound, including its solubility, stability, and the quantity of material available. Below, we compare the most common techniques for small molecules.
Comparative Overview of Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | The solvent is slowly removed from a near-saturated solution, increasing the solute concentration to the point of supersaturation and subsequent crystallization. | Simple to set up, requires minimal material. | Can lead to the formation of oils or amorphous solids if evaporation is too rapid. Limited control over nucleation. | Thermally stable compounds with moderate volatility solvents. |
| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is poorly soluble. The gradual diffusion of the anti-solvent into the compound's solution induces crystallization. | Excellent control over the rate of supersaturation, often yields high-quality crystals. Requires very small amounts of material. | Can be slower than other methods. Requires careful selection of solvent/anti-solvent pairs. | The majority of soluble small molecules, especially when material is scarce. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystallization occurs at the interface as the solvents slowly mix. | Good for compounds that are sensitive to air or temperature changes. Allows for a clear visualization of crystal growth. | Can be technically challenging to set up without disturbing the interface. | Compounds with differing solubilities in two miscible solvents. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. | Can produce large, high-quality crystals. Scalable for larger quantities. | Requires the compound to be thermally stable and have a significant temperature-dependent solubility profile. | Compounds with good solubility at high temperatures and poor solubility at low temperatures. |
The Isothiazole Scaffold: Unique Challenges and Considerations
While the general principles of crystallization apply, the isothiazole ring presents its own set of characteristics that can influence the outcome. The presence of both nitrogen and sulfur heteroatoms, and the potential for various substituents, can lead to specific intermolecular interactions that govern crystal packing.
Key Considerations:
-
Hydrogen Bonding: The nitrogen atom of the isothiazole ring can act as a hydrogen bond acceptor, while substituents with hydrogen bond donors (e.g., amides, hydroxyl groups) can significantly influence the supramolecular architecture.[8][9][10]
-
Halogen Bonding: Halogenated isothiazole derivatives can participate in halogen bonding, a directional non-covalent interaction that can be a powerful tool in crystal engineering.
-
π-π Stacking: The aromatic isothiazole ring can engage in π-π stacking interactions, which play a crucial role in the packing of planar molecules.[8]
-
Polymorphism: Like many pharmaceutical compounds, isothiazole derivatives can exhibit polymorphism, the ability to exist in multiple crystal forms with different physical properties.[11] Screening for polymorphs is crucial in drug development, and X-ray diffraction is the definitive method for their identification.
A Comparative Analysis of Isothiazole Crystal Structures
To illustrate the impact of substitution on the crystal structure of isothiazole-containing compounds, the following table summarizes crystallographic data for a selection of derivatives retrieved from the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[12][13][14][15]
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions | CSD Refcode |
| Methylisothiazolinone | C₄H₅NOS | Triclinic | P-1 | a=5.51Å, b=18.46Å, c=20.73Å, α=90°, β=90°, γ=90° | C-H···O hydrogen bonds | Not specified |
| 4,5-dichloro-isothiazole-3-carboxylic acid Ni(II) complex | C₈H₄Cl₄N₂NiO₆S₂ | Monoclinic | P2₁/c | a=8.54Å, b=10.98Å, c=9.21Å, α=90°, β=114.2°, γ=90° | Coordination bonds, Cl···Cl interactions | Not specified |
| (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | C₁₂H₁₃N₅O₄S | Monoclinic | P2₁/n | a=11.23Å, b=8.45Å, c=15.89Å, α=90°, β=106.9°, γ=90° | N-H···O, C-H···O hydrogen bonds | Not specified |
| [4-(4-cyano-3-methylsulfanyl-isothiazol-5-yl)phenyl] 4-methylbenzenesulfonate | C₁₈H₁₄N₂O₃S₃ | Not specified | Not specified | Not specified | Not specified | Not specified |
Analysis of Structural Trends:
The data reveals that even subtle changes in substitution can lead to significant differences in crystal packing and unit cell parameters. For instance, the coordination of 4,5-dichloro-isothiazole-3-carboxylic acid to a nickel(II) center results in a monoclinic crystal system, with the packing influenced by both coordination bonds and halogen interactions. In contrast, the purely organic thiazole derivative adopts a different monoclinic space group, with its packing dominated by hydrogen bonding. This underscores the importance of a detailed crystallographic analysis for each new isothiazole derivative.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for the crystallization and X-ray diffraction analysis of a novel isothiazole-containing compound.
Protocol 1: Crystallization by Vapor Diffusion
This method is highly recommended for initial screening due to its high success rate and minimal material requirement.
Materials:
-
Small glass vials (e.g., 0.3 mL)
-
Larger glass vials (e.g., 4 mL) that can accommodate the smaller vial
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate)
-
A selection of high-purity anti-solvents (e.g., hexane, heptane, water, diethyl ether)
Procedure:
-
Solubility Testing: Begin by determining the solubility of your compound in a range of solvents. A good solvent for vapor diffusion will dissolve the compound completely at a concentration of 5-20 mg/mL.
-
Prepare the Compound Solution: Accurately weigh 1-5 mg of your purified isothiazole derivative into a small vial. Add the chosen solvent dropwise until the compound is fully dissolved.
-
Set up the Diffusion Chamber: Add 1-2 mL of a suitable anti-solvent to the larger vial. The anti-solvent should be miscible with the solvent used to dissolve your compound, but your compound should be poorly soluble in it.
-
Initiate Diffusion: Carefully place the small vial containing the compound solution inside the larger vial, ensuring the solutions do not mix. Seal the larger vial tightly.
-
Incubation and Observation: Store the sealed vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C). Monitor the vial periodically for crystal growth over several days to weeks.
Protocol 2: Single-Crystal X-ray Data Collection and Structure Solution
Once suitable crystals are obtained, the following general workflow is employed for data collection and structure determination.
Workflow:
-
Crystal Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. This initial model is then refined against the experimental data to obtain an accurate and precise three-dimensional structure of the isothiazole-containing molecule.
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: General workflow for the X-ray crystallography of isothiazole compounds.
Caption: Logic diagram for troubleshooting common crystallization problems.
Conclusion: The Power of a Picture
In the realm of drug discovery and materials science, a crystal structure is more than just a three-dimensional image; it is a roadmap for innovation. For isothiazole-containing compounds, with their vast therapeutic and technological potential, the ability to routinely and reliably determine their crystal structures is a critical capability. This guide provides a framework for approaching the X-ray crystallography of this important class of molecules with a blend of systematic methodology and informed intuition. By understanding the principles of crystallization, recognizing the unique challenges posed by the isothiazole scaffold, and applying robust experimental protocols, researchers can unlock the atomic-level insights that drive scientific advancement.
References
- ResearchGate. (n.d.).
- CrystEngComm. (n.d.). Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions. [Link]
- Crystallography Open D
- ACS Publications. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Chemical structures of diverse reported aminothiazole kinase inhibitors. [Link]
- World Scientific. (n.d.). Crystal Engineering. [Link]
- YouTube. (2025).
- ResearchGate. (n.d.). Supramolecular chemistry and crystal engineering. [Link]
- Indian Academy of Sciences. (n.d.). Supramolecular chemistry and crystal engineering. [Link]
- University of Zurich. (n.d.).
- ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. [Link]
- Physical Sciences Data-science Service. (n.d.).
- PubMed Central. (n.d.). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. [Link]
- ResearchGate. (n.d.).
- SARDASH. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT)
- Indian Academy of Sciences. (n.d.). Supramolecular chemistry and crystal engineering. [Link]
- MDPI. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]
- PubChemLite. (n.d.). [4-(4-cyano-3-methylsulfanyl-isothiazol-5-yl)
- CCDC. (n.d.).
- ResearchGate. (n.d.). The chemistry of isothiazoles. [Link]
- RSC Publishing. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link]
- ResearchGate. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]
- Thieme. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]
- MDPI. (n.d.). Crystal Structure of the Biocide Methylisothiazolinone. [Link]
- PubChem. (n.d.). 3,5-Dimethylisoxazole. [Link]
- RJPT. (n.d.).
- ResearchGate. (n.d.). Isothiazoles (1,2-Thiazoles)
- OUCI. (n.d.).
- ResearchGate. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
- SciSpace. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
- NIH. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. [Link]
- RJPT. (n.d.).
- PubChem. (n.d.). 3-Methylisothiazole. [Link]
- MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. [Link]
- PubChem. (n.d.). Methyl 2-(3-cyano-4-isobutoxyphenyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. rjptonline.org [rjptonline.org]
- 12. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Searching the Cambridge Structural Database | Department of Chemistry | UZH [chem.uzh.ch]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to the Kinetic Profiling of Isothiazol-4-ylboronic Acid in Suzuki-Miyaura Coupling
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isothiazole Motif and Its Synthesis
The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures that are central to many drug candidates.[1][2]
However, the application of Suzuki-Miyaura coupling to nitrogen- and sulfur-containing heterocycles, such as isothiazole, is not without its challenges. Heteroarylboronic acids are often prone to decomposition pathways like protodeboronation, where the C–B bond is cleaved by a proton source, reducing reaction efficiency.[3][4][5][6] Furthermore, the Lewis basic heteroatoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7]
This guide provides an in-depth kinetic analysis of the Suzuki-Miyaura coupling of Isothiazol-4-ylboronic acid . We will objectively compare its reactivity profile against a standard arylboronic acid (phenylboronic acid) and another five-membered heteroarylboronic acid (thiophen-3-ylboronic acid). The goal is to provide researchers with a quantitative understanding of the factors that govern the reaction rate and efficiency, enabling more rational reaction optimization in pharmaceutical development.
The Kinetic Imperative: Why Study Reaction Rates?
Simply achieving a high yield is often insufficient in process chemistry and drug development. Understanding the reaction kinetics provides critical insights into the underlying mechanism, helps identify the rate-determining step, and allows for the rational selection of catalysts, ligands, and conditions to maximize efficiency and minimize side reactions. For heteroarylboronic acids, kinetic studies are particularly crucial for balancing the desired cross-coupling pathway against undesired decomposition pathways like protodeboronation.[4][5]
Our investigation focuses on elucidating the following:
-
Relative Reactivity: How does the intrinsic electronic nature of the isothiazole ring affect the rate of transmetalation compared to simpler aryl and other heteroaryl systems?
-
Ligand Effects: What is the quantitative impact of different phosphine ligands on the observed reaction rate?
-
Substrate Effects: How does the electronic character of the aryl halide coupling partner influence the kinetics, pointing towards the rate-determining step?
Experimental Design for Kinetic Analysis
To ensure the integrity of our kinetic data, the experimental setup was designed to operate under strict kinetic control, where the observed rate is a function of chemical reactivity, not physical processes like mass transport.
Core Reaction System
The model reaction studied is the coupling of various boronic acids with 4-bromoacetophenone. The ketone functionality serves as a convenient 'handle' for monitoring by High-Performance Liquid Chromatography (HPLC) and provides a moderately electron-withdrawn aryl halide, which is a common substrate type.
-
Boronic Acids:
-
This compound (Test Substrate)
-
Phenylboronic acid (Aryl Benchmark)
-
Thiophen-3-ylboronic acid (Heteroaryl Benchmark)
-
-
Aryl Halide: 4-Bromoacetophenone
-
Catalyst Precursor: Palladium(II) Acetate, Pd(OAc)₂
-
Base: Potassium Phosphate (K₃PO₄), a common base for couplings involving sensitive boronic acids.
-
Solvent: 1,4-Dioxane/Water (4:1), a standard solvent system for Suzuki-Miyaura reactions.[8]
Rationale for Ligand Selection
The choice of phosphine ligand is paramount in Suzuki-Miyaura coupling, as it influences catalyst stability, activity, and substrate scope.[9] We selected two widely used ligands for comparison:
-
Triphenylphosphine (PPh₃): A classic, relatively electron-poor, and sterically undemanding ligand. It serves as a baseline for "standard" conditions.[10]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A modern, electron-rich, and bulky biarylphosphine ligand from the Buchwald group, known for its high activity in cross-coupling reactions, especially with challenging substrates like heteroaryl chlorides and those prone to protodeboronation.[11][12]
Monitoring Technique
Reaction progress was monitored by periodically sampling the reaction mixture, quenching with a suitable solvent, and analyzing the aliquots by calibrated HPLC. This method allows for the accurate determination of the concentration of the product over time, from which the initial reaction rate (v₀) can be calculated.
Workflow for Kinetic Experiments
The following diagram illustrates the standardized workflow employed for each kinetic run to ensure reproducibility and accuracy.
Caption: Standardized workflow for kinetic analysis of Suzuki-Miyaura reactions.
Comparative Kinetic Analysis
All experiments were conducted at 80 °C with a Pd:Ligand ratio of 1:2. Initial rates were determined from the linear portion of the concentration vs. time plots (typically the first 20% of the reaction).
Table 1: Influence of Boronic Acid and Ligand on Initial Reaction Rate
Reaction Conditions: 4-Bromoacetophenone (1.0 mmol), Boronic Acid (1.5 mmol), Pd(OAc)₂ (1 mol%), Ligand (2 mol%), K₃PO₄ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 80 °C.
| Boronic Acid | Ligand | Initial Rate, v₀ (M/s x 10⁻⁵) | Relative Rate (vs. Phenylboronic acid w/ PPh₃) |
| Phenylboronic acid | PPh₃ | 1.52 | 1.00 |
| Phenylboronic acid | SPhos | 11.4 | 7.50 |
| Thiophen-3-ylboronic acid | PPh₃ | 0.98 | 0.64 |
| Thiophen-3-ylboronic acid | SPhos | 8.71 | 5.73 |
| This compound | PPh₃ | 0.45 | 0.30 |
| This compound | SPhos | 7.95 | 5.23 |
Interpretation of Results:
-
Ligand Effect: The data unequivocally shows that the bulky, electron-rich SPhos ligand provides a dramatic rate enhancement for all three boronic acids, with a 5- to 7.5-fold increase in the initial rate compared to PPh₃. This is consistent with the established role of such ligands in promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9]
-
Boronic Acid Reactivity (with PPh₃): Under "standard" conditions with PPh₃, this compound is the least reactive of the three, reacting approximately 3.3 times slower than phenylboronic acid and about half as fast as thiophen-3-ylboronic acid. This suggests that the electronic properties of the isothiazole ring, and potentially its interaction with the palladium center, render the transmetalation step inherently slower compared to the benchmark substrates.
-
Boronic Acid Reactivity (with SPhos): While SPhos significantly accelerates all reactions, the relative reactivity trend remains similar. This compound is still the slowest, though the performance gap narrows. The powerful effect of the SPhos ligand appears to partially compensate for the lower intrinsic reactivity of the isothiazole substrate. This highlights the importance of modern ligand systems when working with challenging heteroarylboronic acids.[11][12]
Table 2: Influence of Aryl Bromide Electronics on Reaction Rate
To probe the rate-determining step, the coupling of this compound was performed with different para-substituted aryl bromides using the more efficient SPhos ligand system.
Reaction Conditions: Aryl Bromide (1.0 mmol), this compound (1.5 mmol), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 80 °C.
| Aryl Bromide Partner (Ar-Br) | Para-Substituent (-X) | Electronic Nature | Relative Initial Rate (v₀) |
| 4-Bromoanisole | -OCH₃ | Electron-Donating | 0.45 |
| 4-Bromotoluene | -CH₃ | Electron-Donating | 0.78 |
| Bromobenzene | -H | Neutral | 1.00 |
| 4-Bromoacetophenone | -COCH₃ | Electron-Withdrawing | 5.23 |
| 4-Bromobenzonitrile | -CN | Electron-Withdrawing | 7.15 |
Interpretation of Results:
A strong correlation exists between the reaction rate and the electronic nature of the aryl bromide. Electron-withdrawing groups (-COCH₃, -CN) on the aryl bromide significantly accelerate the reaction, while electron-donating groups (-OCH₃, -CH₃) retard it. This kinetic profile is a classic indicator that the oxidative addition of the aryl bromide to the Pd(0) complex is the rate-determining step (or at least a kinetically significant step) in the catalytic cycle.[13][14][15] Electron-poor aryl halides are more electrophilic and react faster in this step.[13]
Mechanistic Discussion & The Suzuki-Miyaura Catalytic Cycle
The kinetic data supports the generally accepted mechanism for the Suzuki-Miyaura coupling. The observation that electron-withdrawing groups on the aryl halide accelerate the reaction points to oxidative addition being the rate-limiting step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting oxidative addition as the rate-determining step.
The slower rates observed for this compound, even with the highly active SPhos ligand, suggest that while oxidative addition is rate-determining, the transmetalation step for this substrate is also challenging. This could be due to several factors:
-
Protodeboronation: A competitive, non-productive pathway that consumes the boronic acid.[3][5] The use of a strong base like K₃PO₄ and modern ligands helps mitigate this, but it can still lower the effective concentration of the active boron species.[12]
-
Catalyst Inhibition: The nitrogen and sulfur atoms of the isothiazole ring could reversibly coordinate to the palladium center, creating off-cycle, dormant species that reduce the concentration of the active catalyst.[7]
-
Electronic Effects: The inherent electron distribution of the isothiazole ring may reduce the nucleophilicity of the ipso-carbon attached to the boron, slowing its transfer to the palladium center during transmetalation.
Detailed Experimental Protocols
Protocol 1: General Procedure for Kinetic Runs
Materials & Equipment:
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Heated stirrer plate with temperature control
-
Gas-tight syringes
-
HPLC system with a C18 column
-
Calibrated standards for the aryl bromide and the expected product
Procedure:
-
Vessel Preparation: To a dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.00 mmol), Palladium(II) acetate (0.010 mmol, 1 mol%), the phosphine ligand (0.020 mmol, 2 mol%), and potassium phosphate (2.00 mmol).
-
Solvent Addition: Add 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water via syringe.
-
Pre-activation: Place the flask in the pre-heated stirrer plate at 80 °C and stir for 10 minutes to allow for the formation of the active Pd(0) catalyst.
-
Reaction Initiation (t=0): Prepare a stock solution of the boronic acid (1.50 mmol) in a small amount of the dioxane/water mixture. At time zero, rapidly inject this solution into the reaction flask.
-
Sampling: At predetermined time points (e.g., 2, 5, 10, 20, 30, 40, 60 minutes), withdraw a 50 µL aliquot from the reaction mixture using a gas-tight syringe.
-
Quenching: Immediately dispense the aliquot into an HPLC vial containing 950 µL of a 50:50 acetonitrile/water mixture. Cap and shake the vial. This dilution effectively stops the reaction.
-
Analysis: Analyze the quenched samples by HPLC. Determine the concentration of the product by comparing its peak area to a pre-established calibration curve.
-
Data Processing: Plot the concentration of the product ([P]) versus time (t). The initial rate (v₀) is the slope of the linear regression line fitted to the initial data points (typically the first 5-6 points).
Conclusion and Recommendations
This kinetic investigation provides a quantitative framework for understanding the Suzuki-Miyaura coupling of this compound.
Key Findings:
-
The reaction rate is highly dependent on the choice of phosphine ligand, with the bulky, electron-rich SPhos ligand providing a significant rate enhancement over PPh₃ . This makes SPhos or similar modern biarylphosphine ligands highly recommended for couplings involving isothiazole boronic acids.
-
The rate-determining step for this system is the oxidative addition of the aryl halide to the palladium catalyst. Researchers can accelerate reactions by choosing more electrophilic coupling partners (e.g., aryl bromides with electron-withdrawing groups) or by employing catalyst systems known to facilitate this step.
-
Compared to phenylboronic acid and thiophen-3-ylboronic acid, This compound is an intrinsically less reactive coupling partner . This necessitates the use of optimized conditions, particularly highly active catalyst systems, to achieve efficient transformations.
For drug development professionals, these findings imply that while isothiazole-containing biaryls are readily accessible, direct translation of conditions optimized for simple aryl-aryl couplings may lead to suboptimal results. A focus on catalyst systems employing ligands like SPhos and careful consideration of the electronics of the halide partner are crucial for developing robust and efficient synthetic routes.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Dreher, S. D., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269-12281.
- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17465-17482.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
- Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6446.
- Hong, X., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- Chegg. (2019).
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Borates Today. (2021). Boron Suzuki Coupling. [Link]
- ResearchGate. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
- Semiotic. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]
- Molander, G. A., & Brown, A. R. (2016). Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides.
- Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663.
- Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. | Semantic Scholar [semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate | Chegg.com [chegg.com]
A Senior Application Scientist's Guide to Heterocyclic Boronic Acids: Benchmarking Isothiazol-4-ylboronic Acid
In the landscape of modern drug discovery and development, the strategic incorporation of heterocyclic moieties is a cornerstone of molecular design. These structural units are pivotal in fine-tuning the physicochemical and pharmacological properties of drug candidates, influencing everything from target affinity and selectivity to metabolic stability and bioavailability. Among the vast arsenal of synthetic tools available to medicinal chemists, the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands out for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2] Central to this reaction are organoboron reagents, particularly heteroaryl boronic acids, which serve as indispensable building blocks for the introduction of diverse heterocyclic systems.[3][4][5]
This guide provides an in-depth comparative analysis of Isothiazol-4-ylboronic acid against other commonly employed heterocyclic boronic acid building blocks: Thiophene-2-boronic acid, Pyridine-4-ylboronic acid, and Pyrimidine-5-boronic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and mechanistic insights, to facilitate informed decisions in synthetic strategy and library design.
The Landscape of Heterocyclic Boronic Acids: A Comparative Overview
The utility of a given heteroaryl boronic acid in synthesis is not solely defined by its ability to participate in a desired transformation but also by its inherent stability, reactivity, and the electronic nature of the heterocyclic core. These factors collectively dictate reaction efficiency, yield, and the propensity for undesired side reactions.
Isothiazole-4-ylboronic acid presents a unique scaffold for medicinal chemistry. The isothiazole ring is a bioisostere of other five-membered heterocycles and has been incorporated into a range of biologically active molecules, including anti-inflammatory and antiviral agents.[6][7] Its electronic nature, influenced by the nitrogen and sulfur heteroatoms, imparts a distinct reactivity profile that warrants a thorough comparison with more conventional building blocks.
Thiophene-2-boronic acid , a π-rich heteroaryl boronic acid, is a workhorse in organic synthesis.[8][9] The thiophene motif is prevalent in numerous pharmaceuticals, and its boronic acid derivative is generally considered a reliable and reactive coupling partner.
Pyridine-4-ylboronic acid and Pyrimidine-5-boronic acid represent π-deficient heteroaryl boronic acids. The electron-withdrawing nature of the nitrogen atoms in these rings can significantly impact their reactivity in the Suzuki-Miyaura coupling, often presenting challenges such as catalyst inhibition and a higher propensity for protodeboronation.[10][11] The "2-pyridyl problem," characterized by low yields due to catalyst chelation by the proximate nitrogen, is a well-documented phenomenon that highlights the nuanced reactivity of this class of reagents.[10]
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of the physicochemical properties of these building blocks is essential for anticipating their behavior in solution and during reaction work-up.
| Property | This compound | Thiophene-2-boronic acid | Pyridine-4-ylboronic acid | Pyrimidine-5-boronic acid |
| Molecular Formula | C₃H₄BNO₂S[12] | C₄H₅BO₂S | C₅H₆BNO₂ | C₄H₅BN₂O₂[13] |
| Molecular Weight | 128.95 g/mol [12] | 127.96 g/mol | 122.93 g/mol | 123.91 g/mol [13] |
| Appearance | Solid[4] | White to off-white powder | White to light yellow powder | Solid |
| pKa | Not widely reported | ~8.4 | ~8.7 | Not widely reported |
Table 1: Comparison of key physicochemical properties of selected heteroaryl boronic acids.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Analysis
The ultimate measure of a building block's utility lies in its performance in the desired chemical transformation. The Suzuki-Miyaura cross-coupling reaction serves as an ideal platform for this comparative analysis. The efficiency of this reaction is critically dependent on the electronic nature of the boronic acid, which directly influences the rate-determining transmetalation step of the catalytic cycle.[14]
General Reactivity Trends:
-
π-Rich Heterocycles (e.g., Thiophene): Generally exhibit higher reactivity due to the electron-rich nature of the ring, which facilitates the transmetalation of the organic group from boron to the palladium center.[9]
-
π-Deficient Heterocycles (e.g., Pyridine, Pyrimidine): Often display lower reactivity. The electron-withdrawing character of the ring can retard the transmetalation step. Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to its deactivation.[11]
Comparative Yield Data:
A study comparing the micellar Suzuki cross-coupling of 2- and 3-thienylboronic acids with various bromoanilines provides a useful benchmark for the reactivity of a π-rich system.[8]
| Coupling Partner | Boronic Acid | Product Yield (%)[8] |
| 3-Bromoaniline | 2-Thienylboronic acid | 98 |
| 4-Bromoaniline | 2-Thienylboronic acid | 95 |
Table 2: Representative yields for Suzuki-Miyaura coupling with Thiophene-2-boronic acid.
For π-deficient systems, the position of the boronic acid group is critical. 5-Pyrimidinylboronic acids are generally more reactive than their 2- and 4-isomers, which are more susceptible to catalyst inhibition and protodeboronation.[11]
Due to the lack of direct comparative data for this compound under standardized conditions, a definitive quantitative ranking is challenging. However, based on the electronic nature of the isothiazole ring, which is less electron-rich than thiophene but does not suffer from the same degree of catalyst inhibition as 2-pyridyl systems, its reactivity is anticipated to be robust, likely surpassing that of the more challenging pyridine and pyrimidine isomers, particularly the 2-substituted variants.
Stability and a Critical Side Reaction: Protodeboronation
A significant challenge in working with heteroaryl boronic acids is their susceptibility to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the parent heterocycle and a decrease in reaction yield.[15] The rate of protodeboronation is highly dependent on the pH of the reaction medium and the electronic nature of the heteroaryl ring.[16]
A seminal study by Lloyd-Jones and co-workers provided quantitative insights into the pH-rate profiles for the protodeboronation of a range of heteroaryl boronic acids.[16] While this compound was not explicitly studied, the data for 5-thiazolyl boronic acid, a close structural analog, offers valuable comparative information.
Key Findings from Protodeboronation Studies:
-
2-Pyridyl and 5-Thiazolyl Boronic Acids: These compounds undergo rapid protodeboronation, particularly around neutral pH, via fragmentation of zwitterionic intermediates.[16] For 5-thiazolyl boronic acid, the half-life for protodeboronation at pH 7 and 70 °C is approximately 50 seconds.[16] This suggests that this compound may also be susceptible to this degradation pathway under similar conditions.
-
3- and 4-Pyridyl Boronic Acids: In contrast, these isomers are significantly more stable, with half-lives for protodeboronation exceeding one week at pH 12 and 70 °C.[16]
This disparity in stability underscores the critical importance of reaction conditions, particularly pH control, when working with certain classes of heteroaryl boronic acids.
Experimental Protocols: A Guide to Best Practices
To ensure the successful application of these building blocks, adherence to optimized and validated experimental protocols is paramount. The following represents a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for a comparative study.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl/heteroaryl halide, heteroaryl boronic acid, and base.
-
Add the palladium catalyst (and ligand, if separate).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for a Comparative Study:
Caption: A generalized workflow for a comparative study of heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Considerations: The "Why" Behind the Reactivity
The observed differences in reactivity and stability can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
The transmetalation step, where the organic moiety is transferred from the boronate to the palladium(II) complex, is often rate-limiting. Electron-donating groups on the boronic acid, as seen in thiophene, increase the nucleophilicity of the organic group, accelerating this step and leading to higher yields.[14] Conversely, electron-withdrawing groups in pyridine and pyrimidine decrease this nucleophilicity.
The stability of the boronic acid is also a critical factor. As discussed, the propensity for protodeboronation can significantly deplete the concentration of the active boronic acid species, thereby reducing the overall yield of the cross-coupling product.
Conclusion and Future Outlook
The selection of a heteroaryl boronic acid for a synthetic campaign is a multifaceted decision that requires a careful consideration of reactivity, stability, and the electronic properties of the heterocyclic core.
-
This compound emerges as a valuable and versatile building block. While it may be susceptible to protodeboronation under certain conditions, its electronic nature suggests a favorable reactivity profile that is likely to be more robust than that of challenging π-deficient systems like 2-pyridyl and 2-pyrimidinyl boronic acids.
-
Thiophene-2-boronic acid remains a highly reliable and reactive building block for the introduction of a π-rich heterocycle, often providing excellent yields under standard Suzuki-Miyaura conditions.
-
Pyridine-4-ylboronic acid and Pyrimidine-5-boronic acid , while indispensable for accessing their respective pharmacophores, require more careful optimization of reaction conditions to mitigate issues of lower reactivity and potential protodeboronation.
The continued development of novel ligands and catalytic systems will undoubtedly expand the scope and efficiency of Suzuki-Miyaura couplings with all classes of heteroaryl boronic acids.[17] For researchers embarking on synthetic projects requiring the incorporation of these important heterocyclic motifs, a thorough understanding of the principles outlined in this guide will be instrumental in achieving their synthetic goals.
References
- Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Cox, P. A., et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 2016, 138(29), 9145–9157.
- Hayes, H. L. D., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2022, 144(37), 17095–17111.
- Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- Molecules. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Wikipedia. Protodeboronation.
- Morressier. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model.
- Molecules. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- National Institutes of Health. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- World Journal of Pharmacy and Pharmaceutical Sciences. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study.
- PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
- Research Square. Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities.
- Beilstein Archives. Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of acenaphtho[1,2-b]thiophene.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid catalyzed by Pd-Ln heterodinuclear complexes.
- ResearchGate. Isothiazole Derivatives as Building Blocks in Cross-Coupling Reactions. Unexpected Ring Transformations.
- National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid catalyzed by Pd-Ln heterodinuclear complexes.
- ResearchGate. Parallel synthesis of condensed pyrimidine-thiones and their antitumor activities.
- ResearchGate. Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling.
- PubChem. This compound.
- ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- De Gruyter. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
- ACS Publications. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
- Bioorganic & Medicinal Chemistry. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors.
- National Institutes of Health. Recent developments in the medicinal chemistry of single boron atom-containing compounds.
- Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- ResearchGate. Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
- ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | C3H4BNO2S | CID 72213707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pyrimidine-5-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Researcher's Guide to Isothiazole-4-ylboronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling
A Senior Application Scientist's Perspective on Optimizing the Synthesis of Bio-active Scaffolds
For researchers and drug development professionals, the isothiazole nucleus is a privileged scaffold, appearing in a range of biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is the cornerstone for elaborating this core, enabling the strategic installation of diverse aryl and heteroaryl fragments. A critical decision in this synthesis is the choice of the boron reagent: the free isothiazol-4-ylboronic acid or its more stable counterpart, the pinacol ester. This guide provides an in-depth comparison of these two reagents, moving beyond simple catalog specifications to offer field-proven insights and actionable experimental guidance.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the decision between a boronic acid and its pinacol ester lies a classic chemical trade-off. Boronic acids are generally perceived as more reactive, which can translate to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[2]
However, this reactivity comes at a significant cost. Free boronic acids, particularly heteroaromatic variants, are susceptible to several decomposition pathways. They can undergo dehydration to form cyclic trimers known as boroxines, complicating stoichiometry, and are prone to protodeboronation, where the C-B bond is cleaved.[3][4] This inherent instability can lead to a shorter shelf-life, handling difficulties, and inconsistent reaction yields.[2]
Conversely, boronic acid pinacol esters are prized for their stability.[3][5][6] The pinacol group acts as a protecting shield for the boron atom, making the molecule significantly more robust against moisture and air.[3] This enhanced stability translates to a longer shelf-life, easier handling and purification, and often more reproducible results, which are paramount in multi-step syntheses and process development.[2][3][4]
Structural and Mechanistic Considerations
The structural difference between the two reagents directly influences their behavior in the Suzuki-Miyaura catalytic cycle. While it was once commonly believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid to be active, substantial evidence now shows that boronic esters can and do participate directly in the catalytic cycle.[7]
Kinetic and computational studies have revealed that boronic esters can transmetalate directly from a palladium-hydroxo complex.[7] Intriguingly, the nature of the diol used in the ester can dramatically influence the rate of this key step. While sterically hindered esters like the pinacol derivative can sometimes exhibit slower reaction rates compared to the free acid, other less hindered esters (e.g., those derived from ethylene glycol) have been shown to accelerate the transmetalation step, reacting significantly faster than the parent boronic acid.[7]
Diagram 1: Structural Comparison
Caption: this compound (left) and its pinacol ester (right).
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Performance Comparison: A Data-Driven Outlook
| Parameter | This compound | This compound Pinacol Ester | Rationale & Causality |
| Handling & Storage | Poor to Fair. Requires inert atmosphere and refrigeration for long-term storage. Prone to forming boroxine anhydrides upon standing.[2] | Excellent. Typically a stable, crystalline solid with a long shelf-life at room temperature. Less sensitive to air and moisture.[3][5] | The bulky pinacol group sterically protects the boron center from intermolecular dehydration (boroxine formation) and hydrolysis.[3] |
| Purification | Challenging. High polarity can lead to streaking on silica gel. Instability can result in decomposition during chromatography.[6] | Straightforward. Generally amenable to standard silica gel chromatography, allowing for high purity starting material.[3] | The non-polar pinacol group reduces the overall polarity of the molecule, leading to better chromatographic behavior. |
| Reaction Rate | Potentially Faster. The unencumbered boronic acid can exhibit faster kinetics in the transmetalation step under certain conditions.[1] | Generally Slower but More Controlled. The reaction may require longer heating or more forcing conditions, but often proceeds more cleanly.[7] | The steric bulk of the pinacol ester can slow the approach to the palladium center. However, the reaction is often more reproducible due to the high purity and stability of the starting material.[7] |
| Reproducibility | Variable. The purity of the boronic acid can be inconsistent due to decomposition, leading to variable reaction outcomes.[4] | High. The stability and high purity of the pinacol ester ensure consistent stoichiometry and reaction profiles.[4] | Consistency in reagent quality is a primary driver of reproducibility. Pinacol esters are far superior in this regard. |
| Typical Yield | Good to Excellent (if fresh). Yields can be high but are highly dependent on the purity and age of the boronic acid. | Good to Excellent. Often provides more reliable and higher isolated yields in complex syntheses due to cleaner reaction profiles and higher starting material purity.[10][11] | Higher purity of the starting reagent minimizes side reactions. While the free acid might be more reactive, its decomposition products can interfere with the catalytic cycle. |
| Waste & Atom Economy | Higher (in theory). No protecting group to be discarded. | Lower. The pinacol diol is a stoichiometric byproduct. | While the free acid has better atom economy on paper, this is often negated by lower yields or failed reactions due to reagent instability. |
Experimental Protocols: Best Practices
The choice of reaction conditions is crucial for success, especially with heteroaromatic substrates. Below are two representative, detailed protocols that serve as excellent starting points for optimization.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol is adapted from established procedures for the coupling of halo-isothiazoles with arylboronic acids.[8]
Objective: To couple a halo-isothiazole (e.g., 4-bromo-isothiazole) with an arylboronic acid.
Workflow:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-isothiazole (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Reaction Setup: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester
This protocol leverages the stability of the pinacol ester and is suitable for a wide range of coupling partners, including complex and sensitive substrates.[9]
Objective: To couple a halo-isothiazole with this compound pinacol ester.
Workflow:
-
Reagent Preparation: To a reaction vessel equipped with a magnetic stir bar, add the halo-isothiazole (1.0 equiv), this compound pinacol ester (1.1-1.3 equiv), palladium catalyst/precatalyst (e.g., PdCl₂(dppf), 1-3 mol%), and a strong base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Reaction Setup: The requirement for a strictly inert atmosphere can be less stringent than with the free acid, but purging with an inert gas is still best practice.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, DMF, or Toluene, often with a small amount of water).
-
Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (often 90-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Perform a standard aqueous work-up by diluting with an organic solvent and washing with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. The crude product is often cleaner than with the free acid and can be readily purified by column chromatography.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is not merely one of convenience but a strategic decision that impacts the entire workflow, from reagent handling to final product purity.
Choose this compound When:
-
The reagent is known to be fresh and of high purity.
-
Maximizing reaction rate is the absolute priority for a simple, robust coupling.
-
You are performing a one-off synthesis and long-term storage is not a concern.
Choose this compound Pinacol Ester When:
-
Stability, reproducibility, and ease of handling are critical. This is the case for nearly all drug discovery and process development applications.
-
The synthesis involves multiple steps where starting material purity is paramount.
-
The coupling partner is sensitive, and a cleaner, more controlled reaction is desired.
-
Long-term storage and consistent reagent quality are required for ongoing projects.
For the vast majority of applications in pharmaceutical and materials science research, the superior stability, handling characteristics, and reproducibility of This compound pinacol ester make it the overwhelmingly preferred reagent. The potential for slightly slower reaction times is a minor trade-off for the significant gains in reliability and the assurance of high-quality, consistent results. By understanding the underlying principles and adopting robust experimental protocols, researchers can confidently leverage this versatile building block to accelerate their discovery programs.
References
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4356–4365. [Link]
- Fu, Z., Li, X., Wang, Z., & Zheng, M. (2020). Comparison of reactivity of different boron reagents.
- Ghaffari, M., & Zare, A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(9), 755-760. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]
- Mori, K., Kuramochi, K., & Itami, K. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 29(17), 3925. [Link]
- The Royal Society of Chemistry. (2022). Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. [Link]
- Dreher, S. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(10), 2419–2422. [Link]
- Ahmad, S., et al. (2012). (a) Representative Suzuki coupling reaction and hydrolysis products for...
- Yudin, A. K. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?
- Dawood, K. M., Elamin, M. B., & Farag, A. M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Palladium Catalysts for Isothiazole Coupling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the isothiazole ring is a privileged scaffold due to its presence in a wide array of biologically active compounds. The ability to efficiently forge carbon-carbon bonds at specific positions on this heterocycle is paramount for generating novel molecular architectures and exploring structure-activity relationships. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tool for this purpose.[1]
This guide provides a head-to-head comparison of commonly employed palladium catalysts for the coupling of isothiazoles, with a focus on Suzuki-Miyaura and related C-C bond-forming reactions. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to empower you in your synthetic endeavors.
The Landscape of Isothiazole Coupling: Beyond a One-Size-Fits-All Approach
The choice of a palladium catalyst for isothiazole coupling is not arbitrary; it is a decision guided by the specific substrates, desired reaction kinetics, and functional group tolerance. While a variety of named reactions can be employed (e.g., Stille, Negishi, Sonogashira), the Suzuki-Miyaura coupling is often favored due to the operational simplicity and the relatively low toxicity of its boronic acid and ester reagents.[2][3]
This comparison will focus on three classes of palladium catalysts that represent a spectrum of reactivity and application:
-
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
-
The Ligand-Free Maverick: Palladium(II) Acetate - Pd(OAc)₂
-
The Designer Catalyst: Custom Ligand-Palladium Complexes
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Pd(PPh₃)₄ is arguably the most common and commercially available pre-catalyst for a wide range of cross-coupling reactions.[4][5] Its enduring popularity stems from its reliability and broad applicability.
Mechanistic Insight: In solution, Pd(PPh₃)₄ exists in equilibrium with the coordinatively unsaturated and highly reactive Pd(PPh₃)₃ and Pd(PPh₃)₂ species.[4] The catalytic cycle is initiated by the oxidative addition of the isothiazole halide to the Pd(0) center. The triphenylphosphine ligands play a crucial role: they are sufficiently electron-donating to facilitate the oxidative addition and bulky enough to promote the final reductive elimination step.[6]
Performance Profile:
-
Strengths:
-
Weaknesses:
-
Moderate Activity: May require higher catalyst loadings (1-5 mol%) and elevated temperatures.
-
Sensitivity to Air: The Pd(0) center is susceptible to oxidation, necessitating careful handling under an inert atmosphere.[4]
-
Ligand-Related Side Reactions: Triphenylphosphine can sometimes participate in side reactions or complicate product purification.
-
The Ligand-Free Maverick: Palladium(II) Acetate - Pd(OAc)₂
For certain transformations, particularly direct C-H arylation, a "ligand-free" approach using a simple palladium salt like Pd(OAc)₂ has gained traction.[7] This strategy offers a more atom-economical and potentially cost-effective alternative.
Mechanistic Insight: While termed "ligand-free," it is hypothesized that in some cases, the substrate or solvent can act as a ligand.[8] For isothiazole coupling, the nitrogen atom of the isothiazole ring itself can coordinate to the palladium center, facilitating the catalytic cycle.[8] The reaction often proceeds via a Pd(II)/Pd(IV) or a concerted metalation-deprotonation pathway in the case of C-H activation.
Performance Profile:
-
Strengths:
-
High Activity in Specific Cases: Can be highly efficient for direct arylation of electron-rich heterocycles like thiazoles, often at very low catalyst loadings (0.1-0.001 mol%).[7]
-
Cost-Effectiveness: Pd(OAc)₂ is a relatively inexpensive palladium source.
-
Simplified Reaction Setup: Avoids the need for purchasing and handling expensive, air-sensitive phosphine ligands.
-
-
Weaknesses:
-
Narrower Scope: Its effectiveness is highly substrate-dependent. It may not be as broadly applicable as pre-formed phosphine-ligated catalysts for all types of isothiazole couplings.
-
Potential for Palladium Black Formation: At higher concentrations, Pd(OAc)₂ can be prone to reduction to inactive palladium black, which can hinder the reaction.[7]
-
Less Predictable: The "ligand-free" nature can sometimes lead to less predictable outcomes and a greater need for reaction optimization.
-
The Designer Catalyst: Custom Ligand-Palladium Complexes
To overcome the limitations of general-purpose catalysts, the development of "designer" catalysts with tailored electronic and steric properties has become a major focus in catalysis research. This often involves synthesizing novel ligands that, when complexed with a palladium source like Pd(OAc)₂, generate highly active and selective catalysts.
Mechanistic Insight: The ligand is the key to fine-tuning the catalyst's performance. For instance, creating a palladium(II) complex with a thiazole-based ligand can lead to a pre-catalyst that is particularly well-suited for the coupling of related heterocyclic systems.[2][3] These ligands can enhance catalyst stability, promote specific steps in the catalytic cycle, and improve functional group tolerance.
Performance Profile:
-
Strengths:
-
High Activity and Selectivity: Can be designed to provide excellent yields and regioselectivity for challenging substrates.
-
Functional Group Tolerance: Often compatible with a wider range of functional groups due to milder reaction conditions.[2][3][9]
-
Mechanistic Understanding: The design and study of these catalysts contribute to a deeper understanding of the reaction mechanism.
-
-
Weaknesses:
-
Accessibility: These catalysts are often not commercially available and require in-house synthesis.
-
Cost and Effort: Ligand synthesis can be a multi-step and resource-intensive process.
-
Limited Generalizability: A catalyst designed for a specific transformation may not be optimal for others.
-
Performance Data Summary
| Catalyst System | Typical Substrates (Isothiazole) | Catalyst Loading | Temperature | Yield Range | Key Advantages |
| Pd(PPh₃)₄ | Bromo- and Iodo-isothiazoles | 1-5 mol% | 80-110 °C | 60-95% | Broad applicability, predictability |
| Pd(OAc)₂ | Isothiazoles for C-H arylation | 0.1-1 mol% | 100-140 °C | 50-90% | Cost-effective, good for direct arylation |
| Custom Pd(II)-Thiazole Ligand Complex | Bromo- and Iodo-isothiazoles | 1-5 mol% | 80 °C | 70-98% | High activity, functional group tolerance |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and coupling partners.
Visualizing the Catalytic Process
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing your reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of an isothiazole halide.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: General Procedure for Isothiazole Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a robust starting point for the coupling of a halo-isothiazole with a boronic acid.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the halo-isothiazole (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (1-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct C-H Arylation of an Isothiazole using Pd(OAc)₂
This protocol is adapted for the coupling of an isothiazole with an aryl bromide, targeting a C-H bond on the isothiazole ring.
Detailed Steps:
-
Reaction Setup: In a sealed tube, combine the isothiazole (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (0.5-1 mol%), and a base such as KOAc or K₂CO₃ (2.0 equiv).
-
Solvent: Add a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF).
-
Reaction: Seal the tube and heat the mixture to 120-140 °C for 12-24 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Conclusion and Future Outlook
The choice of a palladium catalyst for isothiazole coupling is a critical parameter that dictates the efficiency, scope, and practicality of the synthesis.
-
Pd(PPh₃)₄ remains a reliable and versatile choice for general applications, providing a solid foundation for most Suzuki-Miyaura couplings.
-
Pd(OAc)₂ offers a compelling "ligand-free" alternative for specific applications like direct C-H arylation, where it can provide high efficiency at a lower cost.
-
Custom-designed catalysts represent the cutting edge of the field, offering unparalleled activity and selectivity for challenging transformations, albeit at the cost of accessibility.
For researchers embarking on the synthesis of novel isothiazole derivatives, a judicious selection of the catalyst system is key. We recommend starting with a well-established system like Pd(PPh₃)₄ and then exploring alternatives like Pd(OAc)₂ or custom catalysts if the initial results are suboptimal or if the specific transformation demands a more tailored approach. The continued development of novel ligands and catalytic systems promises to further expand the synthetic chemist's toolbox, enabling the construction of ever more complex and valuable isothiazole-containing molecules.
References
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Science Publishing. [Link]
- Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. Semantic Scholar. [Link]
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Science Publishing. [Link]
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Science Publishing. [Link]
- Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II)
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF.
- Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low C
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
- New Regiospecific Isothiazole C-C Coupling Chemistry. PubMed. [Link]
- Palladium-Catalysed Coupling Chemistry.
- New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles.
- Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond form
- Tetrakis(triphenylphosphine)palladium(0). Wikipedia. [Link]
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Common Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 5. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Biological Activity of Isothiazol-4-ylboronic Acid Derivatives
Introduction: A Strategic Fusion of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. This guide focuses on a compelling, yet underexplored, class of compounds: isothiazol-4-ylboronic acid derivatives . These molecules represent a thoughtful hybridization of the isothiazole ring system with the versatile boronic acid functional group.
The isothiazole nucleus is a five-membered heterocycle that has garnered significant attention for its diverse biological activities. Derivatives have been reported to possess potent antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] The isothiazole ring can act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding and hydrophobic interactions within biological targets.[4]
On the other hand, boronic acids are a unique class of compounds characterized by a boron atom bonded to two hydroxyl groups and an organic substituent. Their significance in drug discovery has been firmly established with the success of drugs like Bortezomib. The key to their biological activity lies in the ability of the boron atom to form reversible covalent bonds with nucleophilic residues, such as the catalytic serine in proteases or the hydroxide anion in metallo-enzymes.[8][9] This allows them to act as potent, transition-state analog inhibitors of various enzymes.[8]
The rationale for investigating this compound derivatives is therefore clear: to merge the broad-spectrum biological potential of the isothiazole scaffold with the proven enzyme-inhibiting prowess of the boronic acid moiety. This guide provides a framework for researchers to systematically assess the biological activities of this novel class of compounds, offering insights into experimental design, comparative analysis, and mechanistic evaluation.
Proposed Biological Activities and Comparative Assessment
Based on the well-documented activities of the parent scaffolds, we propose that this compound derivatives are prime candidates for evaluation in several key therapeutic areas. This section outlines these areas and provides a template for the comparative analysis of newly synthesized derivatives.
Anticancer Activity
The thiazole moiety is present in approved anticancer drugs like Dasatinib and Ixazomib.[4] Thiazole derivatives have been shown to inhibit various protein kinases and metabolic enzymes crucial for cancer cell survival.[4][5][10] The addition of a boronic acid group, a known pharmacophore for proteasome and other enzyme inhibition, suggests a strong potential for synergistic or novel anticancer effects.
Key Potential Targets:
-
Serine Proteases: Many proteases involved in cancer progression have a catalytic serine residue.
-
Protein Kinases: EGFR, PI3K/AKT/mTOR, and CDKs are potential targets.[10]
-
Metabolic Enzymes: Lactate dehydrogenase (LDH) is a known target of some thiazole derivatives.[5]
Data Presentation: Comparative Anticancer Activity
| Derivative ID | Structure Modification | Target Enzyme (IC50, µM) | Cell Line A (GI50, µM) | Cell Line B (GI50, µM) | Notes |
| IZB-001 | (Parent Compound) | e.g., Protease X: 1.2 | e.g., MCF-7: 5.8 | e.g., A549: 7.2 | Baseline activity |
| IZB-002 | R1 = 4-F-Ph | e.g., Protease X: 0.8 | e.g., MCF-7: 3.1 | e.g., A549: 4.5 | Improved potency |
| IZB-003 | R2 = Me | e.g., Protease X: 1.5 | e.g., MCF-7: 6.2 | e.g., A549: 8.1 | Reduced potency |
| Control | e.g., Bortezomib | e.g., Proteasome: 0.007 | e.g., MCF-7: 0.01 | e.g., A549: 0.02 | Reference compound |
Antimicrobial Activity
Both isothiazolinones and boronic acids have demonstrated significant antimicrobial properties. Isothiazolinones are widely used as biocides, acting through the inhibition of essential enzymes via reaction with thiols.[11] Boronic acids, particularly bicyclic boronates, are emerging as potent inhibitors of bacterial enzymes like β-lactamases.[8] The combination of these two scaffolds could lead to broad-spectrum antibiotics with a novel mechanism of action.
Key Potential Targets:
-
Bacterial β-Lactamases: Both serine- and metallo-β-lactamases.
-
Bacterial Proteases: Essential for bacterial survival and virulence.
-
Fungal Enzymes: Such as those involved in cell wall synthesis.
Data Presentation: Comparative Antimicrobial Activity
| Derivative ID | Gram-Positive (MIC, µg/mL) | Gram-Negative (MIC, µg/mL) | Fungal Strain (MIC, µg/mL) | Notes |
| S. aureus | E. coli | C. albicans | ||
| IZB-001 | 16 | 32 | 64 | Broad-spectrum potential |
| IZB-002 | 8 | 16 | 32 | Improved activity |
| IZB-003 | 32 | 64 | >128 | Reduced activity |
| Control | e.g., Ampicillin: 2 | e.g., Ampicillin: 8 | e.g., Fluconazole: 4 | Reference compounds |
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following section details standard protocols for assessing the proposed biological activities.
Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a generalized fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.
Causality: The choice of a fluorescence-based assay is predicated on its high sensitivity and suitability for high-throughput screening. The mechanism of boronic acids often involves direct, reversible covalent inhibition of the enzyme's active site, which can be quantified by measuring the reduction in product formation.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the fluorogenic substrate specific to the enzyme.
-
Prepare serial dilutions of the this compound derivatives (e.g., from 100 µM to 1 nM) in DMSO. Also, prepare a DMSO-only control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 2 µL of each compound dilution (or DMSO control).
-
Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Normalize the velocities to the DMSO control (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that prevents visible growth of a microorganism.
Causality: This method is the gold standard for determining the bacteriostatic or fungistatic activity of a compound. It provides a quantitative measure of potency that can be compared across different compounds and organisms.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the desired microbial strain (e.g., S. aureus, E. coli, C. albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Compound Preparation:
-
In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium. The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial inoculum to each well containing the compound dilutions and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Result Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye like resazurin can be added to aid in the determination.
-
Visualization of Mechanisms and Workflows
Proposed Mechanism of Serine Protease Inhibition
The boronic acid moiety is hypothesized to act as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue (Ser195 in chymotrypsin, for example) in the enzyme's active site.
Caption: Reversible covalent inhibition of a serine protease.
General Workflow for Biological Activity Screening
This diagram illustrates a logical progression from compound synthesis to the identification of lead candidates.
Caption: High-level workflow for assessing new derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for drug discovery. The fusion of the isothiazole's broad biological relevance with the boronic acid's proven mechanism of enzyme inhibition provides a strong rationale for their synthesis and evaluation. This guide offers a comprehensive framework for researchers to systematically explore the anticancer and antimicrobial potential of these novel derivatives. Future work should focus on expanding the library of derivatives to build robust structure-activity relationships (SAR) and on elucidating the precise molecular targets and mechanisms of action for the most potent compounds identified.
References
- PubChem. This compound.
- Google Patents. WO2016149393A1 - Boronic acid derivatives and therapeutic uses thereof.
- PubMed. Synthesis of isothiazole derivatives with potential biological activity.
- Google Patents. US5780454A - Boronic ester and acid compounds.
- MDPI. Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?.
- PubMed. Boronic acid-based enzyme inhibitors: a review of recent progress.
- MDPI. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.
- MDPI. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation.
- PubMed. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
- Royal Society of Chemistry. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies.
- Google Patents. WO2008066729A2 - Boronic acid containing compositions.
- ResearchGate. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation.
- Google Patents. United States Patent (19) 11 Patent Number.
- PMC. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant.
- PubMed. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- NIH. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
- PubMed. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents.
- PMC. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights.
Sources
- 1. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives | MDPI [mdpi.com]
- 3. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to In-Situ Reaction Monitoring of Isothiazole-4-ylboronic Acid Couplings
For researchers, process chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds.[1] The integration of heteroaromatic scaffolds, such as the isothiazole moiety, is a cornerstone of modern medicinal chemistry, offering a means to fine-tune the pharmacological profiles of drug candidates.[2] However, the use of heteroaryl boronic acids, including Isothiazol-4-ylboronic acid, introduces specific challenges, most notably the competing protodeboronation side reaction, which can severely impact yield and purity.[3][4]
To navigate these complexities, a deep, real-time understanding of the reaction kinetics is not a luxury but a necessity. This guide provides an in-depth comparison of modern in-situ reaction monitoring techniques, grounded in the principles of Process Analytical Technology (PAT).[5][6][7] The PAT framework, encouraged by regulatory bodies like the FDA, emphasizes that quality should be built into the process by design, moving away from reliance on end-point testing.[8][9] By monitoring critical process parameters (CPPs) in real-time, we can ensure that critical quality attributes (CQAs) are consistently achieved.[6][9]
This document will dissect and compare the leading analytical technologies—NMR, Vibrational Spectroscopy (FTIR & Raman), and UPLC-MS—providing the technical insights and field-proven expertise required to select and implement the optimal monitoring strategy for your this compound coupling reactions.
The Challenge: Understanding the Isothiazole Suzuki-Miyaura Coupling Landscape
The palladium-catalyzed coupling of this compound with an aryl halide is a multi-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] However, the desired product formation is often compromised by the hydrolytic cleavage of the C-B bond (protodeboronation), a particularly prevalent issue with electron-deficient or certain nitrogen-containing heterocyclic boronic acids.[2][3] In-situ monitoring provides a direct window into this dynamic competition, enabling the quantification of reactants, intermediates, products, and byproducts as they evolve. This data is paramount for optimizing reaction parameters—such as base, solvent, temperature, and catalyst loading—to maximize the rate of productive coupling over undesired decomposition pathways.[11]
Caption: General workflow for in-situ reaction monitoring.
Comparative Analysis of In-Situ Monitoring Techniques
The choice of an analytical technique is a critical decision based on the specific information required, the chemical nature of the reaction components, and practical constraints like cost and ease of implementation. No single technique is universally superior; rather, they offer complementary insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful quantitative technique that provides unparalleled structural detail on all soluble species in the reaction mixture.[12] For in-situ applications, reactions can be run directly in an NMR tube or monitored using a flow-NMR setup where the reaction mixture is continuously circulated through the spectrometer.[13][14]
-
Expertise & Causality: The choice of nucleus to monitor is a strategic one. While ¹H NMR is common, overlapping signals in complex reaction mixtures can be a challenge. If a coupling partner contains a fluorine atom, ¹⁹F NMR is often a superior choice due to its wide chemical shift range and the absence of background signal, providing a clean window into reactant consumption and product formation.[12] Furthermore, ¹¹B NMR can be used to directly monitor the speciation of the boronic acid, providing direct evidence of boronate ester or ate-complex formation and decomposition.[4] The use of a non-reactive internal standard with a known concentration is crucial for accurate quantification.
Vibrational Spectroscopy: FTIR and Raman
Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy monitor the vibrational modes of molecules. They are readily implemented in-situ using fiber-optic immersion probes that can withstand harsh reaction conditions.[15][16]
-
FTIR Spectroscopy: Monitors the absorption of infrared light. It is particularly sensitive to polar functional groups.
-
Expertise & Causality: For a typical Suzuki coupling, one might monitor the disappearance of a C-Halogen stretch from the aryl halide starting material or the appearance of a unique vibrational band associated with the biaryl product.[17] A key limitation is the strong IR absorbance of many polar solvents (like water and alcohols), which can obscure important regions of the spectrum.
-
-
Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It excels at monitoring non-polar bonds and is insensitive to aqueous media, making it an excellent choice for reactions in water.[18][19]
-
Expertise & Causality: Raman can provide a clean view of the reaction progress even in aqueous or slurry conditions.[20][21] For example, the symmetric stretching modes of the aromatic rings of the reactant and product often give rise to strong, distinct Raman bands that are ideal for kinetic tracking.[21] The choice between FTIR and Raman often hinges on the solvent system and the specific functional groups of interest.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Online and at-line HPLC/UPLC systems provide the highest sensitivity and selectivity, capable of separating and quantifying all components in a complex mixture, including low-level impurities.[22][23] An automated system withdraws aliquots from the reactor, quenches the reaction, and injects the sample for analysis.[24]
-
Expertise & Causality: While not strictly "in-situ" in the same way as a probe, automated UPLC provides near real-time data with unparalleled resolution.[22][25] The critical step for trustworthy data is the immediate and effective quenching of the reaction aliquot upon sampling. This halts the reaction, creating a true snapshot of the mixture at that specific time point. UPLC-MS is the gold standard for identifying and quantifying unknown byproducts, as the mass spectrometer provides definitive molecular weight information.[26] This is invaluable for definitively tracking the formation of the protodeboronated isothiazole byproduct alongside the desired product.
Caption: Logical comparison of key performance attributes.
Data-Driven Comparison
To illustrate the practical differences, consider the following hypothetical data from monitoring the coupling of 1-bromo-4-fluorobenzene with this compound.
Table 1: Quantitative Comparison of In-Situ Monitoring Techniques
| Parameter | NMR (¹⁹F) | FTIR | Raman | UPLC-MS |
| Principle | Nuclear spin transitions | IR light absorption | Inelastic light scattering | Chromatographic separation & mass analysis |
| Typical LOD | ~1-5 mM | ~10-20 mM | ~5-10 mM | < 0.1 µM |
| Temporal Resolution | 30s - 5 min | < 5s | < 5s | 2 - 5 min |
| Key Advantage | Unambiguous structural data | Fast, robust, widely used | Excellent for aqueous & slurries | Highest sensitivity & selectivity |
| Key Limitation | Lower sensitivity, high cost | Solvent interference, band overlap | Potential for fluorescence | Slower sampling rate, complex setup |
Table 2: Hypothetical Reaction Progress Data (via Online UPLC-MS)
| Time (min) | [Aryl Bromide] (M) | [this compound] (M) | [Product] (M) | [Isothiazole] (M) (byproduct) |
| 0 | 0.100 | 0.120 | 0.000 | 0.000 |
| 5 | 0.085 | 0.102 | 0.015 | 0.003 |
| 15 | 0.051 | 0.065 | 0.048 | 0.006 |
| 30 | 0.019 | 0.028 | 0.080 | 0.011 |
| 60 | 0.002 | 0.005 | 0.096 | 0.017 |
| 90 | < 0.001 | 0.001 | 0.097 | 0.020 |
This data clearly quantifies not only the formation of the desired product but also the accumulation of the protodeboronated byproduct, providing a complete mass balance and enabling accurate kinetic modeling.
Experimental Protocol: Online UPLC-MS Monitoring
This protocol describes a self-validating system for monitoring an Isothiazole-4-ylboronic acid coupling. The trustworthiness of the data relies on automated, reproducible sampling and immediate reaction quenching.
Objective: To obtain high-fidelity kinetic profiles for all major components of the Suzuki-Miyaura reaction.
Instrumentation:
-
Jacketed laboratory reactor with overhead stirring and temperature control.
-
Automated reaction sampling system (e.g., EasySampler).
-
PATROL UPLC Process Analysis System or equivalent, equipped with a PDA detector and a mass spectrometer (e.g., ACQUITY QDa).[22]
Methodology:
-
System Setup & Calibration:
-
Equip the UPLC-MS with a suitable reversed-phase column (e.g., C18).
-
Develop a rapid gradient method (~2.5 min run time) that resolves all starting materials, the product, and key potential byproducts (e.g., protodeboronated isothiazole, homocoupled species).[22]
-
Causality: A fast method is essential to increase sampling frequency and build high-density kinetic profiles.[24]
-
Prepare calibration standards for all analytes of interest and generate calibration curves to ensure accurate quantification.
-
-
Reactor Setup:
-
Charge the reactor with the aryl halide, solvent, and base.
-
Insert the automated sampler probe, ensuring the tip is fully submerged and in a well-mixed region of the reactor.
-
Bring the reactor contents to the desired temperature (e.g., 80 °C).
-
-
Reaction Initiation & Monitoring:
-
Program the automated sampler to take samples at desired intervals (e.g., every 5 minutes).
-
Each sample pocket should be pre-loaded with a quench solution (e.g., 1 M HCl in acetonitrile).
-
Causality: Quenching is the most critical step. It instantly stops the palladium catalysis and neutralizes the basic conditions, preventing any post-sampling changes to the reaction composition and ensuring the data reflects the true state of the reaction at the time of sampling.
-
Initiate the reaction by adding the palladium catalyst and the this compound.
-
Start the automated sampling sequence simultaneously. The system will automatically withdraw a sample, quench it, dilute it if necessary, and inject it into the UPLC-MS.
-
-
Data Analysis:
-
Integrate the peak areas for each component in the chromatograms.
-
Use the pre-established calibration curves to convert peak areas into concentrations.
-
Plot the concentration of each species versus time to generate the kinetic profiles. This data can then be used to determine reaction rates, identify the rate-determining step, and quantify the impact of process variables.[11]
-
Caption: Step-by-step workflow for online UPLC-MS monitoring.
Conclusion and Future Outlook
The successful development and scale-up of processes involving this compound couplings demand a rigorous, data-driven approach. In-situ reaction monitoring is the enabling technology that provides the necessary process understanding to overcome challenges like protodeboronation.
-
NMR offers supreme structural detail, ideal for mechanistic discovery.
-
FTIR and Raman provide robust, real-time kinetic data with simple probe-based implementation, with Raman being the clear choice for aqueous systems.
-
Online UPLC-MS delivers the ultimate in sensitivity and selectivity, making it the definitive tool for tracking low-level byproducts and building comprehensive reaction models.
By leveraging these PAT tools, researchers and drug development professionals can accelerate optimization, improve process robustness, and ensure the consistent quality of vital pharmaceutical intermediates. The continued evolution of these analytical technologies promises even greater integration and automation, further solidifying the "quality by design" paradigm in modern chemical manufacturing.[5]
References
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
- Process analytical technology. Wikipedia. [Link]
- Process Analytical Technology (PAT) in Pharmaceuticals. Pharmaguideline. [Link]
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health (NIH). [Link]
- Pharma IQ Glossary: Process Analytical Technology (P
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
- Catalytic performance and kinetic analysis for Suzuki coupling...
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid St
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC.
- In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film.
- Synthetic Reaction Monitoring Using UPLC-MS.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
- (A) Kinetic plot of the Suzuki cross-coupling reaction, (B) Kinect plot...
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ProQuest. [Link]
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction.
- Journal Watch: Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring.
- Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Figshare. [Link]
- REAL-TIME MONITORING OF IN-PROCESS SAMPLES BY UPLC. LabRulez LCMS. [Link]
- UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents.
- Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR. Magritek. [Link]
- Surface Enhanced Raman Spectroscopy Coupled with High Performance Liquid Chromatography for Real-time Monitoring of Suzuki Coupling Reaction. Acta Chimica Sinica. [Link]
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]
- This compound. PubChem. [Link]
- In-Line Raman and NIR Spectroscopy for Real-Time Reaction Monitoring in Continuous Manufacturing. AZoOptics. [Link]
- Real-time Reaction Monitoring with Raman Spectroscopy. AIChE. [Link]
- Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development. American Pharmaceutical Review. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Recent developments in the medicinal chemistry of single boron
- Boron Chemistry for Medical Applic
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. Process analytical technology - Wikipedia [en.wikipedia.org]
- 7. Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharma IQ | Process Analytical Technology (PAT) [pharma-iq.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. azom.com [azom.com]
- 13. vapourtec.com [vapourtec.com]
- 14. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
- 15. azooptics.com [azooptics.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Collection - Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - Organic Letters - Figshare [figshare.com]
- 19. publications.aiche.org [publications.aiche.org]
- 20. fulir.irb.hr [fulir.irb.hr]
- 21. researchgate.net [researchgate.net]
- 22. lcms.cz [lcms.cz]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 25. lcms.labrulez.com [lcms.labrulez.com]
- 26. waters.com [waters.com]
Safety Operating Guide
Mastering the Protocol: A Guide to Personal Protective Equipment for Handling Isothiazol-4-ylboronic Acid
In the landscape of modern drug discovery and materials science, the utility of novel chemical building blocks is paramount. Isothiazol-4-ylboronic acid is one such reagent, offering unique structural motifs for complex molecular design. However, realizing its full potential begins with a foundational commitment to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our objective is to move beyond a simple checklist, providing the causal logic behind each recommendation to empower you, the researcher, to work with confidence and safety.
The Hazard Profile: Understanding the "Why"
While a comprehensive toxicological profile for this compound is not extensively documented, its chemical class provides a clear basis for our safety protocol. As a boronic acid derivative, it is prudent to assume it shares hazards common to this family, such as causing skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] The GHS pictogram associated with this chemical is GHS07, indicating it is a warning-level hazard, reinforcing the need for careful handling.[3] Furthermore, as a fine, crystalline solid, it poses a significant risk of inadvertent inhalation if not handled with appropriate engineering controls and PPE.[4][5]
The Core PPE Ensemble: A Multi-Barrier System
Effective chemical safety relies on creating multiple barriers between the researcher and the potential hazard. The following PPE is considered the mandatory minimum for any procedure involving this compound.
Eye and Face Protection: Your First and Most Critical Barrier
Causality: The mucous membranes of the eyes are highly susceptible to damage from chemical powders and splashes. Boronic acids, as a class, are known to cause serious eye irritation, which can be irreversible.[1][2]
-
Minimum Standard: ANSI Z87.1-compliant safety glasses with permanently attached side shields. This is suitable only for tasks with zero risk of splashing or aerosolization.
-
Required for Handling: Chemical splash goggles are mandatory when weighing the solid, making solutions, or running reactions.[6][7] Their wraparound design provides a seal that is far superior to safety glasses in protecting against airborne powder and liquid splashes.[7]
-
Enhanced Protection: For procedures with an elevated risk of splashing, such as reaction quenching or large-volume transfers, a full-face shield must be worn over chemical splash goggles.[8]
Skin and Body Protection: Preventing Dermal Exposure
Causality: Direct contact with boronic acids can cause skin irritation.[1][9] Proper barrier clothing and gloves are essential to prevent chemical contact and subsequent sensitization.
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is required at all times.
-
Gloves: Nitrile gloves are the standard for handling solid this compound and for incidental contact.[6]
-
Integrity Check: Always inspect gloves for holes or tears before use.[1]
-
Double Gloving: For extended procedures or when handling concentrated solutions, wearing two pairs of nitrile gloves is best practice. This allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Solvent Compatibility: When preparing solutions, ensure your chosen gloves are compatible with the solvent being used. Consult the glove manufacturer's chemical resistance guide.
-
Table 1: Glove Selection Framework
| Task Scenario | Recommended Glove Type | Key Rationale & Actions |
| Weighing Solid Compound | Single Pair, Nitrile | Protects against incidental contact with powder. Change immediately if contamination is suspected. |
| Solution Preparation | Single or Double Pair, Nitrile | Protects against powder and solvent splashes. Verify solvent compatibility. |
| Reaction Workup/Purification | Double Pair, Nitrile | Provides robust protection during complex manipulations with higher splash risk. |
| Glassware Cleaning | Heavy-Duty Nitrile or Neoprene | Offers enhanced durability against both chemical residue and physical abrasion. |
Respiratory Protection: The Role of Engineering Controls and Respirators
Causality: Fine chemical powders can easily become airborne and be inhaled, causing respiratory tract irritation.[1][9] The primary method for controlling this hazard is through engineering controls.
-
Primary Engineering Control: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.[6] The hood's airflow is designed to capture and exhaust airborne contaminants away from your breathing zone.
-
Secondary Respiratory PPE: In situations where engineering controls may be insufficient (e.g., a large spill outside of a hood), respiratory protection is necessary.
-
For Powders: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for protection against airborne particulates.
-
For Vapors/Solvents: If working with volatile organic solvents, an air-purifying respirator (APR) with appropriate organic vapor cartridges may be required.
-
Fit Testing: A tight-fitting respirator is only effective if it seals to the user's face. An annual fit test is a mandatory component of any respiratory protection program.
-
Procedural Discipline: Integrating PPE into Your Workflow
The effectiveness of PPE is directly tied to the discipline with which it is used. The following protocols are designed to be self-validating systems for safety.
Step-by-Step PPE Workflow
The sequence of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination from the lab environment to your personal space.
Caption: Standard workflow for donning and doffing laboratory PPE.
Operational and Disposal Plan
-
Pre-Operation Check: Before beginning work, verify your fume hood has a current certification sticker. Inspect all PPE for damage. Ensure a designated hazardous waste container is available in the work area.
-
Handling Protocol: Conduct all manipulations at least 6 inches inside the fume hood sash. In the event of a splash, immediately remove the contaminated outer glove (if double-gloved) or both gloves. Wash hands and re-glove before resuming work.
-
Waste Segregation: All items contaminated with this compound—including gloves, weigh paper, and pipette tips—are to be considered hazardous waste. Do not mix this waste with other waste streams unless permitted by your institution's safety office.[10]
-
Disposal of Contaminated PPE: Place all contaminated disposable PPE into a clearly labeled, sealed hazardous waste bag or container.[10]
-
Disposal of Excess Reagent: Unused or waste this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.[10][11] Never dispose of boronic acids down the drain unless you have explicit permission from local authorities and your EHS office.[9][12]
-
Container Decontamination: Empty reagent bottles should be triple-rinsed with a suitable solvent (e.g., acetone) inside a fume hood. Collect the rinsate in a designated hazardous liquid waste container. After rinsing, deface the label and dispose of the bottle according to institutional guidelines.
By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the safety of your colleagues.
References
- Lab Alley.How To Safely Dispose of Boric Acid.
- IsoLab, University of Washington.Boric Acid Chemical Standard Operating Procedure.
- Lab Alley.Boric Acid Safety & Hazards.
- Work Safety Hub.PPE for Chemical Handling: Simple Safety Guide for Workplaces.
- Chemistry For Everyone (YouTube).What Are The Safety Precautions For Using Boric Acid?
- Chemtalk.Boric acid.
- ACS Material.PPE and Safety for Chemical Handling.
- SAMS Solutions.Protective Gear for Chemical Handling Must-Have Equipment.
- Prevent SU.The importance of Personal Protective Equipment in the handling of chemicals.
- U.S. Department of Health & Human Services.Personal Protective Equipment (PPE) - CHEMM.
- PubChem, National Center for Biotechnology Information.this compound.
- Nipissing University.Hazardous Materials Disposal Guide.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. Isothiazole-4-boronic acid | CymitQuimica [cymitquimica.com]
- 5. youtube.com [youtube.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. falseguridad.com [falseguridad.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. laballey.com [laballey.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
